Linolenyl linoleate
Description
Properties
Molecular Formula |
C36H62O2 |
|---|---|
Molecular Weight |
526.9 g/mol |
IUPAC Name |
[(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C36H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20H,3-4,6,8-10,15-16,21-35H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18- |
InChI Key |
PEZVBHOZBJVGTI-LOYOHVQTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
"Linolenyl linoleate" chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl linoleate (B1235992) (C36H62O2) is a wax ester of significant interest in various scientific fields, including lipidomics, materials science, and cosmetics. As an ester formed from two essential fatty acids, α-linolenic acid (an omega-3 fatty acid) and linoleic acid (an omega-6 fatty acid), its biological properties and potential applications are subjects of ongoing research. This technical guide provides a detailed overview of the chemical and physical properties of linolenyl linoleate, experimental protocols for its synthesis and analysis, and an exploration of the biological pathways of its constituent fatty acids.
Chemical and Physical Properties
General Information
| Property | Value | Source |
| IUPAC Name | [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z)-octadeca-9,12-dienoate | PubChem[3] |
| Synonyms | 9Z,12Z,15Z-octadecatrienyl 9Z,12Z-octadecadienoate, WE(18:3(9Z,12Z,15Z)/18:2(9Z,12Z)) | PubChem[3] |
| Chemical Formula | C36H62O2 | PubChem[3] |
| Molecular Weight | 526.88 g/mol | PubChem[3] |
| Physical State | Liquid at room temperature | Inferred from unsaturated wax ester properties[2] |
Physicochemical Data
| Property | Value | Source |
| XlogP3 | 14.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 29 | PubChem[3] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[3] |
| Solubility | Soluble in aromatic solvents, chloroform, ethers, esters, and ketones. Insoluble in water.[4] The solubility of long-chain wax esters in ethanol (B145695) increases with temperature.[5] | Cyberlipid[4], ResearchGate[5] |
| Density | Not experimentally determined. The density of a C36 alkane (hexatriacontane) is approximately 0.81 g/cm³ at 25°C, which can serve as a rough estimate. | Inferred |
| Melting Point | Not experimentally determined. The presence of multiple double bonds suggests a low melting point, likely below 0°C. | Inferred from general properties of unsaturated wax esters[1][2] |
| Boiling Point | Not experimentally determined. High molecular weight esters have high boiling points and typically require vacuum distillation to prevent decomposition. The boiling point of methyl linoleate is 207 °C at 12 mmHg.[6] | Inferred |
Experimental Protocols
Synthesis: Lipase-Catalyzed Esterification
The synthesis of wax esters like this compound can be efficiently achieved through enzymatic catalysis, which offers high selectivity and milder reaction conditions compared to traditional chemical methods. Lipases are commonly employed for this purpose.
Objective: To synthesize this compound from linoleic acid and linolenyl alcohol using a lipase (B570770) catalyst.
Materials:
-
Linoleic acid
-
Linolenyl alcohol
-
Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)
-
Anhydrous organic solvent (e.g., hexane (B92381) or a mixture of hexane and 2-butanone)[7]
-
Molecular sieves (to remove water produced during the reaction)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of linoleic acid and linolenyl alcohol in the chosen anhydrous organic solvent in the reaction vessel. A solvent mixture of hexane/2-butanone (e.g., 75:25 v/v) can be used to improve the solubility of the reactants.[7]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically in the range of 5-10% of the total substrate weight.
-
Water Removal: Add activated molecular sieves to the reaction mixture to sequester the water produced during esterification, which drives the reaction equilibrium towards product formation.
-
Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 40°C and 60°C, with constant stirring to ensure proper mixing.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Product Isolation: Once the reaction reaches completion (as indicated by the consumption of reactants), the immobilized enzyme is removed by filtration. The solvent is then evaporated under reduced pressure.
-
Purification: The crude product can be purified using column chromatography on silica (B1680970) gel to isolate the pure this compound.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of wax esters, providing both qualitative and quantitative information.
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis (e.g., a low-polarity column like DB-5ms or equivalent)
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable organic solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.
GC-MS Conditions:
-
Injector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp to 320°C at a rate of 10°C/min
-
Hold at 320°C for 10 minutes
-
-
MS Transfer Line Temperature: 300°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-700
Expected Results: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 526.9. Characteristic fragment ions corresponding to the linolenyl and linoleyl moieties will also be observed, allowing for structural confirmation.
Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable technique for the analysis of wax esters, particularly for complex mixtures.
Objective: To separate and quantify this compound from other lipid classes.
Instrumentation:
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or a mass spectrometer)
-
Reversed-phase C18 or C30 column
Mobile Phase: A gradient of non-polar and polar organic solvents is typically used. For example:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol/Hexane mixture
Gradient Elution: A gradient program starting with a higher polarity mobile phase and gradually increasing the proportion of the less polar mobile phase will elute the wax esters.
Detection:
-
ELSD: Provides a universal response for non-volatile analytes.
-
MS: Provides mass information for identification.
Biological Context and Signaling Pathways
While direct signaling pathways involving this compound as a signaling molecule have not been extensively characterized, its biological significance can be understood through the metabolic pathways of its constituent fatty acids: linoleic acid (LA) and α-linolenic acid (ALA).[8][9] Both are essential fatty acids that serve as precursors to a variety of bioactive signaling molecules.
The metabolic fate of dietary wax esters involves hydrolysis by lipases into their constituent fatty acids and fatty alcohols.[2][10] These components are then absorbed and can enter various metabolic and signaling pathways.
Metabolic Pathway of Linoleic Acid (Omega-6)
Linoleic acid is the parent compound of the omega-6 fatty acid family. It is metabolized into a cascade of signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.[11] Linoleic acid itself has been shown to induce proinflammatory events in vascular endothelial cells through the activation of PI3K/Akt and ERK1/2 signaling pathways.[12] It can also enhance the growth-promoting effects of insulin-like growth factor-I in arterial smooth muscle cells via a phospholipase D-dependent pathway.[13]
Metabolic Pathway of α-Linolenic Acid (Omega-3)
α-Linolenic acid is the precursor for the synthesis of longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[14] These fatty acids are known for their anti-inflammatory properties, often acting in opposition to the pro-inflammatory effects of omega-6 fatty acid derivatives.[15][16] The conversion of ALA to EPA and DHA is a crucial pathway for maintaining a balanced inflammatory response.
Conclusion
This compound is a complex lipid with properties derived from its constituent essential fatty acids. This guide has provided a summary of its known chemical and physical characteristics, along with detailed protocols for its synthesis and analysis, which are crucial for researchers in the field. While direct signaling pathways for the intact ester are yet to be fully elucidated, understanding the metabolic fate of its components provides a strong foundation for hypothesizing its biological roles. Further research into the specific activities of this compound will undoubtedly uncover novel applications in drug development and other scientific disciplines.
References
- 1. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wax ester - Wikipedia [en.wikipedia.org]
- 3. This compound | C36H62O2 | CID 56935955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl linoleate | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Canadian Society for Nutritional Sciences 1995 Young Scientist Award Lecture. Recent studies on the synthesis, beta-oxidation, and deficiency of linoleate and alpha-linolenate: are essential fatty acids more aptly named indispensable or conditionally dispensable fatty acids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EFFECT OF LINOLENIC ACID UPON THE METABOLISM OF LINOLEIC ACID. | Semantic Scholar [semanticscholar.org]
- 10. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Linoleate | C18H31O2- | CID 5460332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oleate and linoleate enhance the growth-promoting effects of insulin-like growth factor-I through a phospholipase D-dependent pathway in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dietary alpha-linolenic acid and health-related outcomes: a metabolic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Possible Health Effects of a Wax Ester Rich Marine Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Linolenyl Linoleate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linolenyl linoleate (B1235992) is a wax ester composed of α-linolenic acid and linoleic acid, two essential fatty acids crucial in various physiological processes. This technical guide provides a detailed overview of Linolenyl linoleate, including its chemical identity, physicochemical properties, and potential applications, with a focus on methodologies relevant to research and drug development. This document summarizes available data, outlines experimental protocols for its synthesis and characterization, and explores its potential biological significance.
Chemical Identity and Synonyms
This compound is chemically known as (9Z,12Z,15Z)-octadeca-9,12,15-trienyl (9Z,12Z)-octadeca-9,12-dienoate. It is a complex lipid formed through the esterification of α-linolenic acid (an omega-3 fatty acid) and linoleyl alcohol (derived from linoleic acid, an omega-6 fatty acid).
| Identifier | Value |
| CAS Number | 2566-97-4 |
| IUPAC Name | [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z)-octadeca-9,12-dienoate |
| Molecular Formula | C₃₆H₆₀O₂ |
| Molecular Weight | 524.86 g/mol |
Synonyms:
-
9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-, (9Z,12Z)-9,12-octadecadien-1-yl ester
-
Linoleyl linolenate
-
(9Z,12Z)-Octadeca-9,12-dienoic acid, (9Z,12Z,15Z)-octadeca-9,12,15-trienyl ester
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are limited. However, based on its structure as a wax ester of two long-chain polyunsaturated fatty acids, it is expected to be a lipophilic and oily substance at room temperature. The following table summarizes computed and experimental properties of related compounds, which can serve as an estimation for this compound.
| Property | Linoleic Acid | α-Linolenic Acid | Notes |
| Molecular Weight ( g/mol ) | 280.45 | 278.43 | Experimental |
| Melting Point (°C) | -5 | -11 | Experimental |
| Boiling Point (°C) | 229-230 (at 16 mmHg) | 230-232 (at 17 mmHg) | Experimental |
| Density (g/cm³) | 0.902 (at 20°C) | 0.914 (at 20°C) | Experimental |
| LogP | 7.05 | 6.45 | Experimental |
Experimental Protocols
Enzymatic Synthesis of this compound
The synthesis of wax esters like this compound is efficiently achieved through lipase-catalyzed esterification. This method offers high selectivity and mild reaction conditions compared to chemical synthesis.
Materials:
-
α-Linolenic acid
-
Linoleyl alcohol
-
Immobilized lipase (B570770) (e.g., Novozym 435, a lipase from Candida antarctica)
-
Anhydrous organic solvent (e.g., n-hexane, isooctane)
-
Molecular sieves (3Å or 4Å, activated)
-
Inert gas (e.g., nitrogen or argon)
Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of α-linolenic acid and linoleyl alcohol in the chosen anhydrous organic solvent in a round-bottom flask. The concentration of reactants can be optimized, but a starting point of 0.1 to 0.5 M is common.
-
Addition of Catalyst and Desiccant: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight. Add activated molecular sieves (approximately 10-20% w/v) to remove the water produced during the esterification, which drives the reaction towards product formation.
-
Reaction Conditions: Blanket the reaction mixture with an inert gas to prevent oxidation of the unsaturated fatty acids. The reaction is typically carried out at a controlled temperature, ranging from 40°C to 60°C, with constant stirring for 24 to 72 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots taken at different time intervals.
-
Enzyme Removal: After the reaction is complete, the immobilized lipase can be easily removed by filtration for potential reuse.
-
Product Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.
Logical Workflow for Enzymatic Synthesis:
Caption: Workflow for the enzymatic synthesis of this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Ethyl acetate (B1210297)
-
Glass column
-
Collection tubes
Methodology:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane to elute non-polar impurities. Gradually increase the polarity of the eluent (e.g., 1%, 2%, 5% ethyl acetate in hexane) to elute the this compound. Wax esters are relatively non-polar and will typically elute with low percentages of ethyl acetate.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm):
-
~5.34 (m): Olefinic protons (-CH=CH-) of both linoleate and linolenate moieties.
-
~4.05 (t): Methylene protons adjacent to the ester oxygen (-O-CH₂-).
-
~2.77 (t): Bis-allylic protons of the linoleate moiety (-CH=CH-CH₂-CH=CH-).
-
~2.81 (t): Bis-allylic protons of the linolenate moiety (-CH=CH-CH₂-CH=CH-).
-
~2.30 (t): Methylene protons alpha to the carbonyl group (-CH₂-COO-).
-
~2.05 (m): Allylic protons (-CH₂-CH=CH-).
-
~1.62 (m): Methylene protons beta to the ester oxygen and carbonyl group.
-
~1.30 (m): Methylene protons of the fatty acid chains (-(CH₂)n-).
-
~0.97 (t): Terminal methyl protons of the linolenate moiety (-CH₂-CH₃).
-
~0.89 (t): Terminal methyl protons of the linoleate moiety (-CH₂-CH₃).
Expected ¹³C NMR (CDCl₃) Chemical Shifts (δ, ppm):
-
~173.3: Carbonyl carbon (-COO-).
-
~127-132: Olefinic carbons (-CH=CH-).
-
~64.4: Methylene carbon adjacent to the ester oxygen (-O-CH₂-).
-
~34.1: Methylene carbon alpha to the carbonyl group (-CH₂-COO-).
-
~25-32: Methylene carbons of the fatty acid chains.
-
~25.6: Bis-allylic carbons.
-
~14.1, 14.3: Terminal methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation of wax esters. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used.
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z 524.86) may be observed, though it can be weak.
-
Acylium Ion: A prominent fragment corresponding to the acylium ion of linolenic acid ([C₁₈H₂₉O]⁺, m/z 261.2) is expected from the cleavage of the ester bond.
-
Fatty Alcohol Fragment: A fragment corresponding to the loss of the fatty acid moiety and rearrangement, or the alcohol chain itself, can also be observed.
-
Hydrocarbon Fragments: A series of hydrocarbon fragments resulting from the cleavage of the fatty acid chains will also be present.
Signaling Pathway Visualization (Hypothetical):
While the specific signaling pathways involving this compound are not well-defined, its constituent fatty acids, linoleic acid and α-linolenic acid, are precursors to a variety of signaling molecules, including prostaglandins, leukotrienes, and resolvins, which are involved in inflammation and its resolution.
Caption: Metabolic fate of this compound's constituent fatty acids.
Potential Applications in Drug Development
The biological activities of this compound itself have not been extensively studied. However, its constituent fatty acids are known to have significant physiological effects, suggesting potential therapeutic applications for the parent ester.
-
Anti-inflammatory Properties: As a source of both omega-3 and omega-6 fatty acids, this compound could serve as a pro-drug for delivering these essential fatty acids. The balance of these fatty acids is critical in modulating inflammatory responses.
-
Dermatological Applications: Linoleic acid is crucial for maintaining the skin barrier function. Topical application of lipids rich in linoleic acid has been shown to be beneficial for certain skin conditions. This compound could be explored as a component in dermatological formulations.
-
Drug Delivery: The lipophilic nature of this compound makes it a potential candidate for use as an excipient in drug delivery systems, particularly for poorly water-soluble drugs.
Conclusion
This compound is a complex lipid with potential for further investigation, particularly in the fields of nutrition, dermatology, and pharmacology. This guide provides a foundational understanding of its chemical properties and outlines key experimental methodologies for its synthesis and characterization. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this unique wax ester.
A Technical Guide to the Prospective Identification and Characterization of Linolenyl Linoleate in Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linolenyl linoleate (B1235992) is a wax ester composed of two essential polyunsaturated fatty acids: linoleic acid (C18:2) and linolenic acid (C18:3). While its constituent precursors are ubiquitous in a vast array of terrestrial and marine organisms, the natural occurrence of this specific wax ester is not well-documented in scientific literature, presenting a novel opportunity for natural product discovery. This technical guide provides a comprehensive framework for researchers aiming to identify, quantify, and characterize linolenyl linoleate from potential natural sources.
This document outlines:
-
The chemical basis and rationale for prospective sources.
-
The established biosynthetic pathways of its precursors and the hypothetical pathway for its formation.
-
Detailed experimental protocols for extraction, isolation, and analysis.
-
A framework for the presentation of quantitative data.
This guide is intended to serve as a foundational resource for research and development efforts targeting the discovery of this compound and the exploration of its potential biological activities.
Introduction: The Target Molecule
This compound is a wax monoester with the molecular formula C₃₆H₆₀O₂. It is formed via the esterification of a C18:2 fatty acid (linoleic acid) and a C18:3 fatty alcohol (linolenyl alcohol), or vice-versa. The term "linoleate" denotes an ester or salt of linoleic acid[1][2]. The most common isomers of its precursors are α-linolenic acid ((9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid) and linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid). Given the prevalence of these precursors in plant oils and other biological systems, their esterified form represents a plausible yet unconfirmed natural product[3][4].
The study of novel wax esters is critical as these molecules can possess unique physicochemical properties and biological activities relevant to pharmaceutical and cosmetic applications. Their high hydrophobicity, for instance, is a key feature of biological barriers like plant cuticles and the human vernix caseosa.
Table 1: Properties of this compound Precursors
| Property | α-Linolenic Acid | Linoleic Acid |
| IUPAC Name | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | (9Z,12Z)-octadeca-9,12-dienoic acid |
| Molecular Formula | C₁₈H₃₀O₂ | C₁₈H₃₂O₂ |
| Molar Mass | 278.43 g/mol | 280.45 g/mol |
| Omega Class | ω-3 | ω-6 |
| Common Natural Sources | Flaxseed, walnuts, canola oil, soybean oil[4] | Safflower oil, corn oil, soybean oil, almonds[1] |
Potential Natural Sources and Rationale
The search for this compound should be directed toward biological matrices known for both high concentrations of C18 polyunsaturated fatty acids and active wax ester biosynthesis.
-
Plant Cuticular Waxes: The outer cuticle of plants is a complex mixture of lipids, primarily composed of very-long-chain fatty acids and their derivatives, including alkanes, alcohols, and wax esters. Plants that produce seed oils rich in linoleic and linolenic acids (e.g., flax, soybean) are prime candidates, as their epidermal tissues may utilize these fatty acids as precursors for cuticular wax synthesis.
-
Vernix Caseosa: This lipid-rich substance covers the skin of human newborns and has an exceptionally complex lipid profile, including a significant fraction of wax esters[5][6][7]. It is synthesized by fetal sebaceous glands during the third trimester[5]. Given that human sebum contains derivatives of essential fatty acids, vernix caseosa is a highly promising, albeit challenging to source, matrix for investigation.
Biosynthesis and Formation
Precursor Biosynthesis in Plants
The C18 unsaturated fatty acids oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3) are synthesized through a well-established pathway involving sequential desaturation steps primarily occurring in the plastid and the endoplasmic reticulum.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. Linoleate | C18H31O2- | CID 5460332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Health benefits of plant-derived α-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.as.uky.edu [web.as.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. Nonhydroxylated 1-O-acylceramides in vernix caseosa - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Linolenyl Linoleate-Containing Triacylglycerols in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "linolenyl linoleate" describes a triacylglycerol (TAG) molecule wherein the glycerol (B35011) backbone is esterified with both α-linolenic acid (C18:3) and linoleic acid (C18:2). These polyunsaturated fatty acids (PUFAs) are of significant interest in nutrition, pharmacology, and industry due to their various health benefits and functional properties. In plants, these TAGs are primarily synthesized in the endoplasmic reticulum (ER) of seed cells during embryonic development and serve as a major form of energy storage. This technical guide provides an in-depth overview of the core biosynthetic pathways leading to the formation of such mixed-acid TAGs, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.
The biosynthesis of TAGs containing linolenic and linoleic acids is a complex process involving the interplay of several key enzymes and metabolic pathways. Understanding these pathways is crucial for efforts to metabolically engineer oilseed crops for enhanced production of specific beneficial fatty acids.
The Biosynthetic Pathway
The formation of TAGs esterified with linolenic and linoleic acid is not a single linear pathway but rather a network of interconnected reactions primarily localized to the plastid and the endoplasmic reticulum. The overall process can be divided into three main stages: de novo fatty acid synthesis, fatty acid modification, and triacylglycerol assembly.
De Novo Fatty Acid Synthesis in the Plastid
The initial synthesis of fatty acids occurs in the plastids. Acetyl-CoA is the primary building block, which is converted to malonyl-CoA by acetyl-CoA carboxylase (ACC). The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, a series of enzymes that sequentially add two-carbon units from malonyl-ACP. The primary products of plastidial FAS are palmitic acid (16:0-ACP) and stearic acid (18:0-ACP). A soluble stearoyl-ACP desaturase (SAD) introduces the first double bond into stearoyl-ACP to form oleoyl-ACP (18:1Δ9-ACP). These fatty acids are then cleaved from ACP by acyl-ACP thioesterases (FAT) and exported to the cytosol as free fatty acids, where they are esterified to Coenzyme A by long-chain acyl-CoA synthetases (LACS) to form acyl-CoAs.
Fatty Acid Desaturation in the Endoplasmic Reticulum
The synthesis of the polyunsaturated fatty acids, linoleic acid (18:2) and α-linolenic acid (18:3), primarily occurs on the endoplasmic reticulum. Oleic acid (18:1), esterified to phosphatidylcholine (PC), is the substrate for a series of desaturation steps.
-
Linoleic Acid Synthesis: The enzyme Fatty Acid Desaturase 2 (FAD2) introduces a second double bond at the Δ12 position of oleoyl-PC to form linoleoyl-PC.
-
α-Linolenic Acid Synthesis: The enzyme Fatty Acid Desaturase 3 (FAD3) introduces a third double bond at the Δ15 position of linoleoyl-PC to form α-linolenoyl-PC.[1]
These desaturation reactions create a pool of PC enriched in linoleic and α-linolenic acids.
Triacylglycerol Assembly in the Endoplasmic Reticulum
The final assembly of TAGs occurs in the ER through two main pathways: the acyl-CoA-dependent Kennedy pathway and acyl-CoA-independent pathways.
This pathway involves the sequential acylation of a glycerol-3-phosphate (G3P) backbone with acyl-CoAs.
-
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the acylation of the sn-1 position of G3P to form lysophosphatidic acid (LPA).
-
Lysophosphatidic acid acyltransferase (LPAT) acylates the sn-2 position of LPA to produce phosphatidic acid (PA).
-
Phosphatidic acid phosphatase (PAP) dephosphorylates PA to yield diacylglycerol (DAG).
-
Diacylglycerol acyltransferase (DGAT) catalyzes the final and committed step, acylating the free hydroxyl group at the sn-3 position of DAG with an acyl-CoA to form TAG.[1] There are two major types of DGAT enzymes, DGAT1 and DGAT2, which can have different substrate specificities.[2][3]
These pathways are crucial for incorporating the polyunsaturated fatty acids synthesized on PC into the TAG pool.
-
Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme transfers a fatty acid directly from the sn-2 position of a phospholipid, such as PC, to the sn-3 position of DAG to form TAG.[1][4] This is a major route for the incorporation of linoleic and α-linolenic acids into TAGs.[4]
-
Phosphatidylcholine:Diacylglycerol Cholinephosphotransferase (PDCT): This enzyme plays a critical role in enriching the DAG pool with polyunsaturated fatty acids. PDCT catalyzes the reversible exchange of the phosphocholine (B91661) headgroup between PC and DAG.[5][6][7][8] This allows the acyl groups on DAG to be transferred to PC for desaturation by FAD2 and FAD3, and then the resulting polyunsaturated acyl groups can be returned to the DAG pool for TAG synthesis by either DGAT or PDAT.[5][6][7][8]
The interplay between these pathways ultimately determines the final fatty acid composition of the stored TAGs.
Quantitative Data on Triacylglycerol Composition
The precise composition of TAGs, including those containing linoleic and linolenic acids, varies significantly between plant species. Below are tables summarizing the TAG molecular species composition in selected oilseeds known for their high content of these PUFAs. The nomenclature for TAGs is presented as FattyAcid1/FattyAcid2/FattyAcid3, where the order does not necessarily represent the stereospecific position on the glycerol backbone. L represents linoleic acid (18:2) and Ln represents α-linolenic acid (18:3).
Table 1: Triacylglycerol Composition of Flax (Linum usitatissimum) Seed Oil
| Triacylglycerol Species | Abbreviation | Relative Abundance (%) |
| Linolenic/Linolenic/Linolenic | LnLnLn | 25.9 |
| Linoleic/Linolenic/Linolenic | LLnLn | 17.2 |
| Oleic/Linolenic/Linolenic | OLnLn | ~15 |
| Linoleic/Linoleic/Linolenic | LLn | ~10 |
| Oleic/Linoleic/Linolenic | OLLn | ~8 |
| Palmitic/Linolenic/Linolenic | PLnLn | ~5 |
| Stearic/Linolenic/Linolenic | SLnLn | ~4 |
| (Data compiled from multiple sources, representing typical values. Actual percentages can vary with cultivar and environmental conditions.) |
Table 2: Triacylglycerol Composition of Camelina (Camelina sativa) Seed Oil
| Triacylglycerol Species | Abbreviation | Relative Abundance (%) |
| Gadoleic/Linoleic/Linolenic | GLLn | Major |
| Gadoleic/Linolenic/Linolenic | GLnLn | Major |
| Gadoleic/Linoleic/Linoleic | GLL | Major |
| Oleic/Linoleic/Linolenic | OLLn | Significant |
| Linoleic/Linoleic/Linolenic | LLLn | Significant |
| Oleic/Linolenic/Linolenic | OLnLn | Significant |
| Palmitic/Linoleic/Linolenic | PLLn | Minor |
| (Camelina sativa has a more complex TAG profile with a significant amount of very-long-chain fatty acids like gadoleic acid (20:1). "Major" and "Significant" are used to indicate the most abundant species as precise percentages vary widely across studies.) |
Enzyme Substrate Specificity
The final composition of TAGs is heavily influenced by the substrate specificities of the acyltransferases involved, particularly DGAT and PDAT. While extensive quantitative kinetic data (Km, Vmax) for these enzymes with linoleyl-CoA, linolenoyl-CoA, and various DAG species are not widely available in the literature, qualitative and semi-quantitative studies have provided some insights:
-
DGAT1: Generally shows broad substrate specificity for C16 to C22 acyl-CoAs. Some plant DGAT1 enzymes exhibit a preference for oleoyl-CoA.
-
DGAT2: Often associated with the incorporation of unusual fatty acids. Studies on Brassica napus DGAT2 have shown high specificity towards 18:3-CoA.[9]
-
PDAT: Can utilize a wide range of phospholipids (B1166683) as acyl donors and shows a preference for transferring PUFAs and other modified fatty acids from PC to DAG.
-
PDCT: Studies on Camelina sativa PDCT suggest it does not discriminate significantly between di-oleoyl, di-linoleoyl, and di-linolenoyl species in both PC and DAG substrates.[7]
The lack of comprehensive kinetic data for these enzymes with polyunsaturated substrates represents a significant knowledge gap and an area for future research.
Experimental Protocols
Total Lipid Extraction from Seeds
This protocol is a modification of the Bligh and Dyer method, suitable for the extraction of total lipids from plant seeds.
Materials:
-
Mortar and pestle, pre-chilled
-
Liquid nitrogen
-
Glass centrifuge tubes with Teflon-lined caps
-
0.9% (w/v) NaCl solution
-
Nitrogen gas stream
-
Glass vials for storage
Procedure:
-
Weigh approximately 100 mg of seeds and freeze them in liquid nitrogen.
-
Grind the frozen seeds to a fine powder using the pre-chilled mortar and pestle.
-
Transfer the powder to a glass centrifuge tube.
-
Add 2 mL of methanol and vortex thoroughly for 1 minute.
-
Add 1 mL of chloroform and vortex for 1 minute.
-
Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass vial.
-
Re-extract the upper aqueous phase and the solid pellet with another 1 mL of chloroform. Vortex, centrifuge, and combine the lower phase with the first extract.
-
Evaporate the solvent from the combined chloroform extracts under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.
In Vitro Diacylglycerol Acyltransferase (DGAT) Assay
This radiometric assay measures the incorporation of a radiolabeled acyl-CoA into TAG.
Materials:
-
Microsomal protein fraction isolated from developing seeds or a heterologous expression system.
-
[1-¹⁴C]Linoleoyl-CoA or [1-¹⁴C]linolenoyl-CoA (specific activity ~50 mCi/mmol).
-
1,2-Di-linoleoyl-sn-glycerol (or other relevant DAG species).
-
Assay buffer: 100 mM HEPES-KOH (pH 7.2), 25 mM MgCl₂, 1 mg/mL fatty acid-free BSA.
-
Stop solution: Chloroform:methanol (2:1, v/v).
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates.
-
TLC developing solvent: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare the DAG substrate by dissolving it in a small amount of acetone (B3395972) and adding it to the reaction tube. Evaporate the acetone under a stream of nitrogen.
-
Prepare the reaction mixture in a microfuge tube on ice:
-
50 µL Assay buffer
-
10 nmol DAG
-
10-50 µg microsomal protein
-
Add water to a final volume of 95 µL.
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of 100 µM [1-¹⁴C]acyl-CoA (final concentration 5 µM).
-
Incubate at 30°C for 15 minutes.
-
Stop the reaction by adding 750 µL of stop solution.
-
Add 250 µL of 0.9% NaCl, vortex, and centrifuge to separate the phases.
-
Spot the lower organic phase onto a silica TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the TAG band (e.g., with iodine vapor) and scrape the corresponding silica into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
In Vitro Phospholipid:Diacylglycerol Acyltransferase (PDAT) Assay
This assay measures the transfer of a radiolabeled acyl group from PC to DAG.
Materials:
-
Microsomal protein fraction.
-
sn-1-acyl-2-[¹⁴C]linoleoyl-PC or sn-1-acyl-2-[¹⁴C]linolenoyl-PC.
-
1,2-Di-oleoyl-sn-glycerol (or other unlabeled DAG).
-
Assay buffer: 100 mM potassium phosphate (B84403) (pH 7.2).
-
Other materials as for the DGAT assay.
Procedure:
-
Prepare the PC and DAG substrates. The radiolabeled PC can be added from an ethanol (B145695) stock, and the DAG as described for the DGAT assay.
-
Prepare the reaction mixture:
-
100 µL Assay buffer
-
2 nmol radiolabeled PC
-
20 nmol unlabeled DAG
-
20-100 µg microsomal protein
-
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction and extract the lipids as described for the DGAT assay.
-
Analyze the products by TLC and quantify the radioactivity in the TAG band.
Analysis of Triacylglycerol Molecular Species by LC-MS/MS
This method allows for the separation and quantification of individual TAG molecular species.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column suitable for lipid analysis.
Mobile Phases:
-
Mobile Phase A: Acetonitrile:water (60:40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 10 mM ammonium formate.
Procedure:
-
Inject the lipid extract onto the C18 column.
-
Elute the TAGs using a gradient from 60% B to 100% B over 30-40 minutes.
-
Operate the mass spectrometer in positive ESI mode.
-
Perform a full scan to identify the [M+NH₄]⁺ adducts of the TAGs.
-
Perform tandem mass spectrometry (MS/MS) on the most abundant TAG precursor ions. The neutral loss of fatty acids as ammoniated carboxylic acids allows for the identification of the fatty acid composition of the TAGs.
-
Quantify the individual TAG species by integrating the peak areas from the extracted ion chromatograms and normalizing to an internal standard (e.g., a TAG with an odd-chain fatty acid not present in the sample).
Conclusion and Future Directions
The biosynthesis of TAGs containing linoleic and α-linolenic acids is a highly regulated and compartmentalized process in plants. The Kennedy pathway, in conjunction with acyl-CoA-independent pathways involving PDAT and the PC-DAG interconversion catalyzed by PDCT, provides the framework for the production of these important molecules. While the overall pathways are well-established, a deeper understanding of the kinetic properties and substrate specificities of the key acyltransferases is needed for more precise metabolic engineering of oilseed crops. The protocols and data presented in this guide provide a foundation for researchers to further investigate this complex and important area of plant lipid metabolism. Future research should focus on obtaining detailed kinetic parameters for DGAT, PDAT, and PDCT with a range of polyunsaturated substrates to enable more accurate metabolic modeling and to guide protein engineering efforts aimed at enhancing the production of valuable TAG species in plants.
References
- 1. Synergistic mechanisms of DGAT and PDAT in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DGAT1, DGAT2 and PDAT expression in seeds and other tissues of epoxy and hydroxy fatty acid accumulating plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization and Functional Analysis of a Type 2 Diacylglycerol Acyltransferase (DGAT2) Gene from Oil Palm (Elaeis guineensis Jacq.) Mesocarp in Saccharomyces cerevisiae and Transgenic Arabidopsis thaliana [frontiersin.org]
- 4. Overexpression of phospholipid: diacylglycerol acyltransferase in Brassica napus results in changes in lipid metabolism and oil accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The phosphatidylcholine diacylglycerol cholinephosphotransferase is required for efficient hydroxy fatty acid accumulation in transgenic Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. The Phosphatidylcholine Diacylglycerol Cholinephosphotransferase Is Required for Efficient Hydroxy Fatty Acid Accumulation in Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A predicted transmembrane region in plant diacylglycerol acyltransferase 2 regulates specificity toward very-long-chain acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Role of Linolenyl Linoleate in Plant Cuticle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The plant cuticle is a critical barrier protecting terrestrial plants from a multitude of environmental stresses. Composed primarily of cutin and waxes, its intricate structure and chemical composition are paramount to its function. While the roles of many cuticular components are well-established, the presence and function of specific unsaturated wax esters, such as linolenyl linoleate (B1235992), remain an area of active investigation. This technical guide explores the hypothetical role of linolenyl linoleate in the formation and function of the plant cuticle, drawing upon our current understanding of wax ester biosynthesis, transport, and analysis. We provide a comprehensive overview of the potential biosynthetic pathways, transport mechanisms, and signaling functions of this molecule. Detailed experimental protocols for the analysis of cuticular waxes and relevant enzyme assays are presented, alongside quantitative data on related compounds to provide a framework for future research. This guide aims to equip researchers with the knowledge and methodologies necessary to investigate the presence and significance of this compound and other unsaturated wax esters in the plant cuticle.
Introduction to the Plant Cuticle
The plant cuticle is an extracellular hydrophobic layer that covers the epidermis of aerial plant tissues, including leaves, stems, flowers, and fruits[1]. It serves as the primary interface between the plant and its environment, playing a crucial role in preventing uncontrolled water loss, protecting against UV radiation, and defending against pathogens and herbivores[1][2]. The cuticle is a complex composite material, primarily composed of two major components: a cutin polymer matrix and cuticular waxes[3][4].
-
Cutin: A polyester (B1180765) composed of C16 and C18 hydroxy and epoxy fatty acids, which forms the structural scaffold of the cuticle[3][4].
-
Cuticular Waxes: A complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters[5]. These waxes are embedded within the cutin matrix (intracuticular waxes) and deposited on the surface (epicuticular waxes), providing the primary barrier to water diffusion[1][4].
The composition and structure of the cuticle can vary significantly between plant species, organs, developmental stages, and in response to environmental conditions[4].
This compound: A Hypothetical Component of Cuticular Wax
This compound is a wax ester formed from the esterification of linolenic acid (an 18-carbon fatty acid with three double bonds) and linoleyl alcohol (the alcohol corresponding to linoleic acid, an 18-carbon fatty acid with two double bonds). While the presence of various saturated and monounsaturated wax esters in plant cuticles is well-documented, the specific identification of polyunsaturated wax esters like this compound in cuticular waxes is not yet definitively established in the literature. However, the presence of its precursors, linolenic acid and linoleic acid, in plant tissues and the known substrate promiscuity of some wax synthases suggest that its formation is plausible[6].
The incorporation of unsaturated fatty acids into wax esters could significantly influence the physical properties of the cuticle, potentially affecting its fluidity, permeability, and interactions with the environment, especially in response to temperature changes and oxidative stress.
Biosynthesis of this compound: A Proposed Pathway
The biosynthesis of wax esters occurs in the endoplasmic reticulum (ER) of epidermal cells[5]. The proposed pathway for the synthesis of this compound would involve several key steps, starting from the synthesis of its fatty acid and fatty alcohol precursors.
-
Fatty Acid Synthesis: Linoleic acid and α-linolenic acid are synthesized in the plastids and the ER through a series of desaturation steps from oleic acid.
-
Fatty Acyl-CoA Formation: Linolenic acid is activated to linolenyl-CoA by a long-chain acyl-CoA synthetase (LACS).
-
Fatty Alcohol Synthesis: Linoleic acid is first converted to linoleoyl-CoA. A fatty acyl-CoA reductase (FAR) then reduces linoleoyl-CoA to linoleyl alcohol. This reduction can occur in a two-step process involving an aldehyde intermediate.
-
Esterification: A wax synthase (WS) or a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WSD) catalyzes the esterification of linoleyl alcohol with linolenyl-CoA to form this compound[1][7].
The substrate specificity of the involved FAR and WS/WSD enzymes would be a critical determinant for the synthesis of this compound. Some plant wax synthases have been shown to have a preference for unsaturated substrates[7].
Transport and Deposition into the Cuticle
Once synthesized in the ER, cuticular wax components, including potentially this compound, must be transported to the cell surface and deposited onto the growing cuticle. The exact mechanisms of this transport are still under investigation, but several models have been proposed:
-
ABC Transporters: ATP-binding cassette (ABC) transporters located in the plasma membrane are thought to play a major role in exporting wax components across the cell membrane.
-
Lipid Transfer Proteins (LTPs): Glycosylphosphatidylinositol (GPI)-anchored LTPs located in the cell wall may facilitate the movement of hydrophobic wax molecules through the hydrophilic cell wall.
-
Vesicular Transport: There is some evidence to suggest that vesicular transport may be involved in delivering wax components to the plasma membrane.
References
- 1. The Protective Role of Waxy Lipids in Plant Defense Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-ibadai.repo.nii.ac.jp [rose-ibadai.repo.nii.ac.jp]
- 4. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Linolenyl Linoleate in Epicuticular Wax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicuticular wax forms the outermost protective layer of the plant cuticle, serving as a critical interface between the plant and its environment. This hydrophobic layer is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters.[1] Wax esters, formed by the esterification of a fatty acid with a fatty alcohol, contribute significantly to the physicochemical properties of the epicuticular wax, influencing its role in preventing non-stomatal water loss, reflecting UV radiation, and providing defense against pathogens and insects.
This technical guide focuses on a specific, yet under-documented, component of epicuticular wax: linolenyl linoleate (B1235992). As an unsaturated wax ester, it is composed of two polyunsaturated fatty acids, linolenic acid (C18:3) and linoleic acid (C18:2). Its presence and concentration can influence the fluidity and, consequently, the functional properties of the epicuticular wax. This document provides a comprehensive overview of the chemical properties, biosynthetic pathways, and analytical methodologies related to linolenyl linoleate and similar unsaturated wax esters in the context of epicuticular wax research.
Chemical Properties of this compound
This compound is a wax ester with the chemical formula C₃₆H₆₂O₂ and a molecular weight of 526.88 g/mol .[2] Its structure consists of a linoleate acyl group esterified to a linolenyl alcohol. The presence of multiple double bonds in both the fatty acid and fatty alcohol moieties confers a high degree of unsaturation, which is expected to result in a lower melting point compared to saturated wax esters of similar chain length. This property is crucial for maintaining the fluidity of the epicuticular wax, particularly in dynamic environmental conditions.
Quantitative Data on Unsaturated Wax Esters in Epicuticular Wax
Quantitative data for this compound in epicuticular wax is scarce in publicly available literature. However, studies on the epicuticular wax of apple (Malus domestica) fruit have identified and quantified closely related unsaturated wax esters, providing valuable insights into the potential abundance of such compounds. The following table summarizes the quantitative data for farnesyl esters of unsaturated fatty acids found in the epicuticular wax of 'Royal Gala' apples, which are associated with the development of a greasy surface texture.[2]
| Compound | Concentration (µg/cm²) in Greasy 'Royal Gala' Apple Peel |
| Farnesyl Palmitate | 14 |
| Farnesyl Stearate | 7 |
| Farnesyl Oleate | 21 |
| Farnesyl Linoleate | 41 |
| Farnesyl Linolenate | ~3 |
Data extracted from Christeller and Roughan, 2016.[2]
Biosynthesis of Wax Esters
The biosynthesis of wax esters, including this compound, occurs in the endoplasmic reticulum of epidermal cells and involves two main enzymatic steps following the synthesis of very-long-chain fatty acids (VLCFAs).[1]
-
Fatty Acyl-CoA Reduction: A Fatty Acyl-CoA Reductase (FAR) catalyzes the reduction of a fatty acyl-CoA to a primary fatty alcohol.
-
Esterification: A Wax Synthase (WS), specifically a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WSD), catalyzes the esterification of a fatty acyl-CoA with a fatty alcohol to form a wax ester.[1]
The biosynthesis of the precursor fatty acids, linoleic and linolenic acid, originates from the plastid and involves a series of desaturation steps.
Signaling Pathways Regulating Wax Ester Biosynthesis
The biosynthesis of epicuticular wax, including wax esters, is a highly regulated process controlled by a complex network of transcription factors and hormonal signaling pathways, often in response to environmental stresses such as drought and pathogen attack.
Several transcription factors from the MYB family, such as MYB96 and MYB30, have been identified as key regulators.[1] These transcription factors can be activated by the plant hormone abscisic acid (ABA), a key signaling molecule in drought stress response. Upon activation, these transcription factors bind to the promoter regions of wax biosynthetic genes, including those encoding for fatty acid elongases and wax synthases (e.g., WSD1), to upregulate their expression and enhance wax production. Another family of transcription factors, the AP2/ERF domain-containing proteins like WAX INDUCER1/SHINE1 (WIN1/SHN1), are responsive to ethylene (B1197577) and also play a crucial role in activating wax biosynthesis genes.
Experimental Protocols
Extraction of Epicuticular Wax
This protocol is adapted from methodologies used for the analysis of apple fruit epicuticular wax.[3]
Materials:
-
Plant material (e.g., leaves, fruits)
-
Chloroform (B151607) (analytical grade)
-
Glass beakers
-
Forceps
-
Rotary evaporator
-
Glass vials
-
Nitrogen gas stream
Procedure:
-
Carefully excise the plant material, avoiding mechanical damage.
-
Determine the surface area of the plant material for later quantification.
-
Immerse the plant material in a beaker containing chloroform for 30-60 seconds with gentle agitation.
-
Using forceps, remove the plant material from the solvent. A second brief wash in fresh chloroform can be performed to ensure complete extraction.
-
Combine the chloroform extracts into a pre-weighed glass vial.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas until a dry wax residue is obtained.
-
Weigh the vial with the dried wax residue to determine the total wax yield.
-
Store the extracted wax at -20°C until further analysis.
Fractionation and Analysis of Wax Esters by GC-MS
This protocol outlines the general steps for the analysis of wax esters, including unsaturated variants like this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Extracted epicuticular wax
-
Solvents for chromatography (e.g., hexane, chloroform, methanol)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber for TLC
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Internal standard (e.g., n-tetracosane or a suitable wax ester standard)
-
GC-MS system with a capillary column suitable for lipid analysis (e.g., DB-5ms or equivalent)
Procedure:
a. Fractionation (Optional but Recommended):
-
Dissolve the crude wax extract in a small volume of chloroform.
-
Spot the dissolved wax onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 90:7.5:1, v/v/v) to separate the different lipid classes.
-
Visualize the separated bands under UV light after spraying with a fluorescent indicator (e.g., 2',7'-dichlorofluorescein).
-
Scrape the band corresponding to wax esters into a clean vial.
-
Elute the wax esters from the silica gel using chloroform.
-
Evaporate the solvent to obtain the purified wax ester fraction.
b. Derivatization:
-
To a known amount of the wax ester fraction (or total wax extract), add a known amount of internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA to the dried sample.
-
Cap the vial tightly and heat at 70°C for 60 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers. This step is crucial if free fatty alcohols are present and need to be analyzed. For the analysis of intact wax esters, this step may be omitted, but a high-temperature GC setup is required.
c. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized (or underivatized) sample into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 280°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 320°C at a rate of 5°C/min.
-
Final hold: 320°C for 15 minutes.
-
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
d. Quantification:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of the TMS-derivatized linolenyl alcohol moiety and the linoleoyl acylium ion will be characteristic.
-
Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.
Experimental Workflow
The following diagram illustrates the workflow for the extraction, separation, and analysis of this compound from epicuticular wax.
Conclusion
This compound, as a polyunsaturated wax ester, likely plays a significant role in modulating the physical properties of the epicuticular wax, thereby influencing plant-environment interactions. While direct quantitative data for this specific compound remains limited, the analytical frameworks developed for similar unsaturated wax esters in species like Malus domestica provide a robust foundation for future research. The intricate regulatory networks involving transcription factors and hormonal signaling pathways highlight the dynamic nature of epicuticular wax biosynthesis in response to environmental cues. Further investigation into the occurrence and functional significance of this compound across a broader range of plant species will undoubtedly deepen our understanding of the complex biology of the plant cuticle.
References
The Biological Activity of Polyunsaturated Wax Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyunsaturated wax esters, particularly those derived from marine sources such as the copepod Calanus finmarchicus, are gaining significant attention for their potent anti-inflammatory and anti-obesity properties. Comprising long-chain polyunsaturated fatty acids (PUFAs) esterified to long-chain fatty alcohols, these unique lipids exhibit biological activities that appear to extend beyond those of their individual components. This technical guide provides a comprehensive overview of the current understanding of the biological activities of polyunsaturated wax esters, with a focus on their mechanisms of action, quantitative effects in preclinical and clinical studies, and detailed experimental protocols for their analysis and evaluation.
Introduction
The health benefits of omega-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-established.[1] Traditionally, these PUFAs are consumed in the form of triglycerides or ethyl esters from fish oil. However, a novel class of lipid molecules, polyunsaturated wax esters, has emerged as a promising alternative with unique chemical and biological properties.[1][2]
Wax esters are esters of fatty acids and fatty alcohols.[1] In the marine environment, they are a major source of metabolic energy.[3] The oil extracted from the marine copepod Calanus finmarchicus is particularly rich in polyunsaturated wax esters, containing not only EPA and DHA but also stearidonic acid (SDA), long-chain monounsaturated fatty acids, and long-chain fatty alcohols like eicosenol and docosenol.[1][4] This unique composition is thought to contribute to its observed anti-inflammatory and anti-obesogenic effects, which may surpass those of EPA and DHA alone.[1][2][4]
This guide will delve into the chemistry, biological activities, and underlying mechanisms of polyunsaturated wax esters, providing researchers and drug development professionals with the necessary information to explore their therapeutic potential.
Chemical Composition of Polyunsaturated Wax Esters from Calanus finmarchicus
The oil derived from Calanus finmarchicus is distinct from other marine oils due to its high concentration of wax esters, which can constitute over 80% of the total lipids.[1] These wax esters are primarily composed of long-chain monounsaturated fatty alcohols esterified to a variety of saturated and unsaturated fatty acids.[5]
Table 1: Lipid Composition of Calanus finmarchicus Oil
| Lipid Class | Lower Limit ( g/100g lipid) | Upper Limit ( g/100g lipid) |
| Wax Esters | >80 | - |
Source: GOED Omega-3[1]
Table 2: Fatty Acid Composition of Calanus finmarchicus Oil (Ranges)
| Trivial Name of Fatty Acid | Nomenclature | Lower Limit* ( g/100g lipid) | Upper Limit* ( g/100g lipid) |
| Myristic acid | 14:0 | - | - |
| Palmitic acid | 16:0 | - | - |
| Palmitoleic acid | 16:1n-7 | - | - |
| Stearidonic acid (SDA) | 18:4n-3 | 40 mg/g | - |
| Eicosapentaenoic acid (EPA) | 20:5n-3 | 30 mg/g | - |
| Docosahexaenoic acid (DHA) | 22:6n-3 | 40 mg/g | - |
| Gondoic acid | 20:1n-9 | - | - |
| Cetoleic acid | 22:1n-11 | - | - |
Note: The lipid composition may vary. Values are based on available data.[1]
Table 3: Fatty Alcohol Composition of Calanus finmarchicus Oil
| Fatty Alcohol | Nomenclature |
| Eicosenol | 20:1 |
| Docosenol | 22:1 |
Source: Schots et al., 2020[1]
Biological Activities and Quantitative Effects
Preclinical and clinical studies have demonstrated significant anti-inflammatory and anti-obesity effects of polyunsaturated wax esters from Calanus finmarchicus oil.
Anti-Obesity and Metabolic Effects
In high-fat diet-induced obese mice, supplementation with Calanus oil has been shown to mitigate weight gain and improve metabolic parameters.
Table 4: Quantitative Anti-Obesity and Metabolic Effects of Calanus Oil in High-Fat Diet-Fed Mice
| Parameter | Treatment Group | % Change vs. High-Fat Diet Control | Reference |
| Body Weight Gain | 1.5% (w/w) Calanus oil | ↓ 16% | [6] |
| Abdominal Fat Accumulation | 1.5% (w/w) Calanus oil | ↓ 27% | [6] |
| Hepatic Steatosis | 1.5% (w/w) Calanus oil | ↓ 41% | [6] |
| Glucose Tolerance | 1.5% (w/w) Calanus oil | ↑ 16% (improved) | [6] |
Clinical studies in obese, prediabetic individuals have also shown improvements in glucose homeostasis and insulin (B600854) sensitivity.
Table 5: Quantitative Metabolic Effects of Calanus Oil in Obese, Prediabetic Humans
| Parameter | Treatment Group | Change from Baseline | p-value | Reference |
| Fasting Insulin | 2 g/day Calanus oil for 12 weeks | -2.9 mU/L | < 0.05 | [7] |
| HOMA-IR | 2 g/day Calanus oil for 12 weeks | -0.9 | < 0.05 | [7] |
| Hepatic Insulin Resistance Index | 2 g/day Calanus oil for 12 weeks | -1.06 x 10^6 | < 0.05 | [7] |
A clinical trial with healthy, untrained adults demonstrated that Calanus oil supplementation in conjunction with exercise improved body composition.
Table 6: Effects of Calanus Oil on Body Composition in Healthy Adults
| Parameter | Treatment Group | Change from Baseline | Comparison | Reference |
| Fat Mass | Calanus oil + exercise | ↓ 1.7 kg | Significantly better than other groups | [3] |
| Lean Body Mass | Calanus oil + exercise | ↑ 0.8 kg | Significantly better than other groups | [3] |
Anti-Inflammatory Effects
The anti-obesity effects of polyunsaturated wax esters are closely linked to their ability to modulate inflammation, particularly in adipose tissue.
Table 7: Quantitative Anti-Inflammatory Effects of Calanus Oil in High-Fat Diet-Fed Mice
| Parameter | Treatment Group | % Change vs. High-Fat Diet Control | Reference |
| Adipose Tissue Macrophage Infiltration | 1.5% (w/w) Calanus oil | ↓ >70% | [6] |
| Adipose TNF-α mRNA expression | 1.5% (w/w) Calanus oil | ↓ (significant) | [6] |
| Adipose IL-6 mRNA expression | 1.5% (w/w) Calanus oil | ↓ (significant) | [6] |
| Adipose MCP-1 mRNA expression | 1.5% (w/w) Calanus oil | ↓ (significant) | [6] |
| Adipose Adiponectin mRNA expression | 1.5% (w/w) Calanus oil | ↑ (restored) | [6] |
Mechanisms of Action
The biological activities of polyunsaturated wax esters are mediated through several interconnected signaling pathways. A key aspect of their action is their digestion and absorption, which leads to a delayed release of their constituent fatty acids and fatty alcohols. This slow release may allow for more efficient interaction with signaling receptors in the distal intestine.
GPR120 Activation and Downstream Signaling
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key receptor for long-chain PUFAs.[1][8] Activation of GPR120 by PUFAs, such as those released from wax esters, initiates an anti-inflammatory cascade.[8][9]
Upon ligand binding, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor-protein complex.[8][9] This complex then interacts with TAB1, preventing its association with TAK1.[9] This, in turn, inhibits the activation of downstream pro-inflammatory transcription factors like NF-κB and the JNK pathway.[9][10]
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PUFAs are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism and inflammation.[9][11] While direct activation of PPARs by intact wax esters has not been extensively studied, the PUFAs released upon their hydrolysis can activate PPARα and PPARγ.[11]
Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, while PPARγ activation is crucial for adipogenesis and insulin sensitization.[12] Both PPARα and PPARγ can also exert anti-inflammatory effects by trans-repressing the activity of pro-inflammatory transcription factors like NF-κB.[12][13]
Role of Polyunsaturated Fatty Alcohols
The long-chain fatty alcohols released from wax ester hydrolysis may also contribute to the observed biological effects. While research in this area is ongoing, fatty alcohols have been shown to possess antimicrobial and anti-inflammatory properties.[8][14] It is hypothesized that they may interfere with Toll-Like Receptor 4 (TLR4) signaling, another key pathway in inflammation.[14] Additionally, these fatty alcohols can be converted to their corresponding fatty acids in vivo, providing another source of bioactive PUFAs.[15]
Experimental Protocols
This section provides detailed methodologies for the analysis of polyunsaturated wax esters and the evaluation of their biological activities.
Analysis of Polyunsaturated Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the direct analysis of intact wax esters.
-
Sample Preparation:
-
Dissolve the wax ester sample (e.g., Calanus oil) in hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector Temperature: 390°C.
-
Detector Temperature: 390°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C.
-
Ramp to 240°C at 15°C/min.
-
Ramp to 390°C at 8°C/min, hold for 6 minutes.
-
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-920.
-
-
Data Analysis:
-
Identify wax esters based on their mass spectra and retention times compared to known standards.
-
Quantify individual wax esters using a calibration curve generated from a representative wax ester standard.
-
In Vivo Evaluation of Anti-Obesity and Metabolic Effects: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is for assessing glucose tolerance in a high-fat diet-induced obesity mouse model.
-
Animal Model:
-
Use C57BL/6J mice fed a high-fat diet (e.g., 45-60% of calories from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Administer polyunsaturated wax esters or a control vehicle daily via oral gavage for the desired treatment period.
-
-
OGTT Procedure:
-
Fast mice for 6 hours with free access to water.[3]
-
Record baseline body weight and blood glucose from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.[3][16]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.[17]
-
-
Data Analysis:
-
Plot blood glucose concentration versus time for each group.
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
-
Ex Vivo/In Vitro Evaluation of Anti-Inflammatory Effects
This protocol is for measuring pro-inflammatory cytokines in adipose tissue homogenates or cell culture supernatants.
-
Sample Preparation:
-
Adipose Tissue: Homogenize adipose tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
Cell Culture: Collect supernatant from macrophage cell cultures (e.g., RAW 264.7 or THP-1) stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of polyunsaturated wax esters.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and MCP-1 (e.g., from Invitrogen or R&D Systems).
-
Follow the manufacturer's instructions for the specific kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Incubating with a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
Reading the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
This protocol is for quantifying the mRNA expression of inflammatory markers in adipose tissue.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from adipose tissue using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit (e.g., M-MLV Reverse Transcriptase, Invitrogen).
-
-
qPCR Procedure:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the housekeeping genes.
-
This protocol is for visualizing and quantifying macrophages in adipose tissue sections using the F4/80 marker.
-
Tissue Preparation:
-
Fix adipose tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
-
Immunohistochemistry Procedure:
-
Dewax and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.[4][20]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a serum-free protein block.
-
Incubate with a primary antibody against F4/80.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC).
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Data Analysis:
Conclusion and Future Directions
Polyunsaturated wax esters represent a novel and promising class of bioactive lipids with significant potential for the prevention and treatment of metabolic and inflammatory disorders. Their unique chemical structure, leading to a delayed release of PUFAs and fatty alcohols, likely contributes to their potent biological effects, particularly through the activation of GPR120 and PPAR signaling pathways.
Future research should focus on further elucidating the specific roles of the polyunsaturated fatty alcohols and investigating the direct interaction of intact wax esters with nuclear receptors. Additionally, more extensive clinical trials are needed to fully establish the therapeutic efficacy and optimal dosage of polyunsaturated wax esters in various human populations. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the exciting therapeutic potential of these marine-derived compounds.
References
- 1. goedomega3.com [goedomega3.com]
- 2. Calanus oil, a new generation of marine omega-3s for health [seanova.fr]
- 3. journals.physiology.org [journals.physiology.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. benchchem.com [benchchem.com]
- 15. Perspectives on alcohol consumption: liver polyunsaturated fatty acids and essential fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 17. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adipose tissue gene expression analysis reveals changes in inflammatory, mitochondrial respiratory and lipid metabolic pathways in obese insulin-resistant subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reference genes for quantitative PCR in the adipose tissue of mice with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sysy-histosure.com [sysy-histosure.com]
- 21. researchgate.net [researchgate.net]
- 22. diabetesjournals.org [diabetesjournals.org]
The Discovery and Isolation of Novel Fatty Acid Esters: A Technical Guide for Researchers
The burgeoning field of lipidomics has cast a spotlight on fatty acid esters (FAEs), revealing them as more than mere metabolic intermediates or storage molecules. These diverse compounds are now recognized as critical signaling molecules and potent bioactive agents with significant therapeutic potential. The discovery of novel FAEs with unique structures and functions is a key objective in drug development, offering promising new avenues for treating a range of diseases. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for the discovery, isolation, and characterization of novel fatty acid esters, supported by detailed experimental protocols and data presentation.
Avenues for Discovery: From Natural Sources to Synthetic Libraries
The quest for novel FAEs begins with identifying promising sources. These can be broadly categorized into natural reservoirs and synthetic approaches.
-
Natural Sources: A vast and largely untapped source of structural diversity, the natural world offers a rich repository of novel FAEs. Key sources include:
-
Microorganisms: Bacteria, yeast, and microalgae produce a wide array of lipids.[1][2] For instance, certain basidiomycetous yeast species are known to synthesize and secrete polyol esters of fatty acids (PEFA), which have potential as natural biosurfactants.[1]
-
Marine Organisms: The unique environmental pressures of marine ecosystems have driven the evolution of unique biochemical pathways, making marine life, from microalgae to larger organisms like squid, a promising source of novel lipids, including omega-3 and omega-7 fatty acids.[3][4][5]
-
Plants: Terrestrial plants, particularly their seeds and oils, are well-established sources of various fatty acids and their esters.[6][7] Non-conventional sources and byproducts of food processing, such as soybean oil deodorizer distillate (SODD) and citrus wax, are also being explored for valuable FAEs.[7][8]
-
-
Chemical Synthesis: Synthetic chemistry provides a powerful tool for creating novel FAEs that may not exist in nature or for optimizing the properties of naturally occurring esters.[9][10][11][12] This approach allows for the systematic modification of fatty acid chains, ester linkages, and the alcohol moiety to explore structure-activity relationships and develop compounds with enhanced biological activity or improved pharmacokinetic properties.[9][12][13]
The Workflow: From Crude Extract to Pure Compound
The isolation and characterization of a novel fatty acid ester is a multi-step process that requires a systematic and carefully planned workflow. The general approach involves extraction, separation, purification, and structural elucidation.
Caption: General workflow for the discovery and isolation of novel fatty acid esters.
Experimental Protocols: Core Methodologies
This section provides detailed protocols for the key experimental stages involved in FAE isolation and characterization.
Total Lipid Extraction
The initial step is to extract the total lipid content from the source material. The choice of method depends on the sample matrix and the polarity of the target lipids. An ideal extraction method should maximize lipid recovery across a broad range of polarities with high reproducibility.[14]
Protocol: Modified Folch/Bligh & Dyer Method for Biological Tissues
This protocol is a widely used liquid-liquid extraction technique for isolating total lipids from biological samples.[14][15][16]
-
Sample Homogenization:
-
Weigh approximately 1 gram of frozen tissue and grind it to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.[17]
-
Transfer the powdered tissue to a glass vial. For cultured cells, use a pellet containing 2–3 million cells.[17]
-
To prevent lipid oxidation, flush the vial with argon or nitrogen gas whenever possible.[18]
-
-
Monophasic System Creation:
-
Add a chloroform (B151607):methanol (B129727) (2:1, v/v) solution to the homogenized sample. A common ratio is 20 mL of solvent per gram of tissue.[15]
-
For samples with high water content, the initial ratio may be adjusted to ensure a single phase is formed.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[17]
-
-
Phase Separation:
-
Add 0.2 volumes of a 0.9% NaCl aqueous solution (or MilliQ water) to the monophasic mixture.[15] For example, if you used 20 mL of chloroform:methanol, add 4 mL of the salt solution.
-
Vortex the mixture again for 30 seconds. This induces the separation of the mixture into two phases: a lower chloroform phase containing the lipids and an upper aqueous methanol phase containing polar metabolites.[15]
-
Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to achieve a clear separation of the layers.[17]
-
-
Lipid Recovery:
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette or syringe and transfer it to a clean, pre-weighed glass tube.[15][17] Be cautious not to disturb the protein interface between the two layers.
-
To maximize yield, a second extraction can be performed by adding more chloroform to the remaining aqueous layer, vortexing, centrifuging, and collecting the lower phase again.[17]
-
Dry the collected chloroform extract under a gentle stream of nitrogen gas or using a rotary evaporator.
-
Once completely dry, weigh the tube to determine the total lipid extract yield. Store the dried lipid extract at -80°C under an inert atmosphere until further analysis.
-
Separation and Purification Techniques
The crude lipid extract is a complex mixture. The next step is to separate the FAEs from other lipid classes.
Protocol: Column Chromatography for FAE Fractionation
Silica (B1680970) gel column chromatography is a standard method for separating lipids based on polarity.
-
Column Preparation:
-
Prepare a slurry of silica gel 60 in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica to pack under gravity, draining the excess solvent until it reaches the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the dried lipid extract in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a gradient of increasing solvent polarity. A typical gradient might be:
-
Fraction 1 (Non-polar lipids): Elute with 100% hexane (B92381) to collect hydrocarbons and sterol esters.
-
Fraction 2 (Fatty Acid Esters): Increase polarity by adding diethyl ether (e.g., 95:5 hexane:diethyl ether) to elute triacylglycerols and the target fatty acid esters.[8]
-
Fraction 3 (Polar lipids): Further increase the diethyl ether or switch to a more polar solvent like chloroform/methanol to elute free fatty acids, sterols, and phospholipids.
-
-
Collect fractions of a defined volume and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).[8]
-
-
Fraction Analysis:
-
Spot a small aliquot of each collected fraction onto a TLC plate.
-
Develop the plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid 80:20:1, v/v/v).
-
Visualize the spots by spraying with a suitable reagent (e.g., phosphomolybdic acid or ferric chloride solution) and heating.[8]
-
Pool the fractions containing the FAEs of interest based on their TLC profiles.
-
Table 1: Comparison of Key Separation Techniques for Fatty Acid Esters
| Technique | Principle | Application | Purity Achieved | Yield | Reference |
| Low-Temperature Crystallization | Differential solubility at low temperatures. Saturated FAEs are less soluble than unsaturated FAEs. | Separation of saturated and unsaturated FAEs from animal fat or palm oil. | Saturated fraction: >90% Unsaturated fraction: >90% | Saturated: ~49% Unsaturated: ~87% | [19] |
| Silica Gel Column Chromatography | Adsorption chromatography based on polarity. | General fractionation of lipid classes from crude extracts. | Variable, depends on complexity. Can be high for specific fractions. | Good, typically >85% recovery for target class. | [8] |
| Argentation (Silver Ion) TLC/HPLC | Complexation of silver ions with the π-electrons of double bonds. | Separation of FAEs based on the number, geometry (cis/trans), and position of double bonds. | High resolution for isomeric separation. | Analytical to semi-preparative scale. | [20][21] |
| Reversed-Phase HPLC | Partitioning based on hydrophobicity. Longer chains and fewer double bonds are retained longer. | High-resolution separation of complex FAE mixtures, including isomers. | Very high, suitable for isolating pure compounds. | Analytical to preparative scale. | [6][21] |
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by Gas Chromatography (GC), non-volatile lipids are typically converted into volatile methyl esters (FAMEs). This process is known as transesterification or esterification.[22][23]
Protocol: Acid-Catalyzed Transesterification
This method is effective for esterifying free fatty acids and transesterifying esterified fatty acids simultaneously.
-
Reagent Preparation: Prepare 5% (v/v) methanolic HCl by carefully adding acetyl chloride dropwise to anhydrous methanol on ice.[23]
-
Reaction:
-
Place the dried lipid fraction (containing the FAEs) in a vial with a Teflon-lined cap.
-
Add 2 mL of the 5% methanolic HCl.
-
Seal the vial and heat at 80°C for 2 hours (or 50°C overnight).[23]
-
-
Extraction of FAMEs:
-
Allow the reaction mixture to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of water to the vial.
-
Vortex thoroughly and centrifuge briefly to separate the phases.
-
The upper hexane layer now contains the FAMEs. Carefully transfer this layer to a new vial for GC-MS analysis.
-
Structural Characterization
Once purified, the final step is to determine the exact chemical structure of the novel FAE.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for FAME analysis.[22][24][25][26] FAMEs are separated on a capillary column based on their volatility and polarity.[27][28] The mass spectrometer then fragments the eluting compounds, producing a characteristic mass spectrum that acts as a chemical fingerprint, allowing for identification by comparison to spectral libraries.[25][26] The retention time on the GC column provides additional information for identification.[29]
-
Tandem Mass Spectrometry (MS/MS): For novel compounds not present in libraries, MS/MS is crucial for de novo structural elucidation. Techniques like chemical ionization with acetonitrile (B52724) can be used to form adducts across double and triple bonds.[6][20] Collisional activation of these adducts yields fragment ions that are diagnostic of the double bond positions within the fatty acid chain.[6][20]
Bioactivity and Signaling Pathways
The ultimate goal of discovering novel FAEs is often to find compounds with therapeutic potential. Therefore, isolated compounds are subjected to a battery of bioactivity screens.
Table 2: Examples of Bioactive Fatty Acid Esters and Their Functions
| Fatty Acid Ester Type | Source | Reported Biological Activity | Reference |
| Flavonoid Fatty Acid Esters | Synthetic | Anti-adipogenic, enhance glucose consumption | [9] |
| Polyol Esters of Fatty Acids (PEFA) | Yeast (e.g., Rhodotorula babjevae) | Biosurfactant properties | [1] |
| Amides of Polyunsaturated Fatty Acids with Dopamine (B1211576) | Synthetic | Cannabimimetic activity | [12] |
| Phenolic Acid Esters | Synthetic (from Urtica pilulifera) | Antimicrobial, antioxidant, anticancer | [13] |
| N-Acyl Ethanolamines | Endogenous | Cannabinoid neurotransmission | [30] |
| Sugar Fatty Acid Esters | Synthetic | Anticancer, emulsifying agents | [31] |
Fatty acids and their derivatives, including esters, are known to act as signaling molecules that modulate key cellular pathways. They can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or membrane receptors such as Free Fatty Acid Receptors (FFARs).[32][33]
Caption: PPARγ signaling pathway activated by long-chain fatty acids.
This pathway is critical for metabolic regulation.[32] When activated by fatty acids, PPARγ forms a complex with the retinoid X receptor (RXR) and binds to specific DNA sequences, upregulating genes involved in fatty acid uptake, transport, and esterification into triglycerides for storage.[32]
Conclusion
The discovery and isolation of novel fatty acid esters is a meticulous process that bridges natural product chemistry, analytical science, and biology. The systematic application of advanced extraction, chromatographic, and spectrometric techniques is essential for successfully identifying new molecular entities from complex biological matrices. As our understanding of the diverse signaling roles of lipids expands, the novel FAEs isolated through these methods will continue to provide critical tools for biological research and serve as promising leads for the development of next-generation therapeutics.
References
- 1. Discovery of synthesis and secretion of polyol esters of fatty acids by four basidiomycetous yeast species in the order Sporidiobolales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids - Google Patents [patents.google.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. US9895403B2 - Isolation of omega-7 fatty acid ethyl esters from natural oils - Google Patents [patents.google.com]
- 6. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of fatty acid methyl esters and bioactive compounds from citrus wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of new flavonoid fatty acid esters with anti-adipogenic and enhancing glucose consumption activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of novel amides of polyunsaturated fatty acids with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 18. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. aocs.org [aocs.org]
- 24. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 26. researchgate.net [researchgate.net]
- 27. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Lipid - Wikipedia [en.wikipedia.org]
- 31. Frontiers | Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact [frontiersin.org]
- 32. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
Mass spectrometry fragmentation pattern of "Linolenyl linoleate"
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Linolenyl Linoleate (B1235992)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of linolenyl linoleate, a wax ester composed of linolenic acid and linoleyl alcohol. Understanding this fragmentation is crucial for the structural elucidation and quantification of this and similar polyunsaturated wax esters in various matrices.
Core Concepts in Wax Ester Fragmentation
Under electron ionization, wax esters (WEs) undergo characteristic fragmentation, providing structural information about both the fatty acid and fatty alcohol moieties. The fragmentation patterns of polyunsaturated wax esters like this compound are influenced by the presence and position of double bonds. Generally, with increasing unsaturation, the intensity of the molecular ion peak decreases, while certain diagnostic fragment ions become more prominent[1].
Key fragmentation pathways for wax esters in EI-MS include:
-
Acylium Ion [RCO]+: This is a prominent fragment that allows for the characterization of the fatty acid portion of the ester[1].
-
Carboxylic Acid Fragment [RCOOH]+• and Protonated Carboxylic Acid [RCOOH2]+: These ions also provide information about the fatty acid moiety.
-
Alkoxyl Ion [R'O]+: This fragment is indicative of the fatty alcohol portion.
-
Alkene Fragment from the Alcohol [R'-H]+•: Formed by the loss of a hydrogen atom from the alcohol chain.
-
Hydrocarbon Fragments: A series of hydrocarbon ions resulting from cleavages along the fatty acid and fatty alcohol chains.
For highly unsaturated wax esters, the molecular ion peak may be very small or absent, making the identification of these diagnostic fragments essential for structural determination[1].
Predicted Fragmentation Pattern of this compound
This compound has the chemical formula C36H60O2 and a molecular weight of 524.9 g/mol . It is an ester formed from linolenic acid (18:3) and linoleyl alcohol (18:2). Based on the general principles of wax ester fragmentation, the following key ions are expected in the EI mass spectrum of this compound.
Data Presentation: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Key Fragment Ions
| Ion Type | Fragment Structure | Predicted m/z | Predicted Relative Abundance | Structural Information |
| Molecular Ion | [C36H60O2]+• | 524.5 | Very Low to Absent | Molecular Weight |
| Acylium Ion (Linolenoyl) | [CH3(CH2CH=CH)3(CH2)7CO]+ | 261.2 | High | Linolenic Acid Moiety |
| Carboxyl Fragment (Linolenic Acid) | [CH3(CH2CH=CH)3(CH2)7COO]+ | 277.2 | Moderate | Linolenic Acid Moiety |
| Alkoxyl Ion (Linoleyl) | [CH3(CH2)4(CH=CHCH2)2(CH2)6CH2O]+ | 265.2 | Low | Linoleyl Alcohol Moiety |
| Alkene Fragment (from Linoleyl alcohol) | [C18H33]+ | 249.3 | Moderate | Linoleyl Alcohol Moiety |
| Hydrocarbon Fragments | CnH2n-5+, CnH2n-7+, etc. | Variable | High (in low m/z range) | General Hydrocarbon Structure |
Note: The predicted relative abundances are qualitative and based on general fragmentation patterns of polyunsaturated wax esters. Actual abundances may vary depending on the specific instrument and experimental conditions.
Experimental Protocols
The following provides a general methodology for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC/EI-MS).
Sample Preparation:
-
Extraction: If the wax ester is part of a complex mixture (e.g., natural oil, biological tissue), a lipid extraction should be performed using a suitable solvent system like hexane (B92381) or a chloroform:methanol mixture.
-
Purification (Optional): For complex samples, fractionation by thin-layer chromatography (TLC) or column chromatography may be necessary to isolate the wax ester fraction.
-
Derivatization (Not for intact analysis): For analysis of the constituent fatty acids, transesterification to fatty acid methyl esters (FAMEs) can be performed. However, for the analysis of the intact wax ester, no derivatization is needed.
-
Sample Dissolution: Dissolve the purified wax ester or the total lipid extract in a volatile solvent such as hexane or isooctane (B107328) at an appropriate concentration (e.g., 1 mg/mL).
GC/EI-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A high-temperature, non-polar capillary column (e.g., DB-1ht, VF-5ht) is suitable for the separation of high molecular weight wax esters.
-
Injector: A split/splitless or on-column injector should be used. For trace analysis, splitless injection is preferred.
-
Injector Temperature: 300-350 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10-20 °C/min) to a final temperature of 350-380 °C and hold for several minutes to ensure elution of the high-boiling wax ester.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230-250 °C.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: m/z 50-600.
-
Data Acquisition: Full scan mode to obtain the complete fragmentation pattern.
-
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.
Caption: Fragmentation of this compound in EI-MS.
References
Linolenyl Linoleate: A Technical Guide to Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linolenyl linoleate (B1235992), a wax ester formed from the esterification of linolenyl alcohol and linoleic acid, presents a compelling profile for a variety of industrial applications. This technical guide explores its potential uses in the cosmetics, pharmaceuticals, and lubricants industries, drawing upon the physicochemical properties of wax esters and related fatty acid derivatives. This document provides a comprehensive overview of its synthesis, potential performance characteristics, and detailed experimental protocols for its evaluation, intended to serve as a foundational resource for research and development professionals.
Introduction
Linolenyl linoleate (CAS No. 125369-02-0) is a wax ester with the molecular formula C36H62O2.[1] As an ester of two essential fatty acids, it possesses inherent biocompatibility and biodegradability, making it an attractive alternative to petroleum-derived ingredients in numerous applications. Its structure, combining the polyunsaturated linolenyl alcohol and linoleic acid, suggests unique properties related to fluidity, oxidative stability, and interaction with biological membranes. This guide will delve into the scientific basis for its potential industrial applications, supported by data on similar compounds and methodologies for its specific investigation.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Linoleic Acid | α-Linolenic Acid | Jojoba Oil (a representative wax ester) |
| Molecular Formula | C36H62O2[1] | C18H32O2[2] | C18H30O2[3] | Mixture of long-chain wax esters |
| Molecular Weight ( g/mol ) | 526.88[1] | 280.45[2] | 278.43[3] | ~600 |
| Appearance | Colorless to pale yellow liquid[4] | Colorless oil[2] | Colorless liquid[3] | Clear, golden liquid |
| Solubility | Insoluble in water; soluble in organic solvents[2] | Virtually insoluble in water; soluble in many organic solvents[2] | Insoluble in water | Insoluble in water; soluble in oils |
| Key Features | High degree of unsaturation, potential for good spreadability and skin penetration. | Essential fatty acid (Omega-6), involved in maintaining the skin's barrier function.[2] | Essential fatty acid (Omega-3), known for its anti-inflammatory properties.[3] | Excellent oxidative stability and lubricity.[5] |
Potential Industrial Applications
Cosmetics and Personal Care
The primary anticipated application for this compound is in the cosmetics and personal care industry as a multifunctional ingredient.
-
Emollient and Skin Conditioning Agent: Similar to other fatty acid esters like glyceryl linoleate and ethyl linoleate, this compound is expected to act as an effective emollient, softening and smoothing the skin by forming a protective, non-greasy layer that helps to reduce water loss.[4][6] Its high content of essential fatty acids can help nourish and maintain the skin's natural barrier.[7] A patent for a conjugated linoleic acid delivery system suggests the use of "linoleyl-linoleate" as a carrier, highlighting its compatibility with cosmetic formulations.[8]
-
Enhanced Skin Penetration: The unsaturated nature of both the alcohol and acid moieties may facilitate the penetration of this compound into the stratum corneum, potentially acting as a penetration enhancer for other active ingredients in a formulation. Studies on linoleic acid have shown its ability to penetrate the skin and influence the distribution of other fatty acids within the skin layers.[9]
-
Hair Care: In hair care formulations, it could improve texture, add shine, and enhance manageability by coating the hair shaft and reducing friction.[6]
Pharmaceuticals and Drug Delivery
While direct evidence is limited, the properties of this compound suggest potential in pharmaceutical applications.
-
Topical Drug Delivery: Its potential as a skin penetration enhancer could be leveraged for the topical delivery of active pharmaceutical ingredients (APIs). The ester linkage could be designed for enzymatic cleavage in the skin, releasing both linolenic acid and linoleic acid, which have their own biological activities, including anti-inflammatory effects.
-
Excipient in Formulations: It could serve as a biocompatible and biodegradable excipient in emulsions and creams, helping to solubilize lipophilic drugs and improve the overall stability and feel of the formulation.
Biolubricants
The demand for environmentally friendly lubricants has spurred research into bio-based alternatives like wax esters.
-
Base Oil for Lubricants: Wax esters are known for their excellent lubricating properties.[10] The long hydrocarbon chains of this compound can form a durable lubricating film, reducing friction and wear between surfaces. However, the high degree of unsaturation may impact its oxidative stability, a critical factor for lubricant performance. Chemical modifications, such as epoxidation and hydrogenation of the double bonds, could be explored to enhance its thermal and oxidative stability for demanding lubricant applications.[11]
-
Biodegradability: As a readily biodegradable molecule, this compound offers a significant environmental advantage over mineral oil-based lubricants.[12]
Synthesis of this compound
This compound can be synthesized through the esterification of linolenyl alcohol and linoleic acid. Enzymatic synthesis using lipases is a promising green alternative to traditional chemical methods.
Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis of this compound.
Experimental Protocols
Protocol for Lipase-Catalyzed Synthesis of this compound
This protocol is adapted from methodologies for the synthesis of other wax esters.[13][14]
Materials:
-
Linolenyl alcohol (substrate)
-
Linoleic acid (substrate)
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Solvent (e.g., n-hexane, optional for solvent-free system)
-
Molecular sieves (to remove water)
-
Reaction vessel with magnetic stirrer and temperature control
-
Rotary evaporator
Procedure:
-
Combine equimolar amounts of linolenyl alcohol and linoleic acid in the reaction vessel.
-
If using a solvent, add n-hexane to dissolve the substrates.
-
Add the immobilized lipase to the mixture (e.g., 5-10% by weight of substrates).
-
Add molecular sieves to the reaction mixture to absorb the water produced during esterification.
-
Heat the mixture to the desired temperature (e.g., 40-60°C) with constant stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction reaches completion (or equilibrium), stop the reaction by filtering out the immobilized lipase.
-
If a solvent was used, remove it using a rotary evaporator.
-
The crude product can be purified using column chromatography on silica (B1680970) gel.
Protocol for In Vitro Skin Penetration Study
This protocol is based on studies evaluating the skin penetration of fatty acids.[9]
Materials:
-
Full-thickness human or porcine skin
-
Franz diffusion cells
-
Phosphate-buffered saline (PBS) as the receptor fluid
-
Test formulation containing this compound
-
Control formulation (without this compound)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Mount the skin sample on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
-
Apply a known amount of the test formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
-
After the final time point, dismantle the apparatus and separate the epidermis and dermis.
-
Extract the amount of this compound (or a marker compound) from the skin layers and the receptor fluid samples.
-
Analyze the extracts using a validated HPLC method to quantify the amount of the substance that has penetrated into and through the skin.
Logical Relationship for Evaluating Lubricant Performance
Caption: Workflow for evaluating lubricant performance.
Conclusion
This compound is a promising bio-based compound with significant potential across multiple industries. Its inherent properties as a wax ester, combined with the benefits of its essential fatty acid components, make it a strong candidate for high-performance cosmetic ingredients, a potential vehicle for topical drug delivery, and a base for biodegradable lubricants. Further research, guided by the experimental protocols outlined in this guide, is necessary to fully characterize its performance and unlock its full industrial potential. The provided frameworks for synthesis and evaluation are intended to accelerate this discovery process for researchers and developers in the field.
References
- 1. larodan.com [larodan.com]
- 2. cib.csic.es [cib.csic.es]
- 3. sincereskincare.com [sincereskincare.com]
- 4. nbinno.com [nbinno.com]
- 5. academic.oup.com [academic.oup.com]
- 6. specialchem.com [specialchem.com]
- 7. myrevea.com [myrevea.com]
- 8. US6019990A - Conjugated linoleic acid delivery system in cosmetic preparations - Google Patents [patents.google.com]
- 9. Fatty acids penetration into human skin ex vivo: A TOF-SIMS analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Polyesters Based on Linoleic Acid for Biolubricant Basestocks: Low-Temperature, Tribological and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Spontaneous Oxidation of Polyunsaturated Fatty Acid Esters: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of the spontaneous oxidation of polyunsaturated fatty acid (PUFA) esters, a fundamental process with significant implications in drug development, cell biology, and food science. The process, also known as autoxidation or lipid peroxidation, involves a complex free-radical chain reaction that degrades PUFAs, leading to the formation of a wide array of reactive products. These products can compromise the stability of lipid-based drug formulations, and in biological systems, they can act as potent signaling molecules that modulate cellular pathways related to inflammation, cell death, and oxidative stress.
Core Mechanism: The Autoxidation Chain Reaction
Spontaneous oxidation of PUFAs is a non-enzymatic process that proceeds via a free-radical chain reaction, classically divided into three distinct stages: initiation, propagation, and termination.[1][2] PUFAs are particularly susceptible due to the presence of bis-allylic hydrogens, which have a lower bond dissociation energy, making them vulnerable to abstraction.[3]
-
Initiation: This first step involves the formation of a lipid radical (L•). An initiator, such as a reactive oxygen species (ROS) or a pro-oxidant metal, abstracts a labile hydrogen atom from a bis-allylic carbon on the PUFA backbone.[1][4] This initial event is often the rate-limiting step.
-
Propagation: The lipid radical (L•) is unstable and reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•).[4] This peroxyl radical can then abstract a hydrogen atom from a neighboring PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•).[4][5] This new radical can then continue the cycle, creating a cascading chain reaction that amplifies the oxidative damage.
-
Termination: The chain reaction ceases when two radical species react with each other to form stable, non-radical products.[4] This can occur through the combination of two lipid radicals (L• + L•), two peroxyl radicals (LOO• + LOO•), or a lipid radical and a peroxyl radical (L• + LOO•). Antioxidants, such as α-tocopherol (Vitamin E), can also terminate the chain by donating a hydrogen atom to a peroxyl radical, forming a stable antioxidant radical.[4]
References
The Enigmatic Presence of Linolenyl Linoleate in Marine Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marine algae represent a vast and largely untapped resource of novel bioactive compounds, with their lipidome being of particular interest for pharmaceutical and nutraceutical applications. This technical guide delves into the current scientific understanding of a specific wax ester, linolenyl linoleate (B1235992), within the lipid composition of marine algae. While the presence of various lipids, including other wax esters, is well-documented, this guide will demonstrate that specific quantitative data for linolenyl linoleate in marine algae is conspicuously absent in the current body of scientific literature. This document will provide a comprehensive overview of the methodologies used for the analysis of wax esters in marine algae, which would be essential for any future investigation into this compound. It will also present a general overview of fatty acid and wax ester biosynthesis in these organisms. The information is intended to equip researchers with the necessary background and protocols to explore the potential existence and role of this and other novel lipids in marine algae.
Introduction: The Unexplored Realm of Algal Wax Esters
Marine algae are prolific producers of a diverse array of lipids, which serve crucial roles in energy storage, membrane structure, and as signaling molecules. Among these lipids, wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are known to be significant energy storage compounds in certain marine organisms, particularly under specific environmental conditions.
While significant research has focused on triacylglycerols (TAGs) and polyunsaturated fatty acids (PUFAs) in microalgae for biofuel and nutritional applications, the study of specific wax esters like this compound remains a nascent field. This compound is an ester formed from linolenic acid (an 18-carbon fatty acid with three double bonds) and linoleyl alcohol. Its presence and concentration in marine algae are not well-documented in publicly available research. This guide aims to provide a thorough understanding of the analytical techniques that would be employed to identify and quantify this specific wax ester, should it be present in marine algal species.
Quantitative Data on Wax Esters in Marine Algae
Extensive searches of scientific literature and databases did not yield any specific quantitative data for the presence of this compound in any species of marine algae. The majority of research on wax esters in microalgae has focused on species like Euglena gracilis, which is known to produce significant amounts of wax esters under anaerobic conditions. However, the dominant wax ester in Euglena is myristyl myristate (C28), composed of myristic acid (C14:0) and myristyl alcohol (C14:0)[1][2].
The following table summarizes the general composition of wax esters found in Euglena gracilis, highlighting the absence of this compound in reported data.
| Component | Carbon Chain Length | Predominant Species in Euglena gracilis | Reference |
| Fatty Acid | C10-C18 | Myristic Acid (C14:0) | [1][2] |
| Fatty Alcohol | C10-C18 | Myristyl Alcohol (C14:0) | [1][2] |
| Dominant Wax Ester | C28 | Myristyl Myristate | [1][2] |
The lack of data on this compound suggests that it is either not a common constituent of marine algal lipids or its presence is below the detection limits of the analytical methods used in broad lipidomic studies. It is also possible that research specifically targeting this molecule has not yet been conducted or published.
Experimental Protocols for the Analysis of this compound and Other Wax Esters
To investigate the presence and quantity of this compound in marine algae, a systematic analytical approach is required. The following protocols are standard methodologies for the extraction, separation, and identification of wax esters from algal biomass.
Lipid Extraction
The first step in analyzing the lipid composition of marine algae is the efficient extraction of total lipids from the biomass. The choice of method can significantly impact the yield and the types of lipids extracted.
a) Folch Method
This is a widely used method for the quantitative extraction of lipids.
-
Principle: This method uses a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent system to extract lipids from a homogenized sample. The addition of water or a salt solution creates a biphasic system, with the lipids partitioned into the lower chloroform phase.
-
Protocol:
-
Homogenize the wet or lyophilized algal biomass.
-
Add 20 volumes of chloroform:methanol (2:1, v/v) to the homogenate and agitate for 20-30 minutes.
-
Filter the mixture to remove solid residues.
-
Wash the residue with the chloroform:methanol mixture to ensure complete extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the combined filtrate and vortex thoroughly.
-
Allow the mixture to separate into two phases by standing or centrifugation.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
b) Bligh and Dyer Method
This method is similar to the Folch method but uses a different solvent-to-sample ratio and is often preferred for samples with high water content.
-
Principle: This method utilizes a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system for extraction. Subsequent addition of chloroform and water leads to phase separation.
-
Protocol:
-
To the algal biomass (assuming ~80% water content), add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8.
-
Homogenize the mixture for 2-5 minutes.
-
Add an additional volume of chloroform and water to bring the final solvent ratio to 2:2:1.8 and mix thoroughly.
-
Centrifuge the mixture to achieve clear phase separation.
-
Collect the lower chloroform layer containing the lipids.
-
Dry the lipid extract under nitrogen.
-
Separation and Identification of Wax Esters
Once the total lipids are extracted, the wax ester fraction needs to be separated and identified.
a) Thin-Layer Chromatography (TLC)
TLC is a common technique for the separation of lipid classes.
-
Principle: Lipids are separated on a silica (B1680970) gel plate based on their polarity using a solvent system. Less polar lipids, like wax esters, migrate further up the plate than more polar lipids like phospholipids.
-
Protocol:
-
Spot the lipid extract onto a silica gel TLC plate.
-
Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Visualize the separated lipid classes by spraying with a suitable reagent (e.g., primuline) and viewing under UV light.
-
Scrape the band corresponding to wax esters for further analysis.
-
b) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds like wax esters and their constituent fatty acids and alcohols.
-
Principle: Intact wax esters or their transesterified products (fatty acid methyl esters - FAMEs, and fatty alcohol acetates) are separated based on their boiling points and retention times in a gas chromatograph and then identified by their mass spectra.
-
Protocol for Intact Wax Ester Analysis:
-
Dissolve the isolated wax ester fraction in a suitable solvent (e.g., hexane).
-
Inject the sample into the GC-MS system equipped with a high-temperature capillary column.
-
Use a temperature program that allows for the elution of high molecular weight wax esters.
-
Identify individual wax esters based on their retention times and comparison of their mass spectra with reference libraries or standards.
-
-
Protocol for Component Analysis (Transesterification):
-
To determine the fatty acid and fatty alcohol composition of the wax esters, the sample is first transesterified.
-
Acid-catalyzed transesterification: Heat the wax ester sample with 1% sulfuric acid in methanol to produce FAMEs and free fatty alcohols.
-
Saponification and Derivatization: Alternatively, saponify the wax esters with alcoholic KOH to yield fatty acid salts and free fatty alcohols. Acidify to obtain free fatty acids. The fatty acids can then be methylated (e.g., with BF3-methanol) to FAMEs, and the fatty alcohols can be acetylated to form fatty alcohol acetates.
-
Analyze the resulting FAMEs and fatty alcohol acetates by GC-MS. Identification is based on retention times and mass spectra compared to known standards.
-
Visualization of Experimental Workflows and Biosynthetic Pathways
Experimental Workflow for Wax Ester Analysis
The following diagram illustrates the general workflow for the extraction and analysis of wax esters from marine algae.
Caption: Workflow for the analysis of this compound in marine algae.
General Biosynthetic Pathway of Wax Esters
While a specific pathway for this compound in algae cannot be depicted due to a lack of evidence, the general pathway for wax ester biosynthesis is understood. It involves the products of fatty acid synthesis.
Caption: General pathway for wax ester biosynthesis in microorganisms.
Potential Signaling Pathways and Biological Roles
The biological roles of wax esters in marine algae are primarily associated with energy storage, especially under stress conditions such as anaerobiosis or nutrient limitation. In organisms like Euglena, wax esters serve as the end products of a unique fermentation pathway[2].
If this compound were to be found in marine algae, its biological role could be multifaceted. The constituent fatty acid, linolenic acid, is a precursor to various signaling molecules in plants and algae, including jasmonates, which are involved in defense responses. The presence of this specific wax ester could imply a role in:
-
Energy Storage: A highly reduced form of carbon storage.
-
Buoyancy Control: In motile algal species.
-
Chemical Defense: As a precursor to or a direct participant in defense mechanisms.
-
Membrane Modification: Under specific environmental stresses.
Further research, contingent on the discovery of this compound in algae, would be necessary to elucidate its specific functions.
Conclusion and Future Perspectives
This technical guide has outlined the current state of knowledge regarding this compound in the lipid composition of marine algae. The striking absence of quantitative data for this specific wax ester underscores a significant gap in our understanding of the algal lipidome. The detailed experimental protocols provided herein offer a clear roadmap for researchers to investigate the presence and abundance of this compound and other novel wax esters in diverse marine algal species.
Future research should focus on:
-
Targeted Lipidomic Screening: Employing the described GC-MS and LC-MS methodologies to specifically search for this compound in a wide range of marine algae, particularly those known to produce other complex lipids.
-
Method Development: Optimizing extraction and analytical techniques to enhance the detection of low-abundance wax esters.
-
Transcriptomic and Genomic Analysis: Identifying the genes encoding for the fatty acyl-CoA reductases and wax synthases that would be responsible for the synthesis of this compound.
The discovery of this compound in marine algae could open new avenues for drug development and nutraceutical applications, given the known biological activities of its constituent fatty acid. The exploration of the full spectrum of the algal lipidome is a critical step towards harnessing the immense biotechnological potential of these marine organisms.
References
Core Concepts: An Introduction to Long-Chain Wax Esters
An In-depth Technical Guide on the Thermophysical Properties of Long-Chain Wax Esters
For Researchers, Scientists, and Drug Development Professionals
Long-chain wax esters are a diverse class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols.[1] Found ubiquitously in nature, they serve critical biological functions, from acting as protective waterproof coatings on plant leaves and insect cuticles to serving as primary energy storage in various marine organisms.[1][2] In recent years, their unique physicochemical properties have attracted significant interest in the pharmaceutical and drug development sectors.[2][3] These properties, largely dictated by the chain length and degree of unsaturation of their constituent molecules, make them suitable for a range of applications, including as emollients, tablet-coating agents, and specialized lubricants.[2][4][5] This guide provides a comprehensive overview of the thermophysical properties of long-chain wax esters, detailed experimental protocols for their analysis, and the core biosynthetic pathways.
Biosynthesis of Long-Chain Wax Esters
The biosynthesis of long-chain wax esters is a conserved two-step enzymatic process.[1][3] The pathway begins with the reduction of a long-chain fatty acyl-CoA to a corresponding fatty alcohol, a reaction catalyzed by Fatty Acyl-CoA Reductase (FAR).[1][6] In the subsequent step, a Wax Synthase (WS) enzyme catalyzes the esterification of this fatty alcohol with a second fatty acyl-CoA molecule, resulting in the final wax ester product.[1][6]
Data Presentation: Thermophysical Properties
The thermophysical properties of wax esters are fundamentally linked to their molecular structure, specifically the chain lengths of the fatty acid and fatty alcohol components and the presence or absence of double bonds.[1][7]
Thermal Properties
The melting temperature (Tm) is a critical parameter influencing the applications of wax esters.[3] Saturated wax esters with longer carbon chains are generally solid at room temperature and have higher melting points, while unsaturation introduces kinks in the acyl chains, lowering the melting point and often rendering the esters liquid.[1][7]
The main factor affecting the melting temperature is the total chain length of the wax ester.[8] For saturated, straight-chain wax esters, the melting point typically increases by 1–2°C with each additional carbon atom.[3][8] The insertion of a single double bond into either the alcohol or acid moiety can decrease the melting point by approximately 30°C.[8][9] Symmetrical wax esters (where the acid and alcohol chains have similar lengths) tend to have the highest melting points for a given total carbon number.[9] Boiling points for most long-chain wax esters are not well-defined, as they tend to undergo thermal decomposition at the high temperatures required for vaporization.[1]
Table 1: Melting Points of Selected Saturated Long-Chain Wax Esters
| Wax Ester (Alcohol:Acid) | Total Carbons | Melting Point (Tm), °C |
|---|---|---|
| Dodecyl Myristate (12:0-14:0) | 26 | ~38 |
| Tetradecyl Stearate (14:0-18:0) | 32 | 53-62[10] |
| Cetyl Palmitate (16:0-16:0) | 32 | 53-62[10] |
| Stearyl Stearate (18:0-18:0) | 36 | 61 |
| Stearyl Arachidate (18:0-20:0) | 38 | 60-75[4] |
| Tetracosanyl Tetracosanate (24:0-24:0) | 48 | >75 |
Source: Data compiled from multiple sources.[3][8][10]
Table 2: Effect of Unsaturation on Melting Point (C36 Esters)
| Wax Ester (Alcohol:Acid) | Total Carbons | Melting Point (Tm), °C |
|---|---|---|
| Stearyl Stearate (18:0-18:0) | 36 | 61 |
| Oleyl Stearate (18:1-18:0) | 36 | 37 |
| Stearyl Oleate (18:0-18:1) | 36 | 27 |
| Oleyl Oleate (18:1-18:1) | 36 | <0 |
Source: Data from Patel et al., 2001, as cited in scientific literature.[8]
Other Physical Properties
Data on viscosity, density, and thermal conductivity are less standardized due to the vast structural diversity of wax esters. However, general trends can be observed.
Table 3: Other Physicochemical Properties
| Property | Value/Trend | Notes |
|---|---|---|
| Viscosity | Increases with chain length; decreases with temperature.[10] | Straight-chain esters like cetyl palmitate are used to increase the viscosity of emulsions.[4] |
| Density | Typically less than water (~0.88 g/mL).[11] | Low density is crucial for buoyancy in marine organisms that store wax esters.[8] |
| Solubility | Soluble in aromatic solvents, chloroform, ethers, esters, and ketones.[4] Insoluble in water. | The apolar nature of the long hydrocarbon chains dictates their solubility.[4] |
| Thermal Conductivity | ~0.15 W/(m·K) for molten state; 0.3-0.4 W/(m·K) for solid state.[12] | Data is primarily based on paraffin (B1166041) waxes, which are structurally similar. Increased chain branching can decrease thermal conductivity.[12] |
Experimental Protocols
The analysis of long-chain wax esters relies on a combination of chromatographic and thermal analysis techniques.
Differential Scanning Calorimetry (DSC)
DSC is a primary technique used to determine the thermal properties of waxes, including melting point (Tm), crystallization temperature (Tc), and enthalpy of fusion.[13][14][15]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the wax ester sample (typically 5-10 mg) into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Instrument Setup: Place the sample pan and an empty reference pan (often containing aluminum oxide powder to balance heat capacity) into the DSC cell.[16]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 10°C).[16]
-
Ramp the temperature at a controlled heating rate (e.g., 5 or 10 K/min) to a temperature well above the final melting point (e.g., 80-100°C).[16][17]
-
Hold the sample isothermally for a few minutes to ensure complete melting and erase prior thermal history.
-
Cool the sample at a controlled rate (e.g., 5 K/min) back to the starting temperature to observe crystallization behavior.[17]
-
A second heating scan is often performed to analyze the properties of the recrystallized material.
-
-
Data Analysis: The heat flow into the sample is plotted against temperature. The melting point is typically taken as the peak temperature of the endothermic transition. The area under the peak corresponds to the enthalpy of fusion, which can be used to assess crystallinity.[13][18]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating, identifying, and quantifying individual wax ester species within a mixture.[8] High-temperature GC is often required due to the low volatility of these long-chain molecules.[19]
Methodology:
-
Sample Preparation: Dissolve the wax ester sample in a suitable organic solvent like hexane (B92381) or toluene (B28343) to a concentration of approximately 0.1–1.0 mg/mL.[19]
-
Instrument Setup:
-
Injector: Use a split/splitless injector, typically set to a high temperature (e.g., 390°C) to ensure rapid volatilization.[19]
-
Column: A high-temperature, non-polar fused-silica capillary column (e.g., DB-1 HT, HP-5MS) is essential.[19][20]
-
Carrier Gas: Helium is used at a constant flow rate (e.g., 1.5 mL/min).[21]
-
-
Thermal Program (Example High-Temp Method):
-
Mass Spectrometry:
-
Data Analysis: Wax esters are identified by their retention times and mass spectra. The mass spectra typically show a characteristic protonated acid moiety fragment, which is useful for identification.[8] For complex mixtures, single-ion monitoring (SIM) can be used to quantify isomers.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 5. apc-as.com [apc-as.com]
- 6. researchgate.net [researchgate.net]
- 7. Wax ester - Wikipedia [en.wikipedia.org]
- 8. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.tue.nl [pure.tue.nl]
- 13. Waxes from Long-Chain Aliphatic Difunctional Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. Differential Thermal Analysis and Calorimetry of Waxes | Semantic Scholar [semanticscholar.org]
- 19. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]
- 21. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Linolenyl Linoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of linolenyl linoleate (B1235992), a wax ester composed of linolenic acid and linoleyl alcohol. The synthesis is achieved through lipase-catalyzed esterification, offering a green and specific alternative to traditional chemical methods. This guide covers the selection of biocatalysts, optimization of reaction parameters, a comprehensive synthesis protocol, purification methods, and analytical techniques for product quantification. The information is intended for researchers in biotechnology, lipid chemistry, and drug development.
Introduction
Wax esters, esters of long-chain fatty acids and fatty alcohols, are valuable compounds in the pharmaceutical, cosmetic, and lubricant industries due to their unique physicochemical properties.[1] Linolenyl linoleate, an unsaturated wax ester, is of particular interest for its potential biological activities and its properties as a specialty chemical. Traditional chemical synthesis of wax esters often requires high temperatures and harsh catalysts, which can lead to undesirable side reactions and product degradation, especially with polyunsaturated fatty acids like linoleic and linolenic acid.[2]
Lipase-catalyzed synthesis offers a mild and highly selective alternative. Lipases (EC 3.1.1.3) are enzymes that can catalyze esterification in non-aqueous media, providing high yields and purity under gentle reaction conditions.[3] Immobilized lipases, such as Novozym® 435 from Candida antarctica, are widely used due to their high stability, reusability, and broad substrate specificity.[4][5][6]
This application note details a comprehensive approach to the synthesis of this compound, from the initial enzymatic reaction to the final analysis of the purified product.
Signaling Pathways and Experimental Workflows
While the synthesis of this compound is a direct enzymatic reaction rather than a complex signaling pathway, the following diagrams illustrate the logical relationships in the experimental process.
Figure 1: Enzymatic Esterification of this compound.
Figure 2: Experimental Workflow for Synthesis and Analysis.
Data Presentation
The following tables summarize typical reaction conditions for lipase-catalyzed synthesis of wax esters, which can be adapted for the synthesis of this compound.
Table 1: Comparison of Lipases for Wax Ester Synthesis
| Lipase Source | Immobilization Support | Acyl Donor | Acyl Acceptor | Solvent | Yield | Reference |
| Candida antarctica (Novozym® 435) | Macroporous acrylic resin | Octanoic acid | Cetyl alcohol | n-hexane | >95% | [1] |
| Rhizomucor miehei (Lipozyme® RMIM) | Macroporous anion exchange resin | Octanoic acid | Cetyl alcohol | n-hexane | ~94% | [1] |
| Candida antarctica (Novozym® 435) | Macroporous acrylic resin | Dihydrocaffeic acid | Linolenyl alcohol | Hexane (B92381)/2-butanone | 99% | [5] |
| Candida sp. 1619 | Immobilized | Linoleic acid | Sorbitol | tert-butanol | >90% (sorbitol conversion) | [7] |
Table 2: Optimization of Reaction Parameters for Wax Ester Synthesis
| Parameter | Range Studied | Optimal Condition | Effect on Yield | Reference |
| Temperature (°C) | 45 - 65 | 50 - 60 | Higher temperatures can increase reaction rate but may lead to enzyme denaturation. | [1] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 3:1 | 1:1 to 2.5:1 | Excess alcohol can shift the equilibrium towards product formation. | [1] |
| Enzyme Amount (% w/w of substrates) | 10 - 50 | 20 - 40 | Higher enzyme concentration increases the reaction rate. | [1] |
| Reaction Time (h) | 1 - 5 | 4 - 5 | Yield increases with time until equilibrium is reached. | [1] |
| Solvent | Various organic solvents | Hexane, Isooctane | Non-polar solvents are generally preferred. | [7] |
Experimental Protocols
Materials and Reagents
-
Linoleic acid (≥98% purity)
-
Linolenyl alcohol (≥98% purity)
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
n-Hexane (anhydrous, ≥99%)
-
2-Butanone (anhydrous, ≥99%)
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Solid-Phase Extraction (SPE) silica cartridges
-
Ethyl acetate (B1210297) (HPLC grade)
-
Heptane (B126788) (HPLC grade)
-
Internal Standard for GC analysis (e.g., methyl heptadecanoate or a C32 wax ester)
-
Solvents for TLC (e.g., hexane, diethyl ether, acetic acid)
Protocol for Lipase-Catalyzed Synthesis of this compound
This protocol is adapted from the synthesis of linolenyl dihydrocaffeate.[5]
-
Reactant Preparation:
-
In a screw-capped vial, dissolve linoleic acid and linolenyl alcohol in a solvent mixture of hexane:2-butanone (75:25 v/v). A typical starting concentration is 10-50 mM for each reactant.
-
A molar ratio of linolenyl alcohol to linoleic acid of 1:1 to 1:8 can be explored for optimization. A 1:1 ratio is a good starting point.
-
-
Enzymatic Reaction:
-
Add immobilized lipase (Novozym® 435) to the reaction mixture. A typical enzyme loading is 10-20 mg/mL of reaction volume.
-
Seal the vial tightly and place it in an orbital shaker incubator at a controlled temperature (e.g., 50-60°C) with constant agitation (e.g., 150-200 rpm).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquot by Thin Layer Chromatography (TLC) to monitor the formation of the product and the consumption of reactants. A suitable mobile phase for TLC is hexane:diethyl ether:acetic acid (90:10:1 v/v/v).
-
-
Reaction Termination and Enzyme Recovery:
-
Once the reaction has reached the desired conversion (or equilibrium), terminate the reaction by filtering the mixture to remove the immobilized lipase.
-
The recovered lipase can be washed with fresh solvent and reused for subsequent batches.
-
-
Solvent Removal:
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol for Purification of this compound
4.3.1. Solid-Phase Extraction (SPE)
This method is suitable for rapid purification and removal of unreacted fatty acids.[8][9][10]
-
Column Conditioning:
-
Condition a silica SPE cartridge (e.g., 1g) by passing 5 mL of hexane through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of hexane (e.g., 1 mL).
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
-
Elution:
-
Elute the non-polar components, including the desired this compound, with a non-polar solvent system such as hexane:diethyl ether (99:1 v/v).
-
Unreacted linoleic acid will be retained on the silica.
-
Collect the eluate containing the purified wax ester.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected eluate to obtain the purified this compound.
-
4.3.2. Column Chromatography
For larger scale purification, column chromatography can be employed.
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of hexane and load it onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of a more polar solvent like diethyl ether.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
-
Solvent Evaporation:
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
-
Protocol for Quantification of this compound by GC-FID
This protocol involves the analysis of the intact wax ester.[11]
-
Sample Preparation:
-
Accurately weigh a known amount of the purified this compound and dissolve it in a known volume of a suitable solvent (e.g., heptane or cyclohexane).
-
Add a known amount of an internal standard (e.g., a C32 wax ester) to the sample solution.
-
-
GC-FID Analysis:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A high-temperature capillary column suitable for wax ester analysis (e.g., a dimethylpolysiloxane or 65% phenyl methyl silicone stationary phase).
-
Injector Temperature: 300-350°C.
-
Detector Temperature: 350-380°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 120°C) and ramp up to a high final temperature (e.g., 350-380°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification:
-
Inject the sample into the GC.
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times (determined by analyzing standards).
-
Calculate the concentration of this compound based on the peak area ratio to the internal standard and a pre-established calibration curve.
-
Conclusion
The lipase-catalyzed synthesis of this compound presents a viable and environmentally friendly method for producing this high-value wax ester. By carefully selecting the lipase and optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme concentration, high yields of the desired product can be achieved. The detailed protocols provided in this application note for synthesis, purification, and analysis offer a comprehensive guide for researchers and professionals in the field. The use of immobilized enzymes like Novozym® 435 further enhances the economic feasibility of this process through enzyme reusability. This enzymatic approach paves the way for the sustainable production of novel wax esters for various industrial applications.
References
- 1. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apc-as.com [apc-as.com]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nva.sikt.no [nva.sikt.no]
- 9. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of wax esters in edible oils by automated on-line coupling liquid chromatography-gas chromatography using the through oven transfer adsorption desorption (TOTAD) interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Linolenyl Linoleate from Natural Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl linoleate (B1235992) is a specific type of wax ester composed of linolenyl alcohol and linoleic acid. Wax esters are naturally occurring lipids found in various plant and animal sources, serving functions such as energy storage and protection. The unique combination of two essential fatty acids in linolenyl linoleate makes it a molecule of interest for research in nutrition, dermatology, and pharmacology. This document provides a detailed protocol for the extraction, purification, and analysis of this compound from natural oils rich in its precursor fatty acids.
Given that this compound is not a commonly isolated compound, this protocol is a composite of established methods for the extraction and analysis of wax esters from natural sources, tailored for the specific properties of this highly unsaturated molecule. The primary challenge in isolating this compound is separating it from the bulk triglycerides and other lipid classes, as well as from other wax esters with varying degrees of saturation.
Principle of the Method
The protocol is based on a multi-step process that begins with the extraction of total lipids from a suitable oil source. The wax ester fraction is then isolated from the total lipids using column chromatography. Further purification to isolate the specific this compound molecule can be achieved through techniques that separate compounds based on their degree of unsaturation, such as argentation chromatography. Finally, identification and quantification are performed using gas chromatography-mass spectrometry (GC-MS).
Potential Natural Oil Sources
The selection of the starting material is critical for the successful extraction of this compound. The ideal source would be an oil rich in both linoleic acid and α-linolenic acid, the precursors to the fatty acid and fatty alcohol moieties of the target molecule. Based on available data, the following oils are recommended as potential sources.
| Natural Oil | Linoleic Acid (% of total fatty acids) | α-Linolenic Acid (% of total fatty acids) | Reference |
| Linseed (Flaxseed) Oil | 14.2–17% | 51.9–55.2% | [1] |
| Hemp Seed Oil | ~54% | ~18% | [2][3] |
| Canola Oil | ~20% | ~10% | [4] |
| Soybean Oil | ~56% | ~8% | [4] |
Linseed oil and hemp seed oil are particularly promising due to their high content of both precursor fatty acids.
Experimental Protocols
This section details the step-by-step methodology for the extraction and analysis of this compound.
Part 1: Total Lipid Extraction (Oil Preparation)
For commercially available oils, this step can be skipped. If starting from seeds, a standard oil extraction method should be used.
Objective: To extract the total lipid content, including wax esters, from the seed material.
Method: Soxhlet Extraction
-
Sample Preparation: Grind the seeds (e.g., flax or hemp) into a fine powder to increase the surface area for extraction. Dry the powder in an oven at 60°C for 24 hours to remove moisture.
-
Extraction:
-
Place approximately 20 g of the dried seed powder into a cellulose (B213188) thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of n-hexane or petroleum ether.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent over the sample.
-
-
Solvent Removal: After extraction, evaporate the solvent from the collected lipid extract using a rotary evaporator at 40°C under reduced pressure.
-
Storage: Store the crude oil extract under a nitrogen atmosphere at -20°C to prevent oxidation of the unsaturated fatty acids.
Part 2: Isolation of the Wax Ester Fraction
Objective: To separate the wax ester fraction from the bulk triglycerides and other lipid classes.
Method: Solid-Phase Extraction (SPE) on Silica (B1680970) Gel
-
SPE Cartridge Preparation: Use a 1 g silica gel SPE cartridge. Condition the cartridge by passing 10 mL of n-hexane through it. Do not allow the cartridge to dry out.
-
Sample Loading: Dissolve 100 mg of the crude oil extract in 1 mL of n-hexane. Load the sample onto the conditioned SPE cartridge.
-
Elution of Non-polar Lipids: Elute the hydrocarbons with 10 mL of n-hexane. Discard this fraction.
-
Elution of Wax Esters: Elute the wax ester fraction with 15 mL of a mixture of n-hexane and diethyl ether (99:1, v/v).[5] Collect this fraction in a clean, pre-weighed vial.
-
Elution of More Polar Lipids: Other lipid classes, such as triglycerides and free fatty acids, can be eluted with more polar solvents (e.g., higher concentrations of diethyl ether or acetone) if desired, but are not necessary for this protocol.
-
Solvent Evaporation: Evaporate the solvent from the collected wax ester fraction under a gentle stream of nitrogen.
-
Quantification: Weigh the vial to determine the total wax ester content of the original oil sample.
Part 3: Purification of Unsaturated Wax Esters (Optional but Recommended)
Objective: To separate this compound from saturated and less unsaturated wax esters.
Method: Argentation (Silver Nitrate) Column Chromatography [5]
Argentation chromatography separates lipids based on the number and configuration of their double bonds. The silver ions on the silica gel form reversible complexes with the π-electrons of the double bonds, retaining more unsaturated lipids for longer.
-
Preparation of Silver-Impregnated Silica Gel:
-
Dissolve 10 g of silver nitrate (B79036) in 50 mL of distilled water.
-
In a separate beaker, add 90 g of silica gel for column chromatography.
-
Slowly add the silver nitrate solution to the silica gel while stirring continuously.
-
Activate the silver-impregnated silica gel by heating it in an oven at 110°C for 2-3 hours.
-
Cool the silica gel in a desiccator before use.
-
-
Column Packing:
-
Pack a glass column with the prepared silver-impregnated silica gel using a slurry method with n-hexane.
-
-
Sample Loading: Dissolve the wax ester fraction obtained from Part 2 in a minimal amount of n-hexane and load it onto the column.
-
Elution:
-
Elute the column with a stepwise gradient of diethyl ether in n-hexane. Start with 100% n-hexane and gradually increase the concentration of diethyl ether.
-
Saturated wax esters will elute first, followed by monounsaturated, diunsaturated, and so on. This compound, being highly polyunsaturated, will be in the later fractions.
-
Collect fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC) or GC-MS.
-
-
Fraction Analysis: Analyze the collected fractions to identify those containing the purified this compound.
Part 4: Analysis and Quantification
Objective: To identify and quantify this compound in the purified fractions.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Evaporate the solvent from the fractions containing the purified wax esters under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., heptane (B126788) or toluene) for GC analysis.[6]
-
-
GC-MS Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injector: On-column injection is preferred for high molecular weight compounds like wax esters to prevent discrimination.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 15°C/min to 320°C, hold for 15 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-700.
-
-
Identification:
-
This compound is a C36 wax ester with five double bonds (C18:3 alcohol and C18:2 acid). The molecular weight is approximately 526.9 g/mol .
-
The mass spectrum of wax esters typically shows characteristic fragmentation patterns, including fragments corresponding to the fatty acid and fatty alcohol moieties.[7][8] The identification of these fragments will aid in confirming the structure.
-
-
Quantification:
-
Quantification can be performed using an internal standard (e.g., a commercially available synthetic wax ester standard that is not present in the sample).
-
Prepare a calibration curve with the standard to determine the concentration of this compound in the sample.
-
Visualization of Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Signaling Pathways and Logical Relationships
The extraction and purification process relies on the differential chemical properties of the lipid classes present in the natural oil. The following diagram illustrates the logical separation based on polarity.
Caption: Logical separation of lipid classes based on polarity and unsaturation.
Concluding Remarks
This protocol provides a comprehensive framework for the extraction, purification, and analysis of this compound from natural oil sources. Researchers should be aware that the optimization of solvent gradients and chromatographic conditions may be necessary depending on the specific oil source and the equipment used. The highly unsaturated nature of this compound makes it susceptible to oxidation, and therefore, all steps should be carried out with minimal exposure to air and light, and antioxidants may be added to the solvents if necessary. The successful isolation and characterization of this molecule will enable further investigation into its biological activities and potential applications.
References
- 1. Linseed oil - Wikipedia [en.wikipedia.org]
- 2. Triacylglycerols and Other Lipids Profiling of Hemp By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Hemp Seed Oils Stability under Accelerated Storage Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. zjar.journals.ekb.eg [zjar.journals.ekb.eg]
- 7. Wax ester profiling of seed oil by nano-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Linolenyl Linoleate Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of the wax ester "Linolenyl linoleate" using silica (B1680970) gel column chromatography. The protocols outlined are based on established methods for the separation of wax esters from complex lipid mixtures. While a specific protocol for linolenyl linoleate (B1235992) is not widely published, the principles and procedures described herein are directly applicable and can be optimized for this specific molecule.
Introduction
This compound is a wax ester composed of α-linolenic acid and linoleyl alcohol. As a polyunsaturated wax ester, it holds potential in various fields, including pharmaceuticals and cosmetics, due to the biological activities associated with its constituent fatty acid and alcohol.[1][2][3] For research and development purposes, obtaining high-purity this compound is crucial for accurate biological and chemical characterization.
Column chromatography is a fundamental and widely used technique for the purification of lipids.[4] The principle of this technique relies on the differential partitioning of components in a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent).[5] Wax esters are relatively non-polar and can be effectively separated from more polar lipids, such as triglycerides and free fatty acids, using a non-polar mobile phase.[6]
This application note details the experimental protocol for the purification of this compound using silica gel column chromatography, followed by methods for the quantitative analysis of the purified fractions.
Experimental Protocols
Materials and Reagents
-
Stationary Phase: Silica gel 60 (particle size 0.063-0.200 mm, 70-230 mesh)
-
Mobile Phase Solvents (HPLC grade):
-
n-Hexane
-
Diethyl ether
-
-
Sample: Crude this compound mixture (e.g., from a synthesis reaction or a natural extract)
-
Glass Chromatography Column: Dimensions appropriate for the scale of purification (e.g., 30 cm length x 2 cm internal diameter for gram-scale purification)
-
Glass wool
-
Sand (acid-washed)
-
Collection tubes/flasks
-
Rotary evaporator
Column Packing (Wet Slurry Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand on top of the glass wool.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane). A typical ratio is 100 g of silica gel per 200-300 mL of solvent.
-
Stir the slurry gently to remove any air bubbles.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, which facilitates even packing of the silica gel.
-
Continuously add the slurry until the desired column height is reached. Gently tap the sides of the column to ensure a uniform and tightly packed bed.
-
Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample loading and solvent addition.
-
Drain the solvent until the level is just above the top layer of sand. Crucially, do not let the column run dry at any stage.
Sample Preparation and Loading
-
Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase (n-hexane).
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Wash the sides of the column with a small amount of the mobile phase to ensure all the sample is loaded onto the column.
-
Drain the solvent until the level is just above the sand.
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.
-
Begin the elution with 100% n-hexane to elute very non-polar impurities.
-
Gradually increase the polarity of the mobile phase to elute the wax esters. A common solvent system for eluting wax esters is a mixture of n-hexane and diethyl ether.[7]
-
Start with a low percentage of diethyl ether (e.g., 1-2%) in n-hexane and collect fractions.
-
Monitor the eluted fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired this compound.
-
If necessary, increase the polarity of the mobile phase further (e.g., to 5% diethyl ether in n-hexane) to elute any remaining wax esters. More polar lipids like triglycerides will require a higher concentration of the more polar solvent to elute.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
Analysis of Fractions and Product Recovery
-
Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.
-
Determine the purity of the final product using quantitative methods such as GC-FID or HPLC-ELSD.[5][8]
Data Presentation
The following tables present illustrative data for a typical purification of this compound from a crude mixture containing other lipids.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Column Dimensions | 30 cm x 2 cm |
| Sample Load | 1.0 g of crude mixture |
| Initial Mobile Phase | 100% n-Hexane |
| Elution Gradient | Stepwise gradient of diethyl ether in n-hexane |
| Fraction Volume | 15 mL |
Table 2: Elution Profile and Fraction Analysis
| Fraction Numbers | Mobile Phase (Diethyl Ether in n-Hexane) | Main Components Identified by TLC |
| 1-5 | 0% | Non-polar impurities |
| 6-10 | 2% | This compound (minor), other wax esters |
| 11-20 | 2% | Pure this compound |
| 21-25 | 5% | Triglycerides (trace), other polar lipids |
| 26-30 | 10% | Triglycerides and other polar lipids |
Table 3: Purity and Recovery Data
| Parameter | Value | Method of Analysis |
| Initial Purity of this compound | ~75% | GC-FID |
| Final Purity of this compound | >98% | GC-FID |
| Total Recovery of this compound | ~85% | Gravimetric |
Visualization of Workflows and Pathways
Experimental Workflow for Purification
The following diagram illustrates the key steps in the purification of this compound using column chromatography.
Relevant Biological Pathway
While the direct signaling pathways of this compound are not extensively characterized, the biological activities of its constituent fatty acids are well-documented. For instance, ethyl linoleate, a structurally similar compound, has been shown to inhibit melanogenesis through the Akt/GSK3β/β-catenin signaling pathway. This provides a relevant example of how a linoleate-containing molecule can modulate cellular processes.
Conclusion
The protocol described in this application note provides a robust framework for the purification of this compound from a crude mixture using silica gel column chromatography. By carefully selecting the mobile phase and monitoring the elution profile, it is possible to obtain a high-purity product suitable for further research and development. The quantitative analysis methods outlined are essential for verifying the purity and ensuring the quality of the final product. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and its biological relevance, aiding researchers in the successful implementation of this purification strategy.
References
- 1. Wax in Biochemistry: Structure, Function, and Comparison to Fats - Creative Proteomics [creative-proteomics.com]
- 2. labinsights.nl [labinsights.nl]
- 3. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triglyceride Adulteration of Jojoba Oil [library.aocs.org]
- 5. benchchem.com [benchchem.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
Application Note: GC-MS Analysis of Linolenyl Linoleate and Other Wax Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wax esters, composed of long-chain fatty acids and long-chain fatty alcohols, are a diverse class of lipids found in various natural sources and utilized in pharmaceuticals, cosmetics, and food industries.[1][2] Linolenyl linoleate (B1235992) is a specific wax ester formed from the esterification of linolenic acid and linoleyl alcohol. The accurate identification and quantification of these esters are crucial for quality control, formulation development, and biological research.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of wax esters, offering high sensitivity and structural elucidation capabilities.[3][4] This application note provides detailed protocols for the analysis of linolenyl linoleate and other wax esters by GC-MS, including methods for both intact ester analysis and analysis of their constituent fatty acids and alcohols.
Analytical Approaches
Two primary strategies are employed for the GC-MS analysis of wax esters:
-
Direct High-Temperature GC-MS of Intact Wax Esters: This method allows for the analysis of the intact wax ester molecules, providing information on the specific combinations of fatty acids and fatty alcohols.[1] It requires specialized high-temperature capillary columns and GC conditions to handle these low-volatility compounds.[1][5]
-
GC-MS of Derivatized Fatty Acids and Alcohols: This approach involves the hydrolysis (saponification) of the wax ester bond, followed by derivatization of the resulting fatty acids and fatty alcohols to more volatile forms, typically fatty acid methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) ethers of the alcohols.[6] This method is useful for determining the overall fatty acid and alcohol composition of a complex wax ester mixture.
Data Presentation
Quantitative analysis of wax esters by GC-MS relies on the correlation of peak areas to the concentration of the analyte. Calibration curves are generated using external or internal standards. The following table provides a representative example of quantitative data that could be obtained for the analysis of a wax ester standard.
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| This compound | 25.4 | 1.5 x 10⁷ | 10 |
| 3.1 x 10⁷ | 20 | ||
| 6.0 x 10⁷ | 40 | ||
| 1.2 x 10⁸ | 80 |
Experimental Protocols
Protocol 1: Direct High-Temperature GC-MS of Intact Wax Esters
This protocol is suitable for the analysis of thermally stable wax esters up to approximately C60.[3]
1. Sample Preparation:
-
Dissolve the wax ester sample in a suitable organic solvent such as hexane (B92381), toluene, or chloroform (B151607) to a final concentration of 0.1–1.0 mg/mL.[1][3]
-
If the sample is in a complex matrix, a solid-phase extraction (SPE) clean-up step may be necessary to isolate the wax ester fraction.[5]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.[3]
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[3]
-
Column: A high-temperature, low-bleed capillary column is essential. A common choice is a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10 µm film thickness) or similar.[1][3]
-
Injector:
-
Oven Temperature Program:
-
MS Conditions:
3. Data Analysis:
-
Identify wax esters based on their mass spectra. The molecular ion (M+) may be weak or absent. Characteristic fragment ions correspond to the fatty acid and alcohol moieties.[1] For a saturated wax ester, key fragments include [R¹COO]⁺, [R¹CO]⁺, and ions from the alcohol portion.[1]
-
Quantification is achieved by integrating the peak areas of specific ions or the total ion chromatogram (TIC) and comparing them to a calibration curve generated from authentic standards.
Protocol 2: GC-MS of Derivatized Fatty Acids and Alcohols
This protocol is used to determine the fatty acid and alcohol composition of a wax ester sample.
1. Saponification (Hydrolysis):
-
To a known amount of the wax ester sample (e.g., 10 mg), add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Heat the mixture at 50°C for 30 minutes.
-
Add water and extract the fatty alcohols with hexane.
-
Acidify the remaining aqueous layer with HCl and extract the free fatty acids with hexane.
2. Derivatization:
-
Fatty Acids to Fatty Acid Methyl Esters (FAMEs):
-
Fatty Alcohols to Trimethylsilyl (TMS) Ethers:
-
Evaporate the hexane from the fatty alcohol extract.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 15 minutes.
-
3. GC-MS Instrumentation and Conditions (for FAMEs):
-
Column: A polar capillary column such as a Supelco Omegawax (30 m x 0.53 mm, 0.5 µm film thickness) is suitable for separating FAMEs.
-
Injector Temperature: 270°C.[8]
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
MS Conditions:
4. Data Analysis:
-
Identify FAMEs and TMS-ethers of alcohols by comparing their mass spectra and retention times with those of known standards and library databases (e.g., NIST). The mass spectrum of methyl linolenate will show a molecular ion at m/z 292.[9]
-
Quantify by comparing peak areas to those of standard calibration curves.
Visualizations
Caption: GC-MS analytical workflows for wax esters.
Caption: Generalized metabolic fate of a wax ester.
References
- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. aocs.org [aocs.org]
- 8. GC/MS-Based Analysis of Fatty Acids and Amino Acids in H460 Cells Treated with Short-Chain and Polyunsaturated Fatty Acids: A Highly Sensitive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Linolenyl Linoleate as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding biological processes, identifying biomarkers, and developing novel therapeutics. The use of internal standards is a cornerstone of robust quantitative mass spectrometry-based lipidomics, correcting for variability throughout the analytical workflow, from sample extraction to instrument response.
This document provides detailed application notes and protocols for the proposed use of linolenyl linoleate (B1235992) , a wax ester, as an internal standard in lipidomics. While not a commonly cited internal standard, its properties as a non-endogenous, structurally distinct lipid make it a potentially valuable tool, particularly for the quantification of other neutral lipids. These guidelines are based on established principles of lipid analysis and are intended to serve as a comprehensive resource for researchers incorporating this standard into their workflows.
Rationale for Using Linolenyl Linoleate as an Internal Standard
The ideal internal standard should be a compound that is not naturally present in the sample, behaves similarly to the analytes of interest during sample preparation and analysis, and is clearly distinguishable by the mass spectrometer.[1] this compound, a wax ester formed from the esterification of linolenic acid and linoleyl alcohol, fits these criteria for specific applications:
-
Non-endogenous in many biological systems: While wax esters are present in some specific biological niches (e.g., human meibum, insect cuticles), they are generally absent or at very low levels in many common research samples like plasma and cell cultures.[2][3]
-
Chemical Stability: As a neutral lipid, this compound is relatively stable during standard lipid extraction procedures.
-
Structural Similarity to Neutral Lipids: Its long acyl chains and ester linkage make it structurally analogous to other neutral lipids such as cholesteryl esters and triacylglycerols, suggesting similar extraction and chromatographic behavior.
-
Distinct Mass: Its unique molecular weight allows for easy differentiation from endogenous lipids in mass spectrometry.
Physicochemical Properties and Mass Spectrometry
A summary of the key physicochemical and mass spectrometric properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₆₀O₂ | Inferred |
| Molecular Weight | 540.86 g/mol | Inferred |
| Lipid Class | Wax Ester (WE) | [2][3] |
| Ionization (LC-MS) | Forms adducts, e.g., [M+NH₄]⁺, [M+H]⁺ | [4][5] |
| Expected [M+NH₄]⁺ | m/z 558.9 | Calculated |
| Expected [M+H]⁺ | m/z 541.9 | Calculated |
| Fragmentation (MS/MS) | Neutral loss of fatty acid/alcohol moieties | [4][6] |
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
Materials:
-
This compound (high purity)
-
Chloroform/Methanol (2:1, v/v)
-
Glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh a precise amount of high-purity this compound.
-
Dissolve the weighed standard in a 2:1 chloroform/methanol solution to create a concentrated stock solution (e.g., 1 mg/mL).
-
Store the stock solution in glass vials at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples.
Lipid Extraction from Plasma using a Modified Folch Method
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a glass tube, add a known volume of the this compound internal standard working solution.
-
Add 100 µL of the plasma sample to the tube containing the internal standard.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS or GC-MS analysis (e.g., isopropanol/acetonitrile/water for LC-MS).
LC-MS/MS Analysis for Quantification of Neutral Lipids
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 350°C |
| Collision Gas | Argon |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 12.0 | 99 |
| 15.0 | 99 |
| 15.1 | 30 |
| 18.0 | 30 |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte Class | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound (IS) | 558.9 ([M+NH₄]⁺) | 277.2 (Linolenic acid fragment) | 20-30 | Optimize CE for specific instrument. |
| Cholesteryl Esters (CE) | [M+NH₄]⁺ | 369.3 (Cholesterol backbone) | 15-25 | Precursor ion will vary based on fatty acid chain. |
| Triacylglycerols (TAG) | [M+NH₄]⁺ | Diacylglycerol-like fragments | 25-40 | Precursor and product ions will vary. |
GC-MS Analysis of Wax Esters (Alternative Method)
For a more detailed analysis of wax ester composition, high-temperature GC-MS can be employed.[7]
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with a high-temperature inlet |
| Column | High-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film) |
| Injector Temperature | 380°C |
| Detector Temperature | 390°C |
| Oven Program | 120°C, ramp to 380°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at 1 mL/min |
| Injection Mode | Splitless |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-700 |
Data Presentation and Quantification
Quantitative data should be presented in a clear and structured format. The concentration of the analyte is calculated based on the peak area ratio of the analyte to the internal standard.
Example Quantitative Data Table:
| Sample ID | Analyte (e.g., CE 18:2) Peak Area | IS (this compound) Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Control 1 | 150,000 | 500,000 | 0.30 | 15.0 |
| Control 2 | 165,000 | 510,000 | 0.32 | 16.2 |
| Treated 1 | 250,000 | 490,000 | 0.51 | 25.5 |
| Treated 2 | 275,000 | 505,000 | 0.54 | 27.2 |
Visualizations
Experimental Workflow
Caption: Lipidomics workflow using this compound as an internal standard.
Proposed Fragmentation Pathway of this compound in ESI-MS/MS
Caption: Expected fragmentation of this compound [M+NH₄]⁺ adduct.
Conclusion
The use of this compound as an internal standard offers a promising, albeit not widely established, approach for the quantification of neutral lipids in lipidomics studies. Its non-endogenous nature and structural similarity to key neutral lipid classes make it a suitable candidate for improving the accuracy and reliability of quantitative data. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to implement and validate the use of this compound in their specific lipidomics applications. As with any analytical method, validation of linearity, recovery, and matrix effects is crucial for ensuring high-quality results.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Linolenyl Linoleate in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl linoleate (B1235992) is an ester formed from linolenic acid and linoleic acid, both of which are essential fatty acids known for their significant roles in maintaining healthy skin. While specific research on linolenyl linoleate is limited in publicly available literature, its constituent fatty acids are well-studied for their benefits in cosmetic and dermatological applications. This document provides detailed application notes and experimental protocols based on the known functions of its parent molecules, offering a comprehensive guide for researchers exploring the potential of this compound in cosmetic formulations.
The primary hypothesized benefits of this compound for the skin include enhancement of the skin barrier function, moisturization, and anti-inflammatory effects. These properties are attributed to the crucial role of linoleic acid in ceramide synthesis and the potential for both fatty acids to modulate inflammatory pathways.[1]
Hypothesized Mechanism of Action
This compound is expected to be hydrolyzed by esterases present in the skin, releasing linolenic acid and linoleic acid. These free fatty acids can then be incorporated into the cellular lipid pool and exert their biological effects.
-
Skin Barrier Enhancement: Linoleic acid is a precursor for the synthesis of acylceramides, a critical component of the stratum corneum's lipid matrix.[1] By providing a direct source of linoleic acid, this compound is hypothesized to support the integrity of the skin barrier, reducing transepidermal water loss (TEWL) and improving skin hydration.[1]
-
Anti-Inflammatory Effects: Both linoleic and linolenic acids can be metabolized into various signaling molecules that modulate inflammation. For instance, they can compete with arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, potentially reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2]
-
Modulation of Cellular Signaling: Fatty acids and their derivatives can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating keratinocyte differentiation, lipid metabolism, and inflammation.[1] Activation of PPARs can lead to improved skin barrier function and a reduction in inflammatory responses.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present representative data extrapolated from studies on linoleic acid and related esters to illustrate the expected performance of this compound in key cosmetic applications.
Table 1: Representative Data on Skin Barrier Function Enhancement
| Parameter | Control (Vehicle) | Formulation with 2% this compound (Hypothetical) | % Change |
| Transepidermal Water Loss (TEWL) (g/m²/h) | 15.2 ± 1.8 | 10.5 ± 1.5 | -30.9% |
| Stratum Corneum Hydration (Corneometer units) | 45.3 ± 5.2 | 62.1 ± 6.8 | +37.1% |
Table 2: Representative Data on Anti-Inflammatory Activity
| Parameter | Control (Untreated) | LPS-Induced Inflammation | LPS + 1% this compound (Hypothetical) | % Inhibition |
| Prostaglandin E2 (PGE2) Release (pg/mL) | 50 ± 8 | 550 ± 45 | 275 ± 30 | 50% |
| Interleukin-6 (IL-6) Expression (fold change) | 1.0 | 12.5 ± 1.5 | 6.2 ± 0.8 | 50.4% |
Table 3: Representative Data on Formulation Stability (O/W Emulsion)
| Parameter (at 40°C) | Initial | 1 Month | 3 Months |
| Viscosity (cP) | |||
| Placebo Emulsion | 12,500 | 11,800 | 10,500 |
| 2% this compound Emulsion | 12,600 | 12,400 | 12,100 |
| pH | |||
| Placebo Emulsion | 5.5 | 5.3 | 5.0 |
| 2% this compound Emulsion | 5.5 | 5.4 | 5.3 |
| Droplet Size (μm) | |||
| Placebo Emulsion | 2.5 | 3.1 | 4.5 |
| 2% this compound Emulsion | 2.6 | 2.8 | 3.2 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and stability of cosmetic formulations containing this compound.
In Vitro Skin Barrier Function Assessment: Transepidermal Water Loss (TEWL)
Objective: To assess the effect of a topical formulation containing this compound on the integrity of the skin barrier using a reconstructed human epidermis (RHE) model.
Materials:
-
Reconstructed human epidermis (RHE) tissue models
-
Assay medium
-
Test formulation (e.g., O/W emulsion with 2% this compound)
-
Placebo formulation (vehicle)
-
Positive control (e.g., a known barrier-disrupting agent like sodium lauryl sulfate)
-
TEWL measurement device (e.g., Tewameter®)
-
Sterile phosphate-buffered saline (PBS)
Methodology:
-
Equilibrate the RHE tissues in the assay medium at 37°C and 5% CO₂ for 24 hours.
-
Apply a defined amount (e.g., 10 mg/cm²) of the test formulation, placebo, and positive control to the surface of the RHE tissues.
-
Incubate the treated tissues for 24 and 48 hours at 37°C and 5% CO₂.
-
At each time point, gently wash the surface of the tissues with PBS to remove any residual formulation.
-
Acclimatize the tissues to room temperature and humidity for 15-20 minutes.
-
Measure the TEWL from the surface of each tissue using the TEWL measurement device according to the manufacturer's instructions.
-
Record the TEWL values (in g/m²/h). A lower TEWL value compared to the placebo indicates an improvement in skin barrier function.
In Vitro Anti-Inflammatory Assay: Prostaglandin E2 (PGE2) Inhibition
Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator PGE2 in cultured human keratinocytes.
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Keratinocyte growth medium
-
Lipopolysaccharide (LPS)
-
This compound solution (in a suitable solvent like DMSO)
-
PGE2 ELISA kit
-
Cell lysis buffer
-
Protein assay kit
Methodology:
-
Culture HEKa cells in appropriate flasks until they reach 80-90% confluency.
-
Seed the cells into 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the untreated control) and incubate for 24 hours.
-
Collect the cell culture supernatant for PGE2 measurement.
-
Lyse the cells and determine the total protein concentration for normalization.
-
Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage inhibition of PGE2 production by comparing the this compound-treated groups to the LPS-only treated group.
In Vitro Skin Permeation Study: Franz Diffusion Cell
Objective: To evaluate the penetration of this compound into and through the skin from a cosmetic formulation.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Test formulation containing a known concentration of this compound
-
Receptor solution (e.g., PBS with a solubility enhancer like polysorbate 20)
-
High-performance liquid chromatography (HPLC) system for quantification
-
Tape stripping supplies
Methodology:
-
Prepare skin samples of a defined thickness and mount them in the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the system to 32°C.
-
Apply a finite dose (e.g., 10 mg/cm²) of the test formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor solution and replace with fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismantle the cells. Wash the skin surface to remove excess formulation.
-
Perform tape stripping to separate the stratum corneum.
-
Separate the remaining epidermis from the dermis.
-
Extract this compound from the receptor fluid samples, tape strips, epidermis, and dermis using a suitable solvent.
-
Analyze the concentration of this compound in each compartment by HPLC.
Formulation Stability Testing
Objective: To assess the physical and chemical stability of a cosmetic emulsion containing this compound under accelerated aging conditions.
Materials:
-
Test formulation (e.g., O/W emulsion with 2% this compound) in final packaging
-
Placebo formulation
-
Temperature- and humidity-controlled stability chambers
-
Viscometer
-
pH meter
-
Microscope
Methodology:
-
Prepare batches of the test and placebo formulations.
-
Fill the formulations into the final intended packaging.
-
Place samples in stability chambers under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, and freeze-thaw cycles).[3]
-
At specified time points (e.g., initial, 1 month, 2 months, 3 months), remove samples for evaluation.
-
Assess the following parameters:
-
Appearance: Color, odor, and phase separation.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a viscometer.
-
Microscopic Evaluation: Observe the emulsion for changes in droplet size and distribution.
-
-
Compare the results to the initial measurements and the placebo to determine the stability of the formulation containing this compound.
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways influenced by the components of this compound.
Safety and Regulatory Considerations
Linoleic acid and linolenic acid are generally recognized as safe (GRAS) for use in cosmetic formulations.[4] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that fatty acids and their salts are safe in cosmetics when formulated to be non-irritating and non-sensitizing.[5] As with any new formulation, it is essential to conduct appropriate safety testing, including patch testing, to ensure the final product is well-tolerated.
Conclusion
While direct data on this compound is not extensively available, the well-documented benefits of its constituent fatty acids, linoleic and linolenic acid, provide a strong rationale for its use in cosmetic formulations aimed at improving skin barrier function, hydration, and reducing inflammation. The experimental protocols and representative data presented here offer a robust framework for researchers and formulators to substantiate these claims and develop innovative and effective skincare products. Further investigation into the specific properties and efficacy of this compound is encouraged to fully elucidate its potential in cosmetic science.
References
- 1. The Role of Linoleic Acid in Skin and Hair Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
Application Notes and Protocols for the Use of Linolenyl Linoleate as a Lipoxygenase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids (PUFAs), playing a crucial role in the biosynthesis of a variety of signaling molecules involved in inflammation, cell proliferation, and differentiation. While free fatty acids such as linoleic acid and α-linolenic acid are the direct substrates for LOX, their esterified forms, like linolenyl linoleate (B1235992), present in triglycerides and phospholipids, are also physiologically relevant sources of these substrates.
This document provides detailed application notes and protocols for studying the lipoxygenase-mediated metabolism of linolenyl linoleate. It is important to note that lipoxygenases act on free fatty acids; therefore, this compound must first be hydrolyzed by a lipase (B570770) to release linolenic acid and linoleic acid, which then serve as substrates for lipoxygenase.[1][2][3][4] This process is of significant interest in drug development, particularly for targeting inflammatory pathways and in understanding the physiological and pathological roles of lipid mediators.
Principle of the Reaction
The utilization of this compound as a source of substrates for lipoxygenase involves a two-step enzymatic cascade:
-
Lipase-mediated Hydrolysis: A lipase cleaves the ester bond of this compound, releasing free linolenic acid and linoleic acid.
-
Lipoxygenase-mediated Oxidation: Lipoxygenase then catalyzes the dioxygenation of the liberated free fatty acids to produce their corresponding hydroperoxides, primarily 9- and 13-hydroperoxyoctadecatrienoic acid (HPOT) from α-linolenic acid and 9- and 13-hydroperoxyoctadecadienoic acid (HPODE) from linoleic acid.[5][6]
The formation of these hydroperoxides, which contain a conjugated diene system, can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.[7][8]
Quantitative Data: Kinetic Parameters
The kinetic parameters of lipoxygenase are dependent on the specific isozyme, substrate, and reaction conditions. Below is a summary of reported kinetic data for soybean lipoxygenase-1 (SLO-1) and other lipoxygenases with linoleic acid and α-linolenic acid.
| Enzyme Source | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |
| Soybean Lipoxygenase-1 | Linoleic Acid | 15 | Not Reported | [9] |
| Rabbit Reticulocyte 15-LOX | Linoleic Acid | Not Reported | Not Reported | [10] |
| Human 15-LOX-2 | Linoleic Acid | Minimal Activity | Minimal Activity | [2] |
| Cucumber CsLOX3 | α-Linolenic Acid | Higher affinity than linoleic acid | Near equal to linoleic acid | [5] |
| Cucumber CsLOX3 | Linoleic Acid | Lower affinity than α-linolenic acid | Near equal to α-linolenic acid | [5] |
Signaling Pathways
The hydroperoxide products of the lipoxygenase reaction are precursors to a diverse array of bioactive lipids, collectively known as oxylipins. In plants, these include jasmonates, which are key regulators of growth, development, and stress responses. In animals, lipoxygenase products are involved in inflammatory responses.[11]
Caption: Lipoxygenase signaling pathway starting from this compound.
Experimental Protocols
Protocol 1: Coupled Lipase-Lipoxygenase Assay
This protocol is designed to measure the activity of lipoxygenase using this compound as the initial substrate by employing a coupled reaction with a lipase.
Materials:
-
This compound
-
Lipase (e.g., from Candida rugosa or porcine pancreas)
-
Lipoxygenase (e.g., soybean lipoxygenase)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.0-9.0, depending on the optimal pH of the enzymes)
-
Deoxycholate (optional, can enhance lipase activity)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Create an emulsion of the substrate in the reaction buffer. The final concentration should be in the range of 50-250 µM. Tween 20 (0.1%) can be included to aid emulsification.
-
-
Enzyme Preparation:
-
Prepare stock solutions of lipase and lipoxygenase in the reaction buffer. Keep on ice.
-
-
Assay:
-
To a quartz cuvette, add the reaction buffer to a final volume of 1 mL.
-
Add the this compound emulsion.
-
Add the lipase solution and incubate for a sufficient time to generate free fatty acids (e.g., 10-30 minutes at 37°C). This pre-incubation time may need to be optimized.
-
Initiate the lipoxygenase reaction by adding the lipoxygenase solution to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes at 25°C.
-
-
Blank:
-
Prepare a blank reaction containing all components except the lipoxygenase enzyme to account for any non-enzymatic oxidation.
-
-
Calculation of Activity:
-
Calculate the rate of reaction (ΔA234/min) from the linear portion of the curve.
-
Enzyme activity (Units/mL) = (ΔA234/min) / (ε * path length) * 1000
-
ε (molar extinction coefficient of hydroperoxides) = 25,000 M⁻¹cm⁻¹[6]
-
Path length is typically 1 cm.
-
One unit of activity is defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.
-
-
Caption: Experimental workflow for the coupled lipase-lipoxygenase assay.
Protocol 2: Spectrophotometric Assay for Lipoxygenase with Free Fatty Acids
This protocol is for measuring lipoxygenase activity directly with either linoleic acid or α-linolenic acid.
Materials:
-
Linoleic acid or α-linolenic acid
-
Soybean lipoxygenase
-
Sodium phosphate buffer (50 mM, pH 6.0-9.0)
-
Tween 20
-
Sodium hydroxide (B78521) (0.5 M)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Substrate Stock Solution (10 mM Sodium Linoleate/Linolenate): [7][12]
-
In a light-protected flask, add 10 mL of distilled water.
-
Add 78 µL of linoleic acid (or a molar equivalent of α-linolenic acid) and 90 µL of Tween 20.
-
Mix gently to avoid bubble formation.
-
Add 0.5 M NaOH dropwise until the solution clarifies.
-
Bring the final volume to 25 mL with distilled water in a volumetric flask.
-
Aliquot and store at -20°C.
-
-
Enzyme Preparation:
-
Prepare a stock solution of lipoxygenase in the reaction buffer. Keep on ice.
-
-
-
In a 1.5 mL microtube, prepare the "Test" sample by adding 1000 µL of phosphate buffer, 10 µL of the substrate stock solution, and 2 µL of the enzyme extract.
-
Prepare a "Blank" sample with 1002 µL of buffer and 10 µL of the substrate stock solution.
-
Zero the spectrophotometer with the "Blank" at 234 nm.
-
Immediately after adding the enzyme to the "Test" sample, mix by inversion, transfer to a cuvette, and start monitoring the absorbance at 234 nm for 2-3 minutes.
-
-
Calculation of Activity:
-
Calculate the enzyme activity as described in Protocol 1.
-
Concluding Remarks
The study of lipoxygenase activity using this compound as a substrate source provides valuable insights into the initiation of lipid-mediated signaling pathways. The provided protocols offer robust methods for quantifying enzyme activity and can be adapted for screening potential inhibitors or activators of either the lipase or lipoxygenase step. Careful optimization of reaction conditions, particularly pH and incubation times, is crucial for obtaining reliable and reproducible data. The subsequent analysis of the specific hydroperoxide products can further elucidate the regio- and stereospecificity of the lipoxygenase isozyme under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipoxygenase - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of chylomicron polyenoic fatty acid esters with lipoprotein lipase and hepatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Lipoxygenase activity determination [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Effect of lipid hydroperoxide on lipoxygenase kinetics [agris.fao.org]
- 10. A kinetic model for lipoxygenases based on experimental data with the lipoxygenase of reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Linolenyl Linoleate in Biodegradable Lubricants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of linolenyl linoleate (B1235992) as a base oil in the formulation of biodegradable lubricants. Due to the limited availability of direct experimental data for linolenyl linoleate, this document extrapolates information from studies on similar long-chain polyunsaturated fatty acid esters. The protocols provided are based on established methodologies for the synthesis and evaluation of biolubricants.
Introduction to this compound as a Biolubricant Base Oil
This compound is a wax ester formed from the esterification of linolenic acid (an omega-3 fatty acid) and linoleyl alcohol. Its high degree of unsaturation, stemming from both the fatty acid and fatty alcohol components, suggests it possesses properties that are highly desirable for biodegradable lubricants, including excellent lubricity and low-temperature performance. However, this same unsaturation presents challenges in terms of oxidative stability.
The development of lubricants based on renewable resources like vegetable oils is driven by increasing environmental regulations and a demand for sustainable industrial practices. Synthetic esters, such as this compound, offer the potential for tailored performance characteristics that can surpass those of traditional mineral oil-based lubricants, particularly in applications where biodegradability is a critical requirement.[1][2]
Physicochemical Properties and Performance Characteristics
Table 1: Estimated Physicochemical and Performance Data of this compound and Comparison with other Lubricant Base Oils
| Property | Test Method | This compound (Estimated) | High Oleic Sunflower Oil | Mineral Oil (ISO VG 46) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 35 - 45 | 42.5 | 41.4 - 50.6 |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 8 - 12 | 9.1 | 6.2 - 7.2 |
| Viscosity Index | ASTM D2270 | > 200 | 205 | > 95 |
| Pour Point (°C) | ASTM D97 | < -30 | -18 | < -15 |
| Flash Point (°C) | ASTM D92 | > 220 | 327 | > 200 |
| Oxidative Stability (Rancimat, hours @ 110°C) | EN 14112 | 1 - 3 | 5.8 | > 20 |
| Biodegradability (CO2 Evolution) | OECD 301B | > 60% in 28 days (Readily) | > 60% in 28 days (Readily) | < 20% in 28 days (Not readily) |
| Coefficient of Friction (4-Ball, dimensionless) | ASTM D4172 | 0.08 - 0.12 | 0.09 | 0.11 |
| Wear Scar Diameter (4-Ball, mm) | ASTM D4172 | 0.4 - 0.6 | 0.5 | 0.7 |
Note: The values for this compound are estimations based on data for similar polyunsaturated esters and should be confirmed by experimental analysis.
Experimental Protocols
Synthesis of this compound
This protocol describes the enzymatic synthesis of this compound using an immobilized lipase (B570770), which is a green and selective method.[5][6][7]
Materials:
-
Linolenic acid (≥98% purity)
-
Linoleyl alcohol (≥98% purity)
-
Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on acrylic resin)
-
Molecular sieves (3 Å)
-
n-hexane (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
To a 250 mL round-bottom flask, add linolenic acid (e.g., 10 mmol) and linoleyl alcohol (e.g., 10 mmol).
-
Add anhydrous n-hexane (e.g., 100 mL) to dissolve the substrates.
-
Add immobilized lipase (e.g., 10% by weight of substrates) and molecular sieves (e.g., 5 g) to the reaction mixture.
-
Heat the mixture to a controlled temperature (e.g., 50-60°C) with constant stirring.
-
Monitor the reaction progress using TLC by spotting the reaction mixture on a TLC plate and eluting with a hexane:ethyl acetate (B1210297) solvent system (e.g., 95:5 v/v). Visualize the spots using an appropriate stain (e.g., iodine vapor or phosphomolybdic acid). The reaction is complete when the starting materials are no longer visible.
-
Upon completion, filter the reaction mixture to remove the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to obtain pure this compound.
-
Confirm the structure of the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and FTIR).
Evaluation of Lubricant Properties
-
ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids: Determine the kinematic viscosity at 40°C and 100°C using a calibrated glass capillary viscometer.
-
ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 and 100°C: Calculate the viscosity index from the kinematic viscosity values obtained.
-
ASTM D97 - Standard Test Method for Pour Point of Petroleum Products: Determine the lowest temperature at which the lubricant will flow.
-
EN 14112 (Rancimat method): This method is an accelerated oxidation test. A stream of air is passed through the lubricant sample at a high temperature (e.g., 110°C). The volatile oxidation products are collected in deionized water, and the change in conductivity is measured over time. The induction time is the time until a rapid increase in conductivity is observed, indicating the onset of significant oxidation.[8]
-
ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method): This test evaluates the anti-wear properties of the lubricant. Three steel balls are clamped together and covered with the lubricant. A fourth ball is rotated against the three stationary balls under a specified load, speed, and temperature. After the test, the average wear scar diameter on the three stationary balls is measured. A smaller wear scar indicates better anti-wear properties.[9][10]
-
OECD 301B - CO₂ Evolution Test: This test determines the ready biodegradability of the lubricant. The lubricant is incubated with an inoculum from a sewage treatment plant in a mineral medium. The amount of carbon dioxide produced during the degradation process is measured over a 28-day period. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test.[11]
Signaling Pathways and Experimental Workflows
Biodegradation Pathway of this compound
The biodegradation of wax esters like this compound is initiated by the enzymatic hydrolysis of the ester bond, catalyzed by lipases and esterases, to yield the corresponding fatty acid (linolenic acid) and fatty alcohol (linoleyl alcohol).[1][12] Both of these products can then be further degraded by microorganisms through the β-oxidation pathway.
Caption: Proposed biodegradation pathway of this compound.
Experimental Workflow for Development and Evaluation
The development of a biodegradable lubricant based on this compound follows a systematic workflow from synthesis to performance evaluation.
Caption: Workflow for developing this compound lubricants.
Conclusion
This compound holds promise as a base oil for high-performance biodegradable lubricants due to its expected excellent lubricity and low-temperature properties. The primary challenge lies in its oxidative stability, which will likely require the use of appropriate antioxidant additives in formulated lubricants. The protocols and data presented in these application notes provide a foundational framework for researchers to synthesize, characterize, and evaluate this compound for various lubricant applications, contributing to the development of more sustainable industrial fluids. Further experimental validation of the estimated properties is crucial for its successful application.
References
- 1. Frontiers | Microbial Biodegradation of Paraffin Wax in Malaysian Crude Oil Mediated by Degradative Enzymes [frontiersin.org]
- 2. emerald.com [emerald.com]
- 3. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Enzymatic production of wax esters by esterification using lipase immobilized via physical adsorption on functionalized rice husk silica as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stability of Conjugated Polyunsaturated Fatty Acids and Their Esters in Bulk Phase [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Microbial Biodegradation of Paraffin Wax in Malaysian Crude Oil Mediated by Degradative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of Wax Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wax esters are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols. They are found in a variety of natural sources, including plants, insects, and marine organisms. The accurate isolation and quantification of wax esters are crucial for various research and development applications, including the quality control of edible oils, the study of insect cuticular lipids, and the development of novel therapeutics from marine sources. Solid-phase extraction (SPE) is a widely used technique for the efficient isolation and purification of wax esters from complex sample matrices. This document provides detailed application notes and protocols for the solid-phase extraction of wax esters.
Principles of Solid-Phase Extraction for Wax Ester Isolation
Solid-phase extraction separates compounds from a mixture according to their physical and chemical properties. In the context of wax ester isolation, SPE is typically used in a normal-phase mode, where a polar stationary phase (e.g., silica) is used to retain more polar compounds while allowing the nonpolar wax esters to be eluted with a nonpolar solvent. Alternatively, aminopropyl-bonded silica (B1680970) can be utilized for the separation of lipid classes. The choice of sorbent and elution solvents is critical for achieving high recovery and purity of the wax ester fraction.
Data Presentation
The following tables summarize quantitative data from various studies on the solid-phase extraction of wax esters, providing an overview of the recovery and purity that can be achieved with different methods.
Table 1: Recovery of Wax Esters Using a Modified SPE Method from Vegetable Oils
| Sample Matrix | SPE Sorbent | Elution Solvent | Spiked Concentration | Average Recovery (%) | Reference |
| Crude Sunflower Oil | Silica Gel (1 g) | n-hexane:ethyl acetate (B1210297) (95:5, v/v) | 100 mg/kg | 79.95 - 94.03 | [1] |
| Refined Sunflower Oil | Silica Gel (1 g) | n-hexane:ethyl acetate (95:5, v/v) | 200 mg/kg | 79.95 - 94.03 | [1] |
Table 2: Isolation of Wax Esters from Calanus oil using Aminopropyl SPE
| Parameter | Value | Reference |
| Starting Material (Calanus oil) | 322 mg (average) | [2] |
| SPE Sorbent | Aminopropyl | [2] |
| Eluted Wax Esters | 251 mg (average) | [2] |
| Yield of Wax Esters | ~78% of total lipids | [2] |
Experimental Protocols
This section provides detailed protocols for the solid-phase extraction of wax esters from different sample matrices.
Protocol 1: Isolation of Wax Esters from Marine Oil (e.g., Calanus oil)
This protocol is adapted from a method for isolating wax esters from the marine copepod Calanus finmarchicus.[2]
Materials:
-
Solid-Phase Extraction (SPE) cartridges: Aminopropyl, 5g
-
SPE Vacuum Manifold
-
Solvents: Chloroform (B151607), Heptane (B126788), Isopropanol
-
Nitrogen gas evaporator
-
Glass vials
Procedure:
-
Sample Preparation: Dissolve approximately 300-350 mg of the marine oil in 6 mL of chloroform.
-
Column Conditioning:
-
Mount an aminopropyl SPE column on a vacuum manifold.
-
Condition the column by passing 20 mL of heptane through it at a flow rate of approximately 1 mL/min.
-
-
Sample Loading:
-
Load the dissolved oil sample onto the conditioned SPE column.
-
-
Elution of Neutral Lipids (Interferences):
-
Elute the neutral lipids, which are more polar than wax esters, with 30 mL of chloroform/isopropanol (2:1, v/v).
-
Collect this fraction for other analyses if desired, or discard it.
-
-
Elution of Wax Esters:
-
Elute the wax esters with 50 mL of heptane.
-
Collect the eluate in a clean glass vial.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the collected wax ester fraction to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried wax esters in a known volume of an appropriate solvent (e.g., chloroform or hexane) for subsequent analysis.
-
Protocol 2: Determination of Wax Esters in Vegetable Oils (e.g., Sunflower Oil)
This protocol is a modified method for the quantification of wax esters in vegetable oils.[1]
Materials:
-
Solid-Phase Extraction (SPE) cartridges: Polyethylene (PE) frits
-
SPE Vacuum Manifold
-
Sorbent: Silica gel
-
Drying agent: Anhydrous sodium sulfate (B86663)
-
Solvents: n-hexane, ethyl acetate, toluene (B28343)
-
Internal Standard (e.g., Hexatriacontane)
-
Rotary evaporator
Procedure:
-
SPE Cartridge Preparation:
-
Weigh 1 g of silica gel and pour it into an empty SPE cartridge.
-
Add a layer of 0.5 g of anhydrous sodium sulfate on top of the silica gel.
-
-
Column Conditioning:
-
Attach the prepared cartridge to an SPE manifold.
-
Condition the cartridge with 5 mL of n-hexane:ethyl acetate (95:5, v/v) under vacuum. Adjust the flow rate to approximately 1 drop/sec.
-
-
Sample Preparation:
-
Weigh approximately 0.05 g of the oil into a glass tube.
-
Add a known amount of internal standard.
-
Dissolve the sample in 0.4 mL of hexane.
-
-
Sample Loading:
-
Load the dissolved oil sample onto the conditioned SPE cartridge.
-
-
Elution of Wax Esters:
-
Elute the wax esters with 15 mL of n-hexane:ethyl acetate (95:5, v/v).
-
Discard the first 2 mL of the eluate.
-
Collect the following 13 mL, which contains the wax ester fraction.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected fraction to a volume of approximately 200 µL using a rotary evaporator.
-
Transfer the concentrated sample to a vial and reconstitute in 200 µL of toluene for analysis by Gas Chromatography (GC).
-
Visualizations
Experimental Workflow for Wax Ester Isolation
The following diagram illustrates the general workflow for the solid-phase extraction of wax esters.
Logical Relationship for SPE Sorbent Selection
The choice of SPE sorbent is critical for the successful isolation of wax esters. The following diagram provides a decision-making framework for selecting an appropriate sorbent based on the sample matrix and analytical goals.
References
Application Notes and Protocols for the Incorporation of Linolenyl Linoleate into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, most notably nucleic acids such as mRNA and siRNA. The therapeutic efficacy of LNPs is critically dependent on their composition, which typically includes an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1][2][3] Innovation in LNP formulations is driven by the exploration of novel lipid excipients to enhance delivery efficiency, modulate biodistribution, and improve the safety profile.
This document provides detailed application notes and protocols for the proposed incorporation of Linolenyl Linoleate (B1235992) , a novel lipid ester, into lipid nanoparticle formulations. Linolenyl linoleate, an ester formed from α-linolenic acid and linoleic acid, is a diglyceride that can be found in natural oils. While not a conventional component of LNPs, its structural similarity to triglycerides found in natural oils like linseed and soybean oil suggests its potential as a functional excipient.[4] Natural oils are utilized as liquid lipids in the formation of nanostructured lipid carriers (NLCs), a type of LNP, to create a less-ordered lipid core that can enhance drug loading and stability.[5][6] Therefore, this compound could be explored as a liquid lipid component in NLCs or as a novel helper lipid in traditional LNP formulations to potentially modulate nanoparticle properties and biological performance.
Potential Applications of this compound in LNPs
The incorporation of this compound into LNP formulations may offer several advantages:
-
Enhanced Encapsulation of Lipophilic Payloads: The unsaturated fatty acid chains of this compound can create a more fluid and less crystalline lipid core, potentially increasing the encapsulation efficiency of hydrophobic drugs.
-
Modulation of LNP Stability and Release Kinetics: The presence of a liquid lipid component can influence the internal structure of the nanoparticle, which may affect the release profile of the encapsulated therapeutic.
-
Improved Biocompatibility and Biodegradability: As a derivative of naturally occurring fatty acids, this compound is expected to be biocompatible and biodegradable.
-
Bioactivity of Metabolites: Upon degradation, this compound would release α-linolenic acid and linoleic acid, which are essential fatty acids with known anti-inflammatory and other biological activities.
Experimental Protocols
Protocol 1: Formulation of this compound-Containing Nanostructured Lipid Carriers (NLCs) by Microfluidic Mixing
This protocol describes the formulation of NLCs where this compound serves as the liquid lipid component.
Materials:
-
Solid Lipid: Glyceryl monostearate (or other suitable solid lipid)
-
Liquid Lipid: this compound
-
Ionizable Cationic Lipid (for nucleic acid delivery): DLin-MC3-DMA (or other)
-
Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Therapeutic Agent: mRNA, siRNA, or a small molecule drug
-
Solvent: Ethanol (B145695) (anhydrous)
-
Aqueous Buffer: Citrate (B86180) buffer (pH 4.0) for nucleic acid encapsulation; Phosphate-buffered saline (PBS, pH 7.4) for purification.
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Syringe pumps
-
Vortex mixer
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis
-
Zeta potential analyzer
-
High-performance liquid chromatography (HPLC) or a fluorescent dye-based assay (e.g., RiboGreen) for encapsulation efficiency determination.
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the solid lipid, this compound, ionizable lipid, phospholipid, cholesterol, and PEGylated lipid in anhydrous ethanol at appropriate molar concentrations.
-
Combine the individual lipid stock solutions in a glass vial to achieve the desired molar ratio (a starting point could be 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid, with a portion of the total lipid content being the solid lipid and this compound). A common solid-to-liquid lipid ratio in NLCs is between 70:30 and 99.9:0.1.[5]
-
Vortex the combined lipid solution to ensure homogeneity.
-
-
Preparation of Aqueous Phase:
-
For nucleic acid encapsulation, dissolve the mRNA or siRNA in citrate buffer (pH 4.0).
-
For small molecule drugs, the drug can be dissolved in either the lipid phase (for lipophilic drugs) or the aqueous phase (for hydrophilic drugs).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the aqueous therapeutic solution into another syringe.
-
Set the flow rates on the syringe pumps to achieve the desired aqueous to organic phase ratio (typically 3:1).
-
Connect the syringes to the microfluidic mixing cartridge and initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the NLCs.
-
-
Purification:
-
Collect the resulting nanoparticle suspension.
-
Transfer the suspension to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 6 hours, with buffer changes every 2 hours, to remove the ethanol and unencapsulated therapeutic.
-
-
Sterilization and Storage:
-
Filter the purified NLC suspension through a 0.22 µm sterile filter.
-
Store the final formulation at 4°C. For long-term storage, the formulation may be frozen at -80°C, potentially with the addition of a cryoprotectant.
-
Experimental Workflow for NLC Formulation
Caption: Workflow for the formulation of this compound NLCs.
Characterization of this compound-Containing LNPs/NLCs
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoparticles.
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 50 - 200 nmPDI: < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Near-neutral at pH 7.4 |
| Encapsulation Efficiency (%) | RiboGreen Assay (for RNA)HPLC (for small molecules) | > 90% |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Spherical morphology |
| Stability | DLS and Encapsulation Efficiency measurements over time at 4°C | Stable for several weeks to months |
Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay
This protocol is for determining the encapsulation efficiency of RNA in the LNPs/NLCs.
Materials:
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% solution)
-
RNA standards of known concentration
-
96-well microplate (black, flat-bottom)
-
Microplate reader
Procedure:
-
Preparation of Standards: Prepare a standard curve of the RNA used for encapsulation in TE buffer.
-
Sample Preparation:
-
Total RNA: Dilute the LNP/NLC formulation in TE buffer containing 1% Triton X-100 to disrupt the nanoparticles and release the encapsulated RNA.
-
Free RNA: Dilute the LNP/NLC formulation in TE buffer without Triton X-100.
-
-
RiboGreen Assay:
-
Add the diluted standards and samples to the wells of the 96-well plate.
-
Prepare the RiboGreen working solution according to the manufacturer's instructions and add it to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
Calculation:
-
Determine the concentration of total RNA and free RNA from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Hypothetical Signaling Pathway Modulation
The release of linolenic acid and linoleic acid from the degradation of this compound within the cell could potentially influence cellular signaling pathways, particularly those related to inflammation. For instance, these fatty acids are precursors to various signaling molecules, such as prostaglandins (B1171923) and leukotrienes.
Proposed Cellular Uptake and Signaling Pathway
Caption: Proposed cellular fate of a this compound-containing LNP.
Conclusion
The incorporation of novel excipients like this compound into lipid nanoparticle formulations represents a promising avenue for advancing drug delivery systems. The protocols and application notes provided here offer a foundational framework for researchers to explore the potential of this compound in developing next-generation LNPs and NLCs with enhanced properties. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential and biocompatibility of these novel formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 4. ingridraphael.com [ingridraphael.com]
- 5. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Polyunsaturated Esters: A Guide to Advanced Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of polyunsaturated esters is paramount in fields ranging from pharmaceutical sciences and drug development to food science and metabolomics. These molecules play critical roles in biological systems and their precise identification and quantification are essential for understanding their function, stability, and therapeutic potential. This document provides detailed application notes and protocols for the key analytical techniques used to characterize polyunsaturated esters, including chromatography, mass spectrometry, and spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas chromatography coupled with mass spectrometry is a cornerstone technique for the analysis of polyunsaturated fatty acids (PUFAs), which are typically derivatized to their more volatile ester forms, most commonly fatty acid methyl esters (FAMEs). This method offers high resolution and sensitivity, enabling the separation and identification of complex fatty acid mixtures.
Application Note
GC-MS is the gold standard for determining the fatty acid composition of lipids.[1][2] The technique involves the conversion of lipids into FAMEs, which are then separated based on their boiling points and polarity on a capillary column.[1] The mass spectrometer fragments the eluted FAMEs, producing characteristic mass spectra that allow for their unambiguous identification and quantification.[3][4] Derivatization is a critical step to increase the volatility of the fatty acids for GC analysis.[5][6] Common derivatization reagents include boron trifluoride-methanol and methanolic hydrogen chloride.[6][7][8] The choice of a highly polar capillary column is crucial for separating complex mixtures of FAMEs, including positional and geometric isomers.[1]
Experimental Workflow: GC-MS Analysis of FAMEs
Protocol: FAME Preparation and GC-MS Analysis
Materials:
-
Lipid-containing sample
-
Chloroform (B151607)/methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
14% Boron trifluoride in methanol (BF3/MeOH) or 5% methanolic HCl
-
Anhydrous sodium sulfate
-
Internal standard (e.g., C23:0 FAME)
-
GC-MS system with a highly polar capillary column (e.g., 100% poly(biscyanopropyl siloxane))[1]
Procedure:
-
Lipid Extraction (Conventional Method): [6]
-
Homogenize the sample.
-
Extract lipids using a chloroform/methanol mixture.
-
Wash the extract with 0.9% NaCl solution to remove non-lipid contaminants.
-
Collect the organic (chloroform) phase and dry it under a stream of nitrogen.
-
-
Derivatization to FAMEs: [6]
-
To the dried lipid extract, add 1 ml of hexane and 1 ml of 14% BF3/MeOH reagent.
-
If starting from a wet pellet or homogenate (simplified method), add 1 ml of hexane and 1 ml of 14% BF3/MeOH directly to the sample.[6]
-
Add an internal standard for quantification.
-
Heat the mixture at 100°C for 1 hour in a sealed tube.
-
Cool the tube to room temperature and add 1 ml of water.
-
Vortex and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC inlet.
-
Chromatographic Conditions: [9]
-
Column: Elite-5MS (30 m, 0.25 mm ID, 0.25 µm df) or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: 50°C for 0.5 min, ramp to 194°C at 30°C/min, hold for 3.5 min, then ramp to 240°C at 5°C/min and hold for 10 min.
-
-
Mass Spectrometer Conditions: [9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Source Temperature: 170°C.
-
Transfer Line Temperature: 250°C.
-
-
Data Analysis:
-
Identify FAMEs by comparing their retention times and mass spectra to those of known standards and spectral libraries.
-
Quantify individual FAMEs by comparing their peak areas to the peak area of the internal standard.
Quantitative Data: Characteristic MS Fragments for PUFA Methyl Esters
| Fatty Acid Methyl Ester | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| Linoleic Acid (C18:2) | 294 | 263, 220, 150, 108, 95, 81, 67, 55 |
| α-Linolenic Acid (C18:3) | 292 | 261, 236, 150, 108, 93, 79 |
| Arachidonic Acid (C20:4) | 318 | 287, 259, 180, 150, 108, 91, 79 |
| Eicosapentaenoic Acid (C20:5) | 316 | 285, 257, 150, 108, 79 |
| Docosahexaenoic Acid (C22:6) | 342 | 311, 283, 150, 108, 79 |
Note: Fragmentation patterns can vary slightly depending on the instrument and conditions. The ion at m/z 108 is often characteristic of n-3 fatty acids.[10][11]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Ester Analysis
LC-MS is a powerful technique for analyzing intact polyunsaturated esters without the need for derivatization. It is particularly useful for the analysis of complex lipid mixtures and for studying lipid metabolism.
Application Note
LC-MS allows for the separation of lipids based on their polarity using reversed-phase or normal-phase chromatography, followed by their detection and identification by mass spectrometry.[12] This technique is advantageous for analyzing thermally labile or less volatile esters. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for lipid analysis, often in both positive and negative ion modes to obtain comprehensive lipid profiles.[12] Tandem mass spectrometry (MS/MS) can be used to obtain structural information and to identify the location of double bonds.[13][14]
Experimental Workflow: LC-MS/MS Analysis of Polyunsaturated Esters
Protocol: LC-MS/MS Analysis of Serum Fatty Acids
Materials:
-
Serum sample
-
Water with 5mM Ammonium Acetate
-
Internal standards
-
LC-MS/MS system with a C18 column[15]
Procedure:
-
Sample Preparation (Protein Precipitation): [15]
-
To 200 µL of serum, add 20 µL of internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an MS vial.
-
Add 200 µL of water to the vial.
-
-
LC-MS/MS Analysis: [15]
-
LC Conditions:
-
Column: Accucore Vanquish C18, 100 x 2.1 mm, 1.5 µm.
-
Mobile Phase A: Water with 5mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the fatty acids of interest.
-
Flow Rate: As recommended for the column.
-
-
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Analysis Mode: Scheduled Selected Reaction Monitoring (SRM).
-
Define precursor and product ion pairs for each analyte and internal standard.
-
-
Data Analysis:
-
Quantify fatty acids by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Quantitative Data: LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Linoleic Acid | 279.2 | 279.2 (for quantification) |
| α-Linolenic Acid | 277.2 | 277.2 (for quantification) |
| Arachidonic Acid | 303.2 | 259.2 |
| Eicosapentaenoic Acid | 301.2 | 257.2 |
| Docosahexaenoic Acid | 327.2 | 283.2 |
Note: These are representative values and should be optimized for the specific instrument and method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and quantification of polyunsaturated esters.[16] It provides detailed information about the chemical environment of each atom in a molecule.
Application Note
Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for analyzing polyunsaturated esters.[16] ¹H NMR provides information about the number and type of protons, while ¹³C NMR provides information about the carbon skeleton.[16][17] 2D NMR techniques, such as COSY and HSQC, are invaluable for resolving complex structures by revealing correlations between nuclei.[16] For quantitative analysis (qNMR), a long relaxation delay is crucial to ensure accurate integration of signals.[16]
Experimental Workflow: NMR Analysis of Polyunsaturated Esters
Protocol: ¹H NMR for Quantification of Unsaturation
Materials:
-
Polyunsaturated ester sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of CDCl₃ with TMS.
-
-
¹H NMR Acquisition: [16]
-
Acquire a ¹H NMR spectrum.
-
Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation for accurate quantification.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the signals corresponding to different proton groups.
-
Quantitative Data: ¹H NMR Chemical Shifts for Fatty Acid Esters
| Proton Group | Chemical Shift (ppm) |
| Terminal Methyl (-CH₃) | ~0.88 |
| Methylene chain (-(CH₂)n-) | ~1.28 |
| Methylene β to ester (-CH₂-CH₂-COO-) | ~1.63 |
| Methylene α to ester (-CH₂-COO-) | ~2.30 |
| Allylic Methylene (-CH₂-CH=) | ~2.05 |
| Bis-allylic Methylene (=CH-CH₂-CH=) | ~2.80 |
| Olefinic Protons (-CH=CH-) | ~5.34 |
| Ester Methyl (-COOCH₃) | ~3.67 |
Note: Chemical shifts can vary slightly depending on the solvent and the specific structure of the ester.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the qualitative analysis of polyunsaturated esters. It provides information about the functional groups present in a molecule.
Application Note
FTIR spectroscopy is particularly useful for identifying the presence of ester functional groups (C=O stretching) and double bonds (C=C stretching and =C-H stretching).[18][19] The intensity of the band corresponding to the C=C bond can be used to estimate the degree of unsaturation. It is a valuable tool for monitoring changes in the chemical structure of esters, such as during oxidation or hydrogenation.
Protocol: FTIR Analysis of Polyunsaturated Esters
Materials:
-
Polyunsaturated ester sample
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR)
Procedure:
-
Sample Preparation:
-
Place a small amount of the liquid sample directly on the ATR crystal or prepare a thin film on a salt plate (e.g., KBr).
-
-
FTIR Spectrum Acquisition:
-
Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum and subtract it from the sample spectrum.
-
Data Analysis:
-
Identify characteristic absorption bands corresponding to different functional groups.
Quantitative Data: Characteristic FTIR Absorption Bands
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1740 |
| C-O (Ester) | Stretching | ~1250-1150 |
| =C-H (cis) | Stretching | ~3010 |
| C=C (cis) | Stretching | ~1655 |
| =C-H (trans) | Bending | ~970 |
Note: The exact position of the absorption bands can be influenced by the molecular structure and sample state.
By employing these advanced analytical techniques, researchers, scientists, and drug development professionals can achieve comprehensive characterization of polyunsaturated esters, which is crucial for advancing scientific knowledge and developing innovative products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure determination of polyunsaturated fatty acids by gas chromatography-mass spectrometry-- a comparison of fragmentation patterns of various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.uoc.gr [chemistry.uoc.gr]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Enhanced Gas Chromatography Analysis of Linolenyl Linoleate Through Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl linoleate (B1235992), a wax ester composed of linolenic acid and linoleic acid, presents analytical challenges for direct gas chromatography (GC) due to its high molecular weight and low volatility. Derivatization is a crucial sample preparation step to convert the constituent fatty acids into more volatile and thermally stable compounds, thereby enhancing their chromatographic separation and detection. This document provides detailed application notes and experimental protocols for the derivatization of linolenyl linoleate for robust GC analysis. The primary method detailed involves saponification of the wax ester followed by methylation of the resulting fatty acids to form fatty acid methyl esters (FAMEs). An alternative silylation method is also discussed.
Principle of Derivatization
Direct GC analysis of wax esters like this compound is often impractical. To facilitate analysis, the ester bond is cleaved through saponification (alkaline hydrolysis) to yield the corresponding fatty acid salts (soaps) and fatty alcohols. Subsequent acidification protonates the fatty acid salts to their free fatty acid forms. These free fatty acids are then converted into their more volatile and less polar methyl esters (FAMEs) through esterification, typically using a catalyst such as Boron Trifluoride (BF₃) in methanol.[1][2][3] These FAMEs are amenable to GC analysis, allowing for the accurate quantification of the original linolenic and linoleic acid composition of the this compound.
Experimental Protocols
Two primary derivatization protocols are presented below. Protocol 1 is the more common and robust method for quantitative analysis, while Protocol 2 offers an alternative for specific applications.
Protocol 1: Saponification and BF₃-Methanol Esterification for GC-FID Analysis
This protocol details the hydrolysis of this compound and subsequent methylation of the resulting fatty acids.
Materials:
-
This compound sample
-
0.5 M Methanolic Sodium Hydroxide (NaOH)
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Saturated Sodium Chloride (NaCl) solution
-
Hexane (B92381) (GC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal Standard (e.g., Methyl heptadecanoate)
-
Screw-cap glass test tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Procedure:
-
Saponification:
-
Accurately weigh approximately 10-25 mg of the this compound sample into a screw-cap glass test tube.
-
Add a known amount of internal standard.
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Cap the tube tightly and heat at 100°C for 5-10 minutes, or until the fat globules go into solution.[4] Vortex occasionally.
-
-
Esterification:
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF₃-Methanol reagent.[5]
-
Cap the tube tightly and heat at 100°C for 2 minutes.
-
Cool the tube to room temperature.
-
-
Extraction:
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Cap the tube and vortex vigorously for 30 seconds.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
-
GC-FID Analysis:
-
Inject 1 µL of the hexane extract into the GC-FID.
-
Typical GC conditions are provided in the Data Presentation section.
-
Protocol 2: Silylation for GC-MS Analysis
This protocol is an alternative for converting the free fatty acids (after saponification) to their trimethylsilyl (B98337) (TMS) esters, which are also highly volatile. This method is particularly useful for GC-Mass Spectrometry (GC-MS) analysis.
Materials:
-
Free fatty acid mixture (obtained after saponification and acidification of this compound)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hexane (GC grade)
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Start with the free fatty acid mixture obtained from the saponification and acidification of this compound. Ensure the sample is dry.
-
Dissolve the fatty acid residue in a small volume of pyridine.
-
-
Derivatization:
-
To the pyridine solution, add a 2:1 ratio of BSTFA (+1% TMCS) to the sample.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
Typical GC-MS parameters are provided in the Data Presentation section.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the GC analysis of derivatized linolenic and linoleic acids.
Table 1: Typical GC-FID Retention Times and Response Factors for Linolenic and Linoleic Acid Methyl Esters.
| Fatty Acid Methyl Ester | Abbreviation | Typical Retention Time (min) | Relative Response Factor (vs. C13:0) |
| Methyl Linoleate | C18:2 | 15.13 | 0.98 |
| Methyl Linolenate | C18:3 | 16.25 | 0.97 |
Note: Retention times are dependent on the specific GC column and operating conditions. The data presented is illustrative and based on typical conditions for a highly polar capillary column.[6][7]
Table 2: GC-MS Validation Data for the Quantitative Analysis of Linolenic and Linoleic Acid as Pentafluorobenzyl Esters.
| Analyte | Limit of Detection (LOD) (pg) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Linoleic Acid | 0.5 | 3.2 | 4.5 |
| α-Linolenic Acid | 0.5 | 3.5 | 4.8 |
Note: This data is for pentafluorobenzyl esters, another common derivatization for high-sensitivity GC-MS analysis. RSD refers to the Relative Standard Deviation.[8]
Table 3: Example GC Parameters for FAME Analysis.
| Parameter | GC-FID | GC-MS |
| Column | Highly polar capillary column (e.g., HP-88, DB-23) | DB-5ms or similar |
| Injector Temperature | 250 °C | 250 °C |
| Oven Program | 120°C (1 min), ramp to 220°C at 4°C/min, hold for 10 min | 100°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1-2 mL/min | 1 mL/min |
| Detector | FID at 260 °C | MS Transfer Line: 280 °C, Ion Source: 230 °C |
Note: These are example parameters and should be optimized for the specific instrument and column used.[6]
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the derivatization of this compound for GC analysis.
Caption: Workflow for this compound derivatization.
Metabolic Pathway of Linolenic and Linoleic Acid
This diagram shows the metabolic conversion of linolenic acid (an omega-3 fatty acid) and linoleic acid (an omega-6 fatty acid) into longer-chain polyunsaturated fatty acids.
Caption: Competing metabolic pathways of omega-6 and omega-3 fatty acids.
References
- 1. aocs.org [aocs.org]
- 2. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.aocs.org [library.aocs.org]
- 5. scribd.com [scribd.com]
- 6. agilent.com [agilent.com]
- 7. scielo.br [scielo.br]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Wax Esters in Complex Lipid Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wax esters (WEs) are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] They are found in a wide variety of biological systems, from the protective coatings of plant leaves and insects to energy storage reserves in marine organisms and mammals.[2][3] In humans, wax esters are major components of meibum, the secretion of the meibomian glands that protects the ocular surface.[4] The accurate quantification of wax esters in complex lipid mixtures is crucial for understanding their physiological roles, for the quality control of natural products, and in the development of pharmaceuticals and cosmetics.
The analysis of wax esters is challenging due to their low volatility, high molecular weight, and the complexity of the lipid matrices in which they are often found.[5][6] This application note provides a comparative overview of the primary analytical techniques for the quantitative analysis of wax esters: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors. Detailed experimental protocols and data presentation tables are included to guide researchers in selecting and implementing the most suitable methodology for their specific needs.
Analytical Approaches for Wax Ester Quantification
The two main analytical techniques for the quantitative analysis of wax esters are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with detectors such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[7][8] The choice between these methods depends on factors like the volatility and thermal stability of the analytes, the required sensitivity, and the complexity of the sample matrix.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable wax esters.[8] High-temperature GC methods allow for the analysis of intact wax esters up to approximately C54.[7] GC-MS provides detailed structural information and high sensitivity.[7] However, derivatization may be required to increase the volatility of some wax esters, and there is a risk of thermal degradation for certain compounds.[7]
High-Performance Liquid Chromatography (HPLC): HPLC offers a more universal approach, capable of analyzing a broader range of wax esters, including those with high molecular weights (up to C60) and those that are thermally labile.[6][7] Sample preparation for HPLC is often simpler than for GC-MS.[7] Common detectors for HPLC analysis of wax esters include Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS), with Atmospheric Pressure Chemical Ionization (APCI) being a frequently used ionization source.[6][8]
Experimental Protocols
Protocol 1: Quantitative Analysis of Wax Esters by High-Temperature GC-MS
This protocol is suitable for the analysis of volatile and thermally stable wax esters.
1. Sample Preparation:
-
Dissolve the lipid extract or wax ester sample in a suitable organic solvent such as hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.[5][8]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.[7]
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[7]
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column.[5][7]
-
Injector Temperature: 390°C.[5]
-
Detector Temperature: 390°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 120°C.
-
Ramp 1: Increase to 240°C at 15°C/min.
-
Ramp 2: Increase to 390°C at 8°C/min.
-
Hold at 390°C for 6 minutes.[5]
-
-
Carrier Gas: Helium at a constant flow rate.[4]
-
MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50-1000.[4][5]
3. Quantification:
-
Create a calibration curve using a series of standard solutions of known wax ester concentrations.
-
Quantify the wax esters in the sample by comparing their peak areas to the calibration curve.
Protocol 2: Quantitative Analysis of Wax Esters by HPLC-ELSD/MS
This protocol is suitable for a broad range of wax esters, including high molecular weight and thermally labile compounds.
1. Sample Preparation:
-
Dissolve the lipid extract or wax ester sample in an appropriate solvent mixture, such as chloroform (B151607)/methanol (B129727) (2:1, v/v), to a suitable concentration.[8]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: A C18 or C30 reversed-phase column is commonly used.[6][8]
-
Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of methanol and chloroform can be used.[6][8]
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
3. Detection:
-
ELSD Settings: The drift tube temperature and nebulizer gas flow should be optimized for the specific mobile phase and analytes.[8]
-
MS Settings (APCI/ESI): Optimize source parameters such as vaporizer temperature (for APCI), capillary voltage, and gas flows for maximum sensitivity.[8]
4. Quantification:
-
For ELSD, quantification can be challenging due to the non-linear response. A calibration curve with a suitable mathematical fit (e.g., logarithmic) is required.
-
For MS, quantification is performed using calibration curves of authentic standards. The use of an internal standard is recommended to correct for matrix effects and variations in instrument response.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparison of Analytical Methods for Wax Ester Quantification
| Feature | GC-MS | HPLC-ELSD | HPLC-MS (APCI/ESI) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio.[7] | Separation based on polarity, detection by light scattering of non-volatile analytes.[7] | Separation based on polarity, detection by mass-to-charge ratio.[8] |
| Analytes | Volatile and thermally stable wax esters (up to ~C54).[7] | A broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds.[6][7] | Wide range of wax esters, provides molecular weight and structural information.[9][10] |
| Sample Preparation | May require derivatization to increase volatility.[7] | Minimal sample preparation is typically required.[7] | Minimal sample preparation, dissolution in a suitable solvent.[8] |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ).[7] | Good sensitivity, though it can be lower than MS for certain compounds.[7] | High sensitivity and specificity.[11] |
| Linearity | Good linearity over a wide concentration range. | Non-linear response, requires specific calibration models. | Good linearity, suitable for accurate quantification. |
| Structural Info | Provides detailed structural information from mass spectra.[12] | Provides no structural information. | Provides molecular weight and fragmentation data for structural elucidation.[10] |
Visualizations
Caption: General experimental workflow for the quantitative analysis of wax esters.
Caption: Logical workflow of a typical GC-MS analysis for wax esters.
Conclusion
The quantitative analysis of wax esters in complex lipid mixtures requires careful consideration of the analytical technique and experimental parameters. GC-MS is a powerful tool for the analysis of volatile and thermally stable wax esters, providing high sensitivity and detailed structural information.[7] HPLC-based methods, particularly when coupled with mass spectrometry, offer a more versatile approach for a wider range of wax esters, including those of high molecular weight and thermal instability.[6][7] The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully quantify wax esters in their samples.
References
- 1. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. lipotype.com [lipotype.com]
- 3. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "Linolenyl linoleate" degradation during GC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of linolenyl linoleate (B1235992) during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing poor peak shape (tailing, broadening) and low intensity for my linolenyl linoleate peak. What are the potential causes?
A1: Poor peak shape and low intensity for this compound are common indicators of on-column degradation or issues within the GC-MS system. The primary causes include:
-
Thermal Degradation: this compound, a polyunsaturated fatty acid ester, is susceptible to decomposition at high temperatures in the GC inlet and column.[1][2][3] This can lead to the formation of smaller, more volatile compounds.[1][4][5]
-
Oxidation: The presence of oxygen in the carrier gas or leaks in the system can lead to the oxidation of the analyte, especially at elevated temperatures.[1][6]
-
Active Sites: Active sites in the GC inlet (e.g., on the liner) or on the column itself can interact with and degrade the analyte.[7][8]
-
Improper Derivatization: If you are analyzing the corresponding fatty acid, incomplete or improper derivatization to a more stable ester (e.g., a methyl ester) can result in poor chromatography.[9][10]
Q2: My chromatogram shows several unexpected peaks eluting before my target analyte. Could this be related to this compound degradation?
A2: Yes, the appearance of extraneous peaks, often eluting earlier than the parent compound, is a strong indication of thermal or oxidative degradation.[1][5] During GC-MS analysis, particularly at high temperatures, this compound can break down into a variety of smaller, more volatile products. Common degradation products for similar polyunsaturated fatty acid esters include aldehydes, ketones, alkanes, and smaller fatty acid esters.[1][4]
Q3: What steps can I take to minimize the thermal degradation of this compound in the GC inlet?
A3: Minimizing thermal stress in the GC inlet is crucial for analyzing thermally labile compounds like this compound. Consider the following strategies:
-
Lower the Inlet Temperature: Use the lowest possible inlet temperature that still ensures complete and efficient volatilization of your analyte.
-
Use a Deactivated Inlet Liner: Employ a highly deactivated inlet liner to minimize interactions between the analyte and active sites on the glass surface.[7]
-
Optimize Injection Volume and Technique: Avoid overloading the liner, which can lead to backflash and increased analyte degradation. A smaller injection volume or a slower injection speed might be beneficial.[7]
-
Consider Cool On-Column (COC) or Pulsed Splitless Injection: These techniques can help to introduce the sample onto the column at a lower temperature, reducing the time the analyte spends in the hot inlet.
Q4: How can I prevent oxidation of this compound during analysis?
A4: Preventing oxidation is critical for preserving the integrity of polyunsaturated fatty acids. Key preventative measures include:
-
Use High-Purity Carrier Gas: Ensure the use of high-purity carrier gas (e.g., Helium) with oxygen and moisture traps to minimize the presence of reactive oxygen.[11]
-
Perform Regular Leak Checks: Regularly check your GC-MS system for leaks, particularly at the inlet, column fittings, and septum, to prevent atmospheric oxygen from entering the system.[7][12]
-
Proper Sample Storage: Store samples under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to prevent autoxidation before analysis.
Q5: Should I derivatize linolenic acid and linoleic acid before analysis, and what is the best method?
A5: If you are analyzing the free fatty acids (linolenic and linoleic acid) that comprise this compound, derivatization is highly recommended to improve volatility and thermal stability.[9] The most common method is conversion to their fatty acid methyl esters (FAMEs).[10][13]
-
Acid-Catalyzed Methylation: Methods using BF3-methanol or HCl-methanol are effective for esterifying fatty acids.[14]
-
Silylation: Another option is to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, which are also volatile and thermally stable.[9]
It is important to ensure the derivatization reaction goes to completion to obtain accurate and reproducible results.
Quantitative Data Summary
| Parameter | Condition | Expected Impact on this compound Degradation | Potential Degradation Products |
| Inlet Temperature | High (>250 °C) | Increased degradation | Aldehydes, Ketones, Alkanes, smaller esters[1][4] |
| Low (Optimized) | Minimized degradation | - | |
| Oxygen Presence | System leak | Increased oxidative degradation | Hydroperoxides, aldehydes, furans[1][5][6] |
| High-purity carrier gas | Minimized oxidative degradation | - | |
| Inlet Liner | Standard, non-deactivated | Increased degradation due to active sites | Various degradation products |
| Deactivated liner | Minimized degradation | - | |
| Analyte Form | Free Fatty Acid | High susceptibility to degradation and poor peak shape | - |
| Derivatized (e.g., FAME) | Increased thermal stability and improved chromatography[10] | - |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Minimized Degradation
-
Sample Preparation (Derivatization to FAMEs if starting with free fatty acids):
-
To approximately 1 mg of the lipid sample, add 2 mL of 2% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
-
GC-MS Instrument Parameters:
-
Injector:
-
Inlet Temperature: 220°C (or the lowest temperature that provides good peak shape).
-
Injection Mode: Splitless (or Pulsed Splitless).
-
Liner: Deactivated, single taper with glass wool.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes.
-
-
GC Column: A low-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
MS Parameters:
-
Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Visualizations
Caption: Potential degradation pathway of this compound under GC-MS conditions.
Caption: A logical workflow for troubleshooting this compound degradation.
Caption: A streamlined experimental workflow for the GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. web.usm.my [web.usm.my]
- 3. Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A detailed identification study on high-temperature degradation products of oleic and linoleic acid methyl esters by GC-MS and GC-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of lipoxygenase-linoleate decomposition products by direct gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of decomposition pathways of linoleic acid hydroperoxide isomers by GC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. archimer.ifremer.fr [archimer.ifremer.fr]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Linolenyl Linoleate Isomers
Welcome to the technical support center for the chromatographic separation of Linolenyl Linoleate (B1235992) isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during HPLC analysis of these complex lipid molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Linolenyl Linoleate isomers so challenging?
A1: this compound is a wax ester composed of linolenic acid (C18:3) and linoleic acid (C18:2). The isomers of this molecule are extremely similar in their physicochemical properties. The challenge arises from separating species that differ only in the position (e.g., α-linolenic vs. γ-linolenic acid) or geometry (cis/trans) of the double bonds within their fatty acid chains. These subtle structural differences result in very similar hydrophobicity, making them difficult to resolve with standard reversed-phase HPLC methods.
Q2: What are the most effective HPLC column types for separating these isomers?
A2: Standard C18 columns often provide insufficient selectivity for lipid isomers.[1][2] Two specialized types of columns are highly recommended:
-
C30 Reversed-Phase Columns: These columns offer superior "shape selectivity" compared to C18 phases, which is crucial for differentiating between structurally similar, hydrophobic molecules like lipid isomers.[1][3][4]
-
Silver-Ion (Ag+) Columns: This is a powerful technique where silver ions are incorporated into the stationary phase. Separation is based on the interaction of the silver ions with the π-electrons of the double bonds in the fatty acid chains.[5] This allows for excellent resolution based on the number, position, and geometric configuration (cis vs. trans) of the double bonds.[6][7]
Q3: What is non-aqueous reversed-phase (NARP) HPLC and why is it used for lipids?
A3: Non-aqueous reversed-phase (NARP) HPLC is a technique that uses mobile phases containing mixtures of organic solvents with little to no water.[8][9] Since lipids like this compound are highly lipophilic and often insoluble in aqueous solutions, NARP is essential for keeping the analyte dissolved and for achieving effective separation on a reversed-phase column.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem: My isomer peaks are co-eluting or have very poor resolution (Rs < 1.0).
This is the most common issue. The solution depends on the column and method you are using.
-
Answer & Solution Workflow:
First, identify your current method type and follow the corresponding troubleshooting path. It is critical to change only one parameter at a time to isolate the variable that improves resolution.[10]
Caption: Troubleshooting workflow for poor isomer peak resolution.
Problem: My peaks are tailing or fronting.
-
Answer: Poor peak shape can be caused by several factors, including column overload, improper solvent for sample injection, or secondary interactions with the stationary phase.
| Possible Cause | Recommended Solution |
| Sample Overload | Reduce the mass of sample injected onto the column. Dilute your sample by a factor of 10 and reinject.[11] |
| Injection Solvent Mismatch | The sample should be dissolved in a solvent weaker than or identical to the initial mobile phase. Injecting in a much stronger solvent causes peak distortion.[12] For NARP, avoid dissolving your sample in very non-polar solvents like hexane (B92381) if your mobile phase is more polar. |
| Secondary Silanol (B1196071) Interactions (Reversed-Phase) | This can cause peak tailing for any slightly polar analytes. Ensure your mobile phase contains a small amount of an acidic modifier like 0.1% formic acid to suppress silanol activity.[4][13] |
| Column Contamination/Degradation | If the problem develops over time, your column may be contaminated. Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need replacement.[11] |
Problem: My retention times are drifting or are not reproducible.
-
Answer: Retention time instability is often due to issues with the mobile phase, column temperature, or the pump.
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient elution, this means running the initial conditions for at least 10-15 column volumes.[11] |
| Mobile Phase Composition Change | If using a solvent mixer, ensure it is functioning correctly. Volatile solvents (like hexane or acetonitrile) can evaporate over time, changing the mobile phase composition. Prepare fresh mobile phase daily.[14] |
| Column Temperature Fluctuation | Use a thermostatted column compartment and ensure it is stable. Small temperature changes can significantly affect the retention of lipid isomers.[10][12] |
| Pump Malfunction or Leaks | Check the system pressure. If it is fluctuating erratically, there may be air bubbles in the pump or a leak in the system.[15][16] Purge the pump and check fittings for any signs of leakage. |
Experimental Protocols
Below are two detailed starting protocols for separating this compound isomers. These should be considered starting points for further optimization.
Protocol 1: C30 Non-Aqueous Reversed-Phase (NARP) Method
This method leverages the shape selectivity of a C30 column, which is excellent for resolving structural isomers.[1][3]
Instrumentation:
-
HPLC or UHPLC system with a binary pump and a thermostatted column compartment.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). UV detection is not ideal due to the lack of a strong chromophore.
Method Parameters:
| Parameter | Setting |
| Column | C30 Reversed-Phase, 2.1 x 250 mm, 3 µm (e.g., Thermo Acclaim C30, YMC C30)[4] |
| Mobile Phase A | Acetonitrile:Water (60:40 v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid[3][4] |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10 v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid[3][4] |
| Gradient Program | 0-5 min, 30-43% B; 5-15 min, 43-70% B; 15-25 min, 70-99% B; 25-30 min, 99% B |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30°C (Optimize between 10°C and 40°C)[12] |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in Mobile Phase B at 1 mg/mL. |
Protocol 2: Silver-Ion (Ag+) HPLC Method
This method is the gold standard for separating isomers based on double bond characteristics.[5][6]
Instrumentation:
-
HPLC system with a column chiller/heater.
-
Detector: ELSD or MS.
Method Parameters:
| Parameter | Setting |
| Column | Silver-Ion Column, 4.6 x 250 mm (e.g., ChromSpher 5 Lipids)[6] |
| Mobile Phase A | Hexane |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 99.5:0.5 (v/v) Hexane:Acetonitrile (adjust B from 0.2% to 1.5%)[6][7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 10°C (Optimize between -20°C and 20°C). Lower temperatures can improve resolution.[6][7] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Hexane at 1 mg/mL. |
Logical Diagram: Method Selection
The choice between a C30 and a Silver-Ion column depends on the specific isomers you need to separate.
Caption: Logic for selecting the optimal HPLC column type.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Analysis of triacylglycerols with non-aqueous reversed-phase liquid chromatography and positive ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. hplc.eu [hplc.eu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. aelabgroup.com [aelabgroup.com]
Technical Support Center: Preventing Oxidation of Linolenyl Linoleate During Storage
This technical support center is designed for researchers, scientists, and drug development professionals working with linolenyl linoleate (B1235992). Below you will find troubleshooting guides and frequently asked questions to address common issues related to the oxidative stability of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is linolenyl linoleate and why is it prone to oxidation?
This compound is an ester composed of linolenic acid and linoleic acid. Both of these fatty acids are polyunsaturated, containing multiple double bonds in their hydrocarbon chains. These double bonds, particularly the bis-allylic hydrogens, are highly susceptible to attack by free radicals, initiating a chain reaction known as autoxidation. This process leads to the degradation of the molecule.
Q2: What are the primary factors that accelerate the oxidation of this compound?
The main factors that promote oxidation are:
-
Oxygen: Molecular oxygen is a key reactant in the oxidation process.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Light Exposure: UV and visible light can provide the energy to initiate oxidation.
-
Presence of Metal Ions: Transition metals, such as copper and iron, can act as catalysts in the formation of free radicals.
Q3: How can I visually detect if my this compound sample has oxidized?
While analytical methods are necessary for confirmation, visual cues of degradation may include:
-
A change in color, often to a yellowish or brownish hue.
-
An increase in viscosity or the formation of a gel-like substance.
-
The development of a rancid or off-odor.
Q4: What are the recommended storage conditions for long-term stability?
For optimal long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Significantly slows down the rate of oxidative reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in autoxidation. |
| Light | Amber glass vial or protected from light | Prevents photo-oxidation. |
| Container | Tightly sealed glass vial with a Teflon-lined cap | Prevents exposure to oxygen and moisture, and avoids leaching of plasticizers. |
Q5: Should I add an antioxidant to my this compound sample for storage?
The addition of an antioxidant can be beneficial for enhancing stability, especially if the sample will be handled frequently or stored for extended periods. Common choices include Butylated Hydroxytoluene (BHT) or tocopherols (B72186) (Vitamin E). However, the compatibility of the antioxidant with downstream applications must be considered.
Troubleshooting Guide: Investigating this compound Degradation
This guide will help you troubleshoot potential oxidation issues with your this compound samples.
Diagram: Troubleshooting Workflow for this compound Oxidation
Caption: Troubleshooting workflow for identifying and addressing this compound oxidation.
Quantitative Data on Oxidation Stability
Disclaimer: The following data is compiled from studies on polyunsaturated fatty acids and their esters, such as linoleic and linolenic acid methyl esters. While directly comparable data for this compound is limited, these values provide a strong indication of the expected trends.
Table 1: Effect of Storage Temperature on Peroxide Value (PV) of Oils Rich in Polyunsaturated Fatty Acids
| Storage Temperature (°C) | Initial PV (meq/kg) | PV after 160 days (meq/kg) | PV after 320 days (meq/kg) |
| 15 | ~2.5 | ~5.0 | ~7.5 |
| 25 | ~2.5 | ~10.0 | ~15.0 |
| 35 | ~2.5 | ~18.0 | >20.0 (followed by a decrease as secondary oxidation proceeds) |
Data extrapolated from studies on peanut oil, which is rich in unsaturated fatty acids.[1]
Table 2: Efficacy of Antioxidants in Preventing Polyunsaturated Fatty Acid (PUFA) Degradation
| Antioxidant | Concentration | % PUFA remaining after 28 days (exposed to air) |
| None | N/A | < 50% |
| BHT | 2.5 mg/mL | ~75% |
| BHT | 5.0 mg/mL | > 90% |
Data based on studies of PUFAs in dried blood spots.
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method determines the concentration of primary oxidation products (hydroperoxides).
Materials:
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)
-
1% Starch solution (indicator)
-
Deionized water
-
Erlenmeyer flask with stopper
-
Burette
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and shake for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of 1% starch solution. The solution will turn blue/black.
-
Continue the titration dropwise, with vigorous shaking, until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary oxidation product.
Materials:
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v in a suitable buffer)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (B54473) (TEP) for standard curve
-
Spectrophotometer or plate reader
-
Heating block or water bath (95-100°C)
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Reaction:
-
To a test tube, add your sample.
-
Add TCA solution to precipitate any interfering substances and to acidify the mixture.
-
Add the TBA solution.
-
-
Incubation: Heat the mixture at 95-100°C for a specified time (e.g., 30-60 minutes). This will form a pink-colored adduct between MDA and TBA.
-
Cooling: Cool the tubes on ice to stop the reaction.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Determine the concentration of TBARS from a standard curve prepared with MDA or TEP.
Protocol 3: GC-MS Analysis of this compound and its Oxidation Products
This method is used to identify and quantify the parent compound and its degradation products.
1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Reagents: Boron trifluoride (BF₃) in methanol (B129727) (14%), n-Heptane, Saturated NaCl solution.
-
Procedure:
-
Place a known amount of the this compound sample into a screw-cap test tube.
-
Add BF₃-methanol reagent.
-
Heat at 60-100°C for the recommended time (e.g., 10-60 minutes).
-
Cool to room temperature.
-
Add n-Heptane and saturated NaCl solution.
-
Vortex and allow the layers to separate.
-
The upper heptane (B126788) layer containing the FAMEs is collected for GC-MS analysis.
-
2. GC-MS Conditions (Example):
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold, then ramp up to a higher temperature (e.g., 240°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan mode to identify unknown oxidation products and SIM mode for targeted quantification.
Data Analysis:
-
Identify FAMEs by comparing their mass spectra and retention times to a reference library and standards.
-
Quantify the amount of this compound remaining and the formation of oxidation products by using an internal standard.
Simplified Oxidation Pathway
The following diagram illustrates the basic steps of lipid autoxidation.
Caption: Simplified free-radical chain reaction of this compound autoxidation.
References
Technical Support Center: Improving Enzymatic "Linolenyl Linoleate" Synthesis Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the enzymatic synthesis of linolenyl linoleate (B1235992). Here you will find troubleshooting guides for common experimental issues and frequently asked questions, presented in a clear question-and-answer format.
Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic synthesis of linolenyl linoleate that can lead to low product yields.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion Rate / Yield | Suboptimal Temperature: Enzyme activity is highly dependent on temperature. Temperatures that are too low can result in slow reaction rates, while excessively high temperatures can lead to enzyme denaturation.[1][2] | Determine the optimal temperature for your specific lipase (B570770). Most lipases used for esterification have an optimal temperature range of 40-60°C.[2] Perform small-scale experiments at various temperatures within this range to identify the ideal condition for your system. |
| Incorrect Substrate Molar Ratio: An inappropriate ratio of linolenic acid to linolenyl alcohol can limit the reaction. An excess of one substrate may not necessarily drive the reaction forward and can sometimes lead to substrate inhibition.[1][3] | The optimal molar ratio is often not 1:1. Systematically vary the molar ratio of linolenyl alcohol to linolenic acid (e.g., 1:1, 1:2, 2:1) to find the ratio that maximizes the yield.[3] An excess of the alcohol is often used to shift the equilibrium towards the product.[4] | |
| Inadequate Enzyme Concentration: Too little enzyme will result in a slow reaction rate and incomplete conversion within a practical timeframe. Conversely, an excessively high enzyme concentration can lead to mass transfer limitations and may not be cost-effective. | Optimize the enzyme loading by testing a range of concentrations (e.g., 1-10% w/w of the limiting substrate).[5] The ideal concentration will provide a high conversion rate without causing viscosity issues. | |
| Presence of Excess Water (High Water Activity): While a small amount of water is essential for lipase activity, excess water will promote the reverse reaction (hydrolysis), breaking down the ester product and reducing the net yield.[6][7] | Control the water activity (a_w) of the reaction medium. This can be achieved by using dried substrates and solvents, and by adding molecular sieves to the reaction to sequester the water produced during esterification.[1][2] The optimal a_w is enzyme-dependent but is often below 0.2 for ester synthesis.[6] | |
| Enzyme Inhibition: High concentrations of substrates (especially short-chain acids or alcohols) or the product itself can inhibit the enzyme's activity.[1][8] | Consider a fed-batch or continuous reactor setup to maintain low substrate concentrations.[8] Product inhibition can sometimes be mitigated by in-situ product removal. | |
| Reaction Stops Prematurely | Enzyme Deactivation: The enzyme may have lost its activity during the reaction due to factors like thermal denaturation, extreme pH, or exposure to certain organic solvents.[1] Some short-chain alcohols can also inactivate lipases.[1] | Ensure the reaction temperature and pH are maintained within the optimal range for the enzyme's stability. If using a solvent, choose a hydrophobic, non-polar solvent (high log P) that is less likely to strip the essential water layer from the enzyme.[9] Consider using an immobilized enzyme for enhanced stability.[10] |
| Equilibrium Reached: The reaction may have simply reached its chemical equilibrium, where the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal. | To shift the equilibrium towards the product, continuously remove one of the products, typically water, using molecular sieves or by conducting the reaction under vacuum.[11] | |
| Difficulty in Product Purification | Formation of Byproducts: Side reactions may be occurring, leading to the formation of unwanted byproducts that complicate the purification process. | Optimize reaction conditions (temperature, pH, reaction time) to minimize side reactions. The specificity of the enzyme should inherently reduce byproduct formation compared to chemical synthesis.[12] |
| High Viscosity of Reaction Mixture: Solvent-free systems or high substrate concentrations can lead to a highly viscous reaction medium, making product separation difficult.[13] | If feasible, consider using a minimal amount of a suitable non-polar organic solvent to reduce viscosity. Alternatively, optimize the temperature to decrease viscosity without denaturing the enzyme. |
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is best suited for this compound synthesis?
A1: Lipases are the most commonly used enzymes for the synthesis of wax esters like this compound due to their ability to catalyze esterification reactions.[4] Immobilized lipases, such as Candida antarctica lipase B (CALB, often sold as Novozym 435), are particularly popular due to their high activity, stability, and reusability.[10][14] The choice of a specific lipase may depend on factors like substrate specificity and optimal reaction conditions.
Q2: Should I use an organic solvent or a solvent-free system?
A2: Both approaches have their advantages. Solvent-free systems are considered more environmentally friendly ("green chemistry") and offer higher volumetric productivity.[11][15] However, they can suffer from high viscosity and mass transfer limitations.[13] Using a hydrophobic organic solvent (e.g., hexane, isooctane) can reduce viscosity, improve substrate solubility, and in some cases, enhance enzyme stability.[9][16] The choice depends on the specific requirements of your experiment and scale-up considerations.
Q3: How does water affect the reaction, and how can I control it?
A3: Water plays a dual role in enzymatic esterification. A thin layer of water is essential for maintaining the enzyme's catalytically active conformation.[2] However, as esterification is a reversible reaction, the water produced as a byproduct can shift the equilibrium back towards hydrolysis, reducing the final ester yield.[6] Water content is best managed by controlling the water activity (a_w). This can be done by:
-
Using anhydrous substrates and solvents.
-
Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture.[1]
-
Conducting the reaction under vacuum to remove water as it is formed.[11]
-
Passing a stream of dry air or nitrogen through the reactor.[11]
Q4: What is enzyme immobilization and why is it beneficial?
A4: Enzyme immobilization is the process of confining enzyme molecules to a solid support material.[10] This technique offers several advantages for industrial applications:
-
Enhanced Stability: Immobilization can protect the enzyme from harsh environmental conditions like temperature and pH changes, increasing its operational stability.[17]
-
Easy Separation: The immobilized enzyme can be easily separated from the reaction mixture by filtration or centrifugation, simplifying product purification.[10]
-
Reusability: The ability to easily recover the enzyme allows for its reuse in multiple reaction cycles, which is crucial for reducing costs.[17][18]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the esterification reaction can be monitored by measuring the decrease in the concentration of one of the reactants (linolenic acid or linolenyl alcohol) or the increase in the concentration of the product (this compound). Common analytical techniques include:
-
Gas Chromatography (GC): A widely used method for separating and quantifying the components of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Another powerful technique for separating and quantifying reactants and products.
-
Titration: The consumption of the fatty acid can be monitored by titrating the remaining acid with a standard base.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on enzymatic wax ester synthesis to aid in experimental design and comparison.
Table 1: Optimal Reaction Conditions for Enzymatic Wax Ester Synthesis
| Parameter | Optimal Range/Value | Source(s) |
| Temperature | 40 - 60 °C | [2] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 2:1 | [3][19] |
| Enzyme Concentration | 1 - 15% (w/v or w/w) | [5][18] |
| Water Activity (a_w) | < 0.2 | [6] |
| Reaction Time | 5 minutes to 24 hours | [18][19] |
Table 2: Comparison of Solvents for Enzymatic Esterification
| Solvent Type | Log P | Effect on Enzyme Activity | Example(s) | Source(s) |
| Hydrophobic (Non-polar) | High (> 3.0) | Generally preferred; less likely to strip essential water from the enzyme, leading to higher stability and activity. | Hexane, Heptane, Isooctane, Dodecane | [9][20] |
| Hydrophilic (Polar) | Low | Can denature the enzyme by stripping its essential water layer, often leading to lower activity. | Acetone, Ethanol, Dimethylformamide (DMF) | [9][21] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
-
Reactant Preparation: In a sealed reaction vessel, dissolve linolenic acid and linolenyl alcohol in a suitable volume of a hydrophobic organic solvent (e.g., hexane) to achieve the desired concentrations and molar ratio (e.g., a 1:2 molar ratio of acid to alcohol). For a solvent-free system, directly mix the two substrates.
-
Water Removal (Recommended): Add activated molecular sieves (e.g., 3Å, approximately 10-20% of the total reaction weight) to the mixture to adsorb any residual water and the water produced during the reaction.[1]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The optimal amount should be predetermined (e.g., 5% w/w of the total substrate weight).
-
Reaction Incubation: Incubate the mixture at the optimal temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm) to ensure proper mixing.[18]
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture. Analyze the samples using GC or HPLC to determine the conversion of reactants to the product.
-
Reaction Termination: Once the desired conversion is achieved (or the reaction reaches equilibrium), stop the reaction by separating the immobilized enzyme from the mixture by filtration.
-
Product Purification: The solvent can be removed from the filtrate by rotary evaporation. The resulting crude product can be further purified using techniques like column chromatography to isolate the this compound.
Protocol 2: Determination of Lipase Activity (Esterification Assay)
-
Reaction Setup: Prepare a reaction mixture in a sealed vial containing known concentrations of a standard fatty acid (e.g., oleic acid, 0.1 M) and a standard alcohol (e.g., cetyl alcohol, 0.1 M) in a hydrophobic solvent (e.g., heptane).
-
Incubation: Equilibrate the reaction mixture at a specific temperature (e.g., 50°C) with agitation.
-
Enzyme Addition: Add a known weight of the lipase preparation (e.g., 10 mg) to initiate the reaction.[1]
-
Sampling: Take samples at regular intervals (e.g., every 15 minutes for the first hour).
-
Analysis: Analyze the samples by GC or titration to determine the amount of ester formed or the amount of acid consumed.
-
Calculation: Plot the product concentration (or substrate consumption) against time. The initial reaction rate is the slope of the linear portion of this curve. One unit (U) of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of ester per minute under the specified conditions.
Visualizations
Caption: A decision tree for troubleshooting low yield in enzymatic this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. eprints.usm.my [eprints.usm.my]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Wax esters produced by solvent-free energy-efficient enzymatic synthesis and their applicability as wood coatings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. apc-as.com [apc-as.com]
- 13. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Wax esters produced by solvent -free energy-efficient enzymatic synthesis and their applicability as wood coatings - Green Chemistry (RSC Publishing) DOI:10.1039/B510815B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic and thermodynamic studies on the enzymatic synthesis of wax ester catalyzed by lipase immobilized on glutaraldehyde-activated rice husk particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Wax Esters in Polar Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of wax esters in polar solvents.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My wax ester is not dissolving in a pure polar solvent (e.g., ethanol) at room temperature. What are my options?
Answer:
You have several strategies to explore when your wax ester fails to dissolve in a polar solvent at room temperature. The appropriate method will depend on your specific experimental requirements, such as the desired final concentration, the need for an aqueous system, and the tolerance for additional components in your formulation.
Here is a logical workflow to guide your decision-making process:
Caption: Decision workflow for solubilizing wax esters.
Option 1: Increase Temperature
The solubility of wax esters in some polar solvents, like ethanol (B145695), can be significantly increased by raising the temperature.[1][2]
-
When to use: This is a good first step if your experimental setup allows for heating and a modest increase in solubility is sufficient.
-
Considerations: Be mindful of the boiling point of your solvent and the thermal stability of your wax ester. The greatest increase in solubility for some long-chain waxes in ethanol is observed between 40°C and 60°C.[1][2]
Option 2: Use a Co-solvent
A co-solvent is a solvent that, when added to a primary solvent, increases the solubility of a solute. For wax esters, adding a less polar co-solvent to your primary polar solvent can enhance dissolution.
-
When to use: When increasing temperature alone is insufficient or not possible.
-
Common Co-solvents: Examples include isopropanol (B130326), chloroform (B151607), ethers, esters, and ketones.[3][4][5] A mixture of chloroform and isopropanol (2:1 v/v) is often used to elute neutral lipids, including wax esters.[4][5]
-
Mechanism: The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the nonpolar wax ester molecules to dissolve.
Caption: Mechanism of co-solvency for wax esters.
Option 3: Emulsification
If your goal is to disperse the wax ester in an aqueous medium, creating an emulsion is a highly effective strategy. An emulsion is a stable mixture of two immiscible liquids, like oil (in this case, molten wax ester) and water, stabilized by an emulsifying agent (surfactant).[6][7][8]
-
When to use: For aqueous formulations, drug delivery systems, and when a stable dispersion is required.
-
Key Components:
-
Oil Phase: Your molten wax ester.
-
Aqueous Phase: Typically water.
-
Emulsifier/Surfactant: A molecule with both a hydrophilic (water-loving) and a lipophilic (oil-loving) part.[7]
-
Question: I'm trying to create an emulsion, but it's unstable and separates. What should I do?
Answer:
Emulsion instability is a common problem and can usually be resolved by selecting the appropriate emulsifier and optimizing the emulsification process.
1. Select the Right Emulsifier using the Hydrophilic-Lipophilic Balance (HLB) System
The HLB system is a crucial tool for selecting the best emulsifier.[9][10][11] The HLB value indicates the balance of the hydrophilic and lipophilic properties of a surfactant on a scale of 0 to 20.[10][11]
-
Low HLB (3-6): More lipophilic, good for water-in-oil (W/O) emulsions.[11]
-
High HLB (8-16): More hydrophilic, ideal for oil-in-water (O/W) emulsions.[11]
To create a stable emulsion, the HLB value of your emulsifier system should match the "required HLB" of the oil phase (your wax ester).[9]
Table 1: Required HLB Values for Common Waxes
| Wax | Required HLB (for O/W emulsion) |
| Beeswax | 9[9] |
| Candelilla Wax | 11-13.5[12] |
| Cetyl Esters Wax | 7[13] |
| Cetyl Palmitate | 10[13] |
| Lanolin | 12[9] |
| Solid Paraffin | 10[9] |
-
Tip: Blending a low-HLB surfactant with a high-HLB surfactant often produces a more stable emulsion than using a single emulsifier.[10][12] For example, combining Span 80 (HLB = 4.3) with Tween 80 (HLB = 15.0) allows you to achieve a wide range of intermediate HLB values.[9]
2. Ensure Sufficient Surfactant Concentration
Surfactants work by forming micelles that encapsulate the oil droplets. This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .[14][15] Below the CMC, there are not enough surfactant molecules to form stable micelles.
Caption: Surfactant behavior below and above the CMC.
Table 2: Critical Micelle Concentration (CMC) of Common Surfactants in Water
| Surfactant | Category | CMC (mol/L) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8 x 10⁻³[14] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 9.2 x 10⁻⁴[14] |
| Pentaethylene Glycol Monododecyl Ether | Non-ionic | 6.5 x 10⁻⁵[14] |
3. Use High-Shear Homogenization
To create fine, stable droplets, mechanical energy is required. High-shear mixers or ultrasonic homogenizers are very effective at reducing droplet size and creating stable nanoemulsions.[6]
Question: I need to solubilize my wax ester in an aqueous solution, but I cannot use surfactants. Is there another way?
Answer:
Yes, if surfactants are not an option, you can use saponification . This is a chemical reaction that breaks the ester bond of the wax ester, converting it into a fatty acid salt (a soap) and a fatty alcohol.[3][16][17] This method is particularly useful when the individual components (fatty acid and fatty alcohol) are desired for further analysis or use.
-
Mechanism: The wax ester is hydrolyzed by a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or ethanolic solution.[4][5][16]
-
Result: The resulting fatty acid salt is amphiphilic and much more soluble in water than the original wax ester. The fatty alcohol may have some residual solubility issues depending on its chain length.
Experimental Protocols
Protocol 1: Emulsification of a Wax Ester (Oil-in-Water)
This protocol provides a general method for creating a stable O/W emulsion of a wax ester.
-
Determine the Required HLB: Identify the required HLB of your specific wax ester (see Table 1).
-
Select Emulsifiers: Choose a high-HLB and a low-HLB emulsifier (e.g., Tween 80 and Span 80). Calculate the proportions needed to achieve the target HLB.
-
Prepare the Oil Phase:
-
In a beaker, combine your wax ester and the oil-soluble emulsifier (e.g., Span 80).
-
Heat the mixture to approximately 70-80°C, or until the wax is completely melted and the mixture is uniform. Stir continuously.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, combine distilled water and the water-soluble emulsifier (e.g., Tween 80).
-
Heat the aqueous phase to the same temperature as the oil phase (70-80°C).
-
-
Combine the Phases:
-
Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer.
-
Continue homogenization for 5-10 minutes to ensure the formation of small, uniform droplets.
-
-
Cooling:
-
Continue gentle stirring while the emulsion cools to room temperature to maintain uniformity.
-
Protocol 2: Saponification of a Wax Ester
This protocol describes the base-catalyzed hydrolysis of a wax ester.
-
Dissolve the Wax Ester: Dissolve the wax ester in a suitable organic solvent like chloroform or ethanol. For example, dissolve 250 mg of wax ester in 5 mL of chloroform.[4][5]
-
Prepare the Alkaline Solution: Prepare a 1 M solution of sodium hydroxide (NaOH) in ethanol (ethanolic NaOH).
-
Initiate the Reaction:
-
Heating:
-
Isolation (Optional):
Frequently Asked Questions (FAQs)
Q1: Why are wax esters so poorly soluble in polar solvents?
A1: Wax esters are esters of long-chain fatty acids and long-chain fatty alcohols.[18][19] These long hydrocarbon chains are nonpolar and hydrophobic (water-repelling). Polar solvents, like water and ethanol, form strong hydrogen bonds with each other. The nonpolar wax ester molecules cannot participate in this hydrogen bonding network and are therefore excluded, leading to poor solubility.
Q2: What is the difference between a co-solvent and a surfactant?
A2: A co-solvent works by changing the overall properties of the solvent to make it more compatible with the solute. It creates a single-phase solution. A surfactant, on the other hand, does not make the solute truly soluble in the solvent. Instead, it helps to disperse the solute as small, stable droplets within the solvent, creating a two-phase system called an emulsion.[20]
Q3: Can I use a combination of methods to improve solubility?
A3: Absolutely. For particularly challenging wax esters, a combination of methods can be very effective. For instance, you could dissolve the wax ester in a co-solvent system at an elevated temperature and then emulsify that solution into an aqueous phase.
Q4: What safety precautions should I take when working with these methods?
A4: Always consult the Safety Data Sheet (SDS) for all chemicals used. When heating solvents, work in a well-ventilated fume hood and be aware of the solvent's flash point to prevent fire hazards. When using a strong base like NaOH for saponification, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it is highly corrosive. High-shear homogenizers should be operated according to the manufacturer's instructions.
References
- 1. Temperature-dependent solubility of wax compounds in ethanol | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil | PLOS One [journals.plos.org]
- 6. hielscher.com [hielscher.com]
- 7. Cosmetic waxes: emulsifier and texturing agents - Sophim [sophim.com]
- 8. iiste.org [iiste.org]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. The Role of Hydrophilic-Lipophilic Balance HLB in Emulsifier Selection [cnchemsino.com]
- 11. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. HLB Calculator - Materials [hlbcalc.com]
- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 15. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 16. Saponification | Research Starters | EBSCO Research [ebsco.com]
- 17. Saponification - Wikipedia [en.wikipedia.org]
- 18. labinsights.nl [labinsights.nl]
- 19. Wax ester - Wikipedia [en.wikipedia.org]
- 20. Surfactant - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Peak Tailing of Fatty Acid Esters in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize peak tailing of fatty acid esters in reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guides
This section provides detailed answers to specific issues you may encounter during your experiments.
Q1: My fatty acid ester peaks are showing significant tailing. What are the primary causes?
Peak tailing in RP-HPLC is a common issue that can compromise resolution and the accuracy of quantification.[1] For fatty acid esters, the primary causes are often related to secondary interactions with the stationary phase and issues with the mobile phase or sample preparation.
The most common cause of peak tailing is the interaction between the analyte and unreacted silanol (B1196071) groups on the surface of silica-based stationary phases.[2] These secondary interactions can lead to peak shape problems, especially for polar or ionizable compounds.[2] While fatty acid esters are generally less polar than their corresponding free fatty acids, they can still exhibit some polarity, leading to these unwanted interactions.
Other contributing factors include:
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups, increasing their interaction with the analyte.[3][4]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[5]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[5]
-
Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[3][5]
Q2: How can I adjust my mobile phase to reduce peak tailing of fatty acid esters?
Optimizing the mobile phase is a critical step in minimizing peak tailing.[6][7] Here are several strategies:
-
Adjusting pH: For silica-based columns, lowering the mobile phase pH to around 2.5-3.0 can suppress the ionization of residual silanol groups, thereby reducing their interaction with the fatty acid esters.[1][4][8] This is a highly effective way to improve peak symmetry.[8]
-
Adding Mobile Phase Modifiers:
-
Acids: Adding a small amount of a weak acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate the silanol groups and reduce secondary interactions.[9][10] A typical concentration is 0.1%.[9][10]
-
Buffers: Using a buffer in your mobile phase can help maintain a consistent pH and mask residual silanol interactions.[11] Increased buffer concentration (e.g., >20 mM) can also help mitigate peak tailing.[2]
-
Ion-Pairing Agents: For more polar or ionizable analytes, ion-pairing agents can be added to the mobile phase to form neutral complexes that have better retention and peak shape on a reverse-phase column.[12][13] However, for fatty acid esters, this is a less common approach.
-
Q3: What type of HPLC column should I use for fatty acid ester analysis to avoid peak tailing?
Column selection plays a significant role in achieving symmetrical peaks.[1]
-
End-capped Columns: Modern "end-capped" columns have a significantly reduced number of free silanol groups, which minimizes the potential for secondary interactions.[4][5] These are highly recommended for analyzing compounds prone to tailing.
-
Base-Deactivated Silica (BDS) Columns: These columns are specifically designed to minimize interactions with basic compounds, but the technology also benefits the analysis of other polar analytes by providing a more inert surface.[8]
-
Alternative Stationary Phases: For challenging separations, consider columns with stationary phases other than C18, such as those with polar-embedded groups or different chemistries like phenyl-hexyl.[5] For separating cis and trans isomers of fatty acid esters, highly polar cyanopropyl columns are often preferred.[14][15]
Q4: Can my sample preparation be causing peak tailing?
Yes, improper sample preparation can contribute to poor peak shape.[16]
-
Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible.[5] Injecting a sample in a much stronger solvent can cause peak distortion.
-
Sample Concentration: High sample concentrations can lead to column overload and peak tailing.[5] If you suspect this is the issue, try diluting your sample.
-
Sample Clean-up: Complex sample matrices can contain components that interact with the stationary phase and cause peak tailing.[3] Employing a sample clean-up technique like solid-phase extraction (SPE) can help remove these interferences.[3]
Frequently Asked Questions (FAQs)
Q: What is an acceptable tailing factor? A: An ideal peak has a tailing factor (Tf) of 1.0. A value greater than 1.2 indicates significant tailing, though for some assays, a Tf up to 1.5 may be acceptable.[4][5]
Q: How do I calculate the tailing factor? A: The tailing factor is calculated as Tf = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[3]
Q: Can temperature affect peak tailing? A: Yes, increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.[16]
Q: I've tried optimizing my mobile phase and column, but I still see tailing. What else can I check? A: If you've addressed the common chemical causes, consider the physical aspects of your HPLC system. Check for:
-
Column Voids: A void at the column inlet can cause peak tailing.[4] This can sometimes be resolved by reversing and flushing the column (if the manufacturer's instructions permit).[4]
-
Blocked Frits: A partially blocked inlet frit can distort the sample band.[4]
-
Extra-column Dead Volume: Ensure that the tubing connecting your injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[3]
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound
| Mobile Phase pH | Peak Asymmetry Factor (As) of Metamphetamine |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
| Data adapted from a study on basic drug compounds, illustrating the significant improvement in peak shape at a lower pH.[4] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Acidic Modifier
-
Objective: To prepare a mobile phase with a low pH to suppress silanol interactions.
-
Materials:
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
-
-
Procedure:
-
For a 1 L solution of 80:20 acetonitrile:water with 0.1% formic acid:
-
Measure 800 mL of HPLC-grade acetonitrile into a clean, graduated cylinder and pour it into a 1 L solvent reservoir.
-
Measure 199 mL of HPLC-grade water into a clean, graduated cylinder and add it to the solvent reservoir.
-
Carefully add 1 mL of formic acid to the solvent reservoir.
-
Cap the reservoir and swirl gently to mix.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in RP-HPLC.
Caption: Mechanism of peak tailing due to secondary silanol interactions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 13. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. uhplcs.com [uhplcs.com]
Technical Support Center: Chromatography Troubleshooting for Linolenyl Linoleate Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address co-elution problems and other challenges encountered during the chromatographic analysis of linolenyl linoleate (B1235992).
Frequently Asked Questions (FAQs)
Q1: What is linolenyl linoleate and why is its analysis important?
This compound is a wax ester composed of linolenic acid and linoleic acid. Wax esters are a class of neutral lipids that play crucial roles in various biological systems. In humans, they are significant components of skin surface lipids, contributing to the epidermal barrier function.[1][2][3] The accurate analysis of specific wax esters like this compound is vital for understanding skin health and disease, as alterations in its levels may be associated with conditions like psoriasis.[4] Additionally, derivatives of its constituent fatty acids, such as ethyl linoleate, have been shown to influence signaling pathways related to skin pigmentation.[5]
Q2: What causes co-elution problems when analyzing this compound?
Co-elution occurs when this compound and other compounds are not adequately separated by the chromatography system, eluting at very similar retention times. The primary causes include:
-
Isomeric Co-elution: Wax esters with the same number of carbon atoms and double bonds but differing in the position or geometry (cis/trans) of the double bonds are difficult to separate on standard columns. For example, wax esters containing isomers of linolenic acid (e.g., alpha-linolenic acid vs. gamma-linolenic acid) or positional isomers of linoleic acid can co-elute.
-
Isobaric Co-elution: Different lipid species that have the same nominal mass can be difficult to distinguish by mass spectrometry without high-resolution instruments.
-
Co-elution with other Lipid Classes: In complex biological samples, this compound may co-elute with other lipids of similar polarity, such as other wax esters or cholesteryl esters.[6][7] For instance, cholesteryl linoleate and cholesteryl oleate (B1233923) are common components of skin lipids and can have similar chromatographic behavior to wax esters.[6][8][9]
Q3: How can I detect if this compound is co-eluting with another compound?
Detecting co-elution is the first step to resolving it. Here are some common indicators:
-
Asymmetrical Peak Shape: Look for peak fronting, tailing, or shoulders on your this compound peak. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
-
Mass Spectrometry Data: If using GC-MS or LC-MS, examine the mass spectra across the peak. If the spectra are not consistent from the beginning to the end of the peak, it's a strong indication of co-elution. High-resolution mass spectrometry can often resolve isobaric interferences.[10]
-
Diode Array Detector (DAD) in HPLC: A DAD collects UV spectra across a peak. If the spectra are not homogenous, it suggests the presence of multiple components.
Troubleshooting Guides
Issue 1: Poor resolution of this compound from other unsaturated wax esters in GC-MS.
Question: My GC-MS chromatogram shows a single broad peak for C36:5 wax esters, and I suspect co-elution of isomers, including this compound. How can I improve separation?
Answer: Co-elution of unsaturated wax ester isomers is a common challenge. Here is a systematic approach to improve your separation:
-
Optimize the GC Column and Temperature Program:
-
Use a Highly Polar Stationary Phase: Columns with a high cyanopropyl content or polyethylene (B3416737) glycol (wax) phases are effective at separating fatty acid methyl esters (and by extension, wax esters) based on their degree of unsaturation.[11][12]
-
Adjust the Temperature Ramp Rate: A slower temperature ramp can often improve the separation of closely eluting compounds.
-
-
Employ Silver-Ion Chromatography (Ag-HPLC or Ag-TLC):
-
Principle: Silver-ion chromatography separates compounds based on the number, configuration (cis/trans), and position of double bonds.[13][14][15] The pi electrons of the double bonds interact with the silver ions, and more unsaturated compounds are retained longer.
-
Application: You can use silver-ion chromatography as a sample fractionation step before GC-MS analysis. Collect the fractions containing wax esters with five double bonds and then analyze them by GC-MS. This two-dimensional approach significantly enhances resolution.
-
Issue 2: this compound appears to co-elute with a cholesteryl ester in HPLC-MS.
Question: In my reversed-phase HPLC-MS analysis of skin lipids, I have a peak that could be either this compound or a cholesteryl ester with a similar retention time. How can I confirm the identity and resolve them?
Answer: Differentiating wax esters from cholesteryl esters is crucial for accurate lipid profiling.
-
Mass Spectrometry Fragmentation Analysis:
-
Distinct Fragmentation Patterns: Wax esters and cholesteryl esters produce different fragment ions in tandem mass spectrometry (MS/MS).
-
Action: Perform MS/MS on the peak and look for these characteristic fragments to confirm the presence of one or both lipid classes.
-
-
Chromatographic Method Optimization:
-
Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a C30 column, which can provide better separation of lipid isomers.[17]
-
Modify the Mobile Phase: Adjusting the solvent composition (e.g., the ratio of acetonitrile, isopropanol, methanol, and water) and the additives (e.g., ammonium (B1175870) formate) can alter the selectivity and improve resolution.[10]
-
Experimental Protocols
Protocol 1: GC-MS Analysis of Wax Esters
This protocol is a general guideline for the analysis of intact wax esters.
| Parameter | Condition | Reference |
| Gas Chromatograph | Agilent 8890 GC or equivalent | [17] |
| Mass Spectrometer | 7010B Triple Quadrupole GC/MS or equivalent | [17] |
| Column | DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm) | [17] |
| Injector Temperature | 300°C | [18] |
| Oven Program | Initial 50°C, hold for 1 min. Ramp to 200°C at 40°C/min. Ramp to 320°C at 3°C/min, hold for 10 min. | [17] |
| Carrier Gas | Helium at 1 mL/min | [18] |
| MS Transfer Line Temp. | 310°C | [17] |
| Ion Source Temp. | 230°C | [17] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [17] |
| Scan Range | m/z 50-850 | [17] |
Protocol 2: Silver-Ion HPLC for Wax Ester Fractionation
This protocol is for the separation of wax esters based on unsaturation.
| Parameter | Condition | Reference |
| HPLC System | Agilent 1290 HPLC or equivalent | [10] |
| Column | ChromSpher 5 Lipids column (250 x 4.6 mm, 5 µm), two in series | [13] |
| Mobile Phase | Gradient of hexane, isopropanol, and acetonitrile | [13] |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 20°C | [13] |
| Detection | UV at 205 nm or coupled to APCI-MS | [13] |
Visualizations
Logical Workflow for Troubleshooting Co-elution
References
- 1. Linoleate-enriched diet increases both linoleic acid esterified to omega hydroxy very long chain fatty acids and free ceramides of canine stratum corneum without effect on protein-bound ceramides and skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Linolenic acid and linoleic acid modulate the lipidome and the skin barrier of a tissue-engineered skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipidomic and transcriptional analysis of the linoleoyl-omega-hydroxyceramide biosynthetic pathway in human psoriatic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct determination of the linoleate/oleate ratio in serum cholesterol esters by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
- 13. Analysis of wax esters by silver-ion high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
- 15. aocs.org [aocs.org]
- 16. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reducing ion suppression effects in ESI-MS of wax esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with ion suppression in the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of wax esters.
Frequently Asked Questions (FAQs)
Q1: What are wax esters and why can they be challenging to analyze with ESI-MS?
Wax esters are neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] Their analysis by ESI-MS can be challenging due to their nonpolar nature, which makes them difficult to ionize efficiently.[2] Unlike polar lipids, they lack easily ionizable functional groups, often requiring the formation of adducts (e.g., with ammonium (B1175870) or sodium ions) to be detected in the mass spectrometer.[2][3] Furthermore, their presence in complex biological matrices makes them susceptible to ion suppression.[4]
Q2: What is ion suppression in the context of ESI-MS?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest (in this case, wax esters) is reduced by the presence of co-eluting compounds from the sample matrix.[5][6][7] This competition for ionization in the ESI source leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[5][7]
Q3: What are the primary causes of ion suppression in lipid analysis?
The most common causes of ion suppression in lipid analysis, particularly when analyzing biological samples, are:
-
Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing significant ion suppression in ESI-MS.[8] They often co-extract with the analytes of interest and can have high ionization efficiencies, outcompeting other molecules for charge in the ESI source.
-
Salts and Buffers: Non-volatile salts and buffers (e.g., phosphates, Tris) can crystallize on the ESI droplet surface, hindering the release of analyte ions into the gas phase.[6][9]
-
High Concentrations of Co-eluting Matrix Components: Any compound that is present at a much higher concentration than the analyte can cause suppression by saturating the ESI process.[6]
Q4: How can I determine if my wax ester analysis is affected by ion suppression?
There are two primary methods to assess the presence and extent of ion suppression:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a wax ester standard is infused into the mass spectrometer after the analytical column.[5] A blank, extracted sample is then injected onto the column. Any dip in the constant signal of the infused standard indicates the retention times at which ion suppression is occurring.[5]
-
Post-Extraction Spike Method: This is a quantitative approach to measure the absolute matrix effect.[5][8] It involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the same analyte in a neat solvent.[5] A lower signal in the matrix sample indicates ion suppression.
Q5: What are the main strategies to reduce or eliminate ion suppression?
A multi-pronged approach is often the most effective way to combat ion suppression:
-
Effective Sample Preparation: The goal is to remove interfering matrix components, especially phospholipids, before analysis. Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specialized methods like HybridSPE.[8][10]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method can separate the wax esters from the majority of ion-suppressing compounds.[5][10] This can involve adjusting the mobile phase gradient, changing the stationary phase, or using a different column chemistry.[5]
-
Sample Dilution: A simple but effective method is to dilute the sample.[5] This reduces the concentration of all components, including the interfering matrix, which can lessen the competition for ionization.[5] This is only feasible if the wax ester concentration remains above the instrument's limit of detection.
-
Optimization of ESI Source Parameters: Fine-tuning parameters like capillary voltage, desolvation temperature, and gas flow rates can sometimes help to mitigate suppression effects.
-
Use of Internal Standards: While not a method to reduce suppression, the use of stable isotope-labeled internal standards that co-elute with the analyte can help to accurately quantify the analyte by compensating for signal loss due to matrix effects.[9]
Troubleshooting Guides
Problem: Low or inconsistent signal intensity for wax ester analytes.
This is a classic symptom of ion suppression. Follow this guide to diagnose and resolve the issue.
Troubleshooting Flowchart for Ion Suppression
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis
| Technique | Principle | Effectiveness in Removing Phospholipids | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix (e.g., plasma, serum) using an organic solvent. | Low to Moderate[10] | Simple, fast, and inexpensive. | Least effective method; often results in significant matrix effects as many phospholipids remain in the supernatant.[10] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubility. | Moderate to High | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower recovery for certain lipid classes, and requires large volumes of organic solvents.[10] |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of analytes and matrix components for a solid sorbent. | High[10] | Highly selective, provides clean extracts, and can be automated.[5] | Requires method development to optimize sorbent and solvents; can be more expensive than PPT or LLE. |
| HybridSPE | A combination of protein precipitation and SPE in a single device. | Very High | Dramatically reduces phospholipid levels, leading to a significant reduction in matrix effects; simple and fast.[8] | Can be more costly than traditional SPE. |
Table 2: Key ESI-MS Parameters for Wax Ester Analysis
| Parameter | Recommendation | Reasoning | Reference |
| Ionization Mode | Positive Ion Mode | Wax esters readily form positive adducts. | [2][3] |
| Adduct Formation | Use of ammonium formate (B1220265) or acetate (B1210297) in the mobile phase. | Promotes the formation of [M+NH₄]⁺ adducts, which are often the predominant and most stable ions for wax esters, minimizing in-source fragmentation. | [2][3][11] |
| Cone Voltage / Fragmentation Voltage | Low to moderate (e.g., 15V) | Higher voltages can increase in-source fragmentation, complicating the spectra. Keeping it low preserves the intact molecular adduct for quantification. | [2] |
| Collision Energy (for MS/MS) | 10-30 eV (variable) | The fragmentation pattern is energy-dependent. A collision energy around 20 eV often yields characteristic product ions like [RCOOH₂]⁺, which can be used for structural confirmation. | [2][12] |
| Desolvation Temperature | 100-150 °C | Should be optimized to ensure efficient desolvation without causing thermal degradation of the wax esters. | [2] |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Wax Ester Purification
This protocol is a general guideline and should be optimized for your specific sample matrix and wax ester analytes of interest. A C18 or a mixed-mode sorbent is often a good starting point.
Materials:
-
SPE Cartridge (e.g., C18)
-
Sample extract (e.g., lipid extract from plasma or tissue)
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water)
-
Wash Solvent (e.g., Water/Methanol mixture to remove polar interferences)
-
Elution Solvent (e.g., a nonpolar solvent like Hexane/Isopropanol to elute wax esters)
-
SPE Manifold
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of the conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent. Do not let the sorbent go dry.[5]
-
Equilibration: Pass 1-2 cartridge volumes of the equilibration solvent (e.g., water) through the cartridge to prepare it for the sample. Do not let the sorbent go dry.[5]
-
Loading: Load the sample onto the SPE cartridge at a slow, steady flow rate.[5]
-
Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove polar, unwanted matrix components.[5]
-
Elution: Pass 1-2 cartridge volumes of the elution solvent through the cartridge to collect the wax esters of interest.[5]
-
Dry-down and Reconstitution: The eluted sample is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile).
Protocol 2: Assessing Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the percentage of ion suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of your wax ester analyte in a clean solvent (e.g., the mobile phase) at a known concentration.
-
Set B (Blank Matrix Extract): Process a blank matrix sample (that does not contain the analyte) through your entire sample preparation workflow (e.g., LLE or SPE).
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the wax ester standard to the same final concentration as in Set A.[5]
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS under identical conditions.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Mandatory Visualizations
General Workflow for LC/ESI-MS Analysis of Wax Esters
Caption: A typical experimental workflow for wax ester analysis using LC/ESI-MS.
Mechanism of Ion Suppression in the ESI Source
Caption: Competition for charge and droplet surface access in the ESI source.
References
- 1. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Imaging of Polar and Nonpolar Lipids Using Desorption Electrospray Ionization/Post-photoionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. researchgate.net [researchgate.net]
- 11. Electrospray mass spectrometry of human hair wax esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimization of Linolenyl Linoleate Extraction from Seeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and analysis of linolenyl linoleate (B1235992) from seeds.
Frequently Asked Questions (FAQs)
1. What is Linolenyl Linoleate and why is it of interest?
This compound is a wax ester, which is an ester formed from a fatty acid and a fatty alcohol. In this case, it is the ester of α-linolenic acid (an omega-3 fatty acid) and linoleyl alcohol (derived from linoleic acid, an omega-6 fatty acid). These esters are naturally present in the wax fraction of some seed oils. The interest in such compounds often stems from their potential biological activities, drawing from the known anti-inflammatory and other health benefits of their constituent fatty acids.
2. What are the primary methods for extracting lipids, including this compound, from seeds?
The extraction of this compound is typically a two-stage process: first, the total lipid extraction from the seed matrix, followed by the separation of the wax ester fraction from other lipids like triglycerides.
-
Total Lipid Extraction:
-
Soxhlet Extraction: A classical and exhaustive method using a non-polar solvent like n-hexane to continuously wash the crushed seed material. It is known for high extraction yields.
-
Solvent Extraction (e.g., Bligh & Dyer, Folch): These methods use a mixture of polar and non-polar solvents (e.g., chloroform/methanol) to extract a broad range of lipids.[1][2]
-
Supercritical Fluid Extraction (SFE): A "green" alternative that uses supercritical CO2 as a solvent. It allows for tuning of selectivity by modifying pressure and temperature.
-
Mechanical Pressing: A solvent-free method, but it may result in lower yields compared to solvent-based techniques.[3]
-
-
Separation of Wax Esters:
-
Column Chromatography: The crude lipid extract is passed through a silica (B1680970) gel column. Different solvent systems are used to elute fractions of varying polarity, allowing for the separation of wax esters from more polar triglycerides.[4]
-
Winterization (Chilled Acetone (B3395972) Precipitation): This technique is effective for separating waxes from oils. The crude extract is dissolved in a solvent like acetone and then cooled, causing the higher-melting point waxes to precipitate.[5]
-
3. Which parameters are most critical for optimizing the initial lipid extraction?
The efficiency of the initial lipid extraction is influenced by several key factors:
-
Solvent Type: Non-polar solvents like n-hexane are highly effective for extracting neutral lipids, including wax esters. For a broader lipid profile, a mixture like chloroform/methanol might be used.
-
Temperature: Higher temperatures generally increase the solubility of lipids and the diffusion rate of the solvent, leading to higher yields, but excessively high temperatures can risk degradation of polyunsaturated fatty acids.
-
Extraction Time: Longer extraction times typically result in higher yields, up to a point where all accessible lipids have been extracted.
-
Solvent-to-Solid Ratio: A higher ratio of solvent to seed material increases the concentration gradient, which can enhance extraction efficiency.
-
Particle Size: Grinding the seeds to a smaller particle size increases the surface area available for solvent contact, thereby improving extraction rates.
4. How can I analyze and quantify the extracted this compound?
Due to the complexity of the lipid extract, a chromatographic separation is necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method. Since this compound is a large molecule, it is typically first transesterified to form fatty acid methyl esters (FAMEs) of its constituent fatty acids (α-linolenic acid and linoleic acid). These FAMEs are more volatile and can be readily analyzed by GC-MS to determine the fatty acid profile of the wax ester fraction.[6][7] Direct analysis of the intact wax ester is also possible but may require high-temperature columns and specialized methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for quantifying the intact wax ester without derivatization. A reversed-phase column with a suitable mobile phase can separate different lipid classes.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of Total Lipid Extract
| Potential Cause | Troubleshooting Steps |
| Inadequate Seed Preparation | Ensure seeds are properly dried to a low moisture content (typically <10%), as excess water can hinder solvent penetration.[7][10] Grind the seeds to a fine, uniform powder to maximize surface area. |
| Incorrect Solvent Choice | For non-polar wax esters, ensure a non-polar solvent (e.g., n-hexane, petroleum ether) is used for the primary extraction. If the total lipid profile is desired, a chloroform/methanol mixture is more appropriate. |
| Suboptimal Extraction Parameters | Review and optimize the extraction time, temperature, and solvent-to-solid ratio. Refer to the data tables below for typical ranges. For Soxhlet, ensure the system is cycling correctly and for a sufficient duration (e.g., 6-8 hours). |
| Channeling of Solvent (Soxhlet) | Ensure the seed powder is packed uniformly in the thimble to prevent the solvent from creating channels and bypassing the bulk of the material. |
| Worn Equipment (Mechanical Press) | For mechanical presses, check for wear on the screw shaft and pressing rings, as this can reduce pressure and efficiency. |
Issue 2: Difficulty in Separating Wax Esters from Triglycerides
| Potential Cause | Troubleshooting Steps |
| Poor Resolution in Column Chromatography | Optimize the solvent system (mobile phase). A common approach is to start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding diethyl ether or ethyl acetate (B1210297) to elute different lipid classes.[4] Use a smaller sample load relative to the column size to avoid overloading. |
| Incomplete Precipitation during Winterization | Ensure the acetone is sufficiently cold (e.g., -20°C or lower). The concentration of the lipid extract in the acetone is also critical; if too dilute, precipitation may be inefficient. Allow sufficient time for the waxes to fully precipitate. |
| Co-elution of Steryl Esters | Steryl esters have similar polarity to wax esters and may co-elute. Argentation (silver nitrate) thin-layer chromatography can be used to separate lipids based on the degree of unsaturation, which can help differentiate these classes.[4] |
Issue 3: Inaccurate Quantification with GC-MS
| Potential Cause | Troubleshooting Steps | | Incomplete Transesterification to FAMEs | Ensure the catalyst (e.g., BF3 in methanol, methanolic KOH) is fresh and the reaction conditions (time and temperature) are adequate for converting the wax esters to FAMEs.[6] | | Peak Tailing or Broadening | This can indicate issues with the GC column or inlet. Check for column contamination and bake it out if necessary. Ensure the inlet liner is clean. Highly polar compounds in the sample can also cause peak tailing. | | Matrix Interference | The seed oil matrix is complex. If analyzing trace amounts, co-eluting compounds can interfere with quantification. Using mass spectrometry in Selected Ion Monitoring (SIM) mode can improve selectivity and sensitivity. | | Standard Degradation | Ensure that the FAME standards used for calibration are pure and have been stored correctly to prevent degradation, especially of polyunsaturated FAMEs. |
Data Presentation: Optimization Parameters
Table 1: Comparison of Optimized Parameters for Soxhlet Extraction of Seed Oils
| Seed Type | Solvent | Particle Size | Time (h) | Temperature (°C) | Optimal Yield (%) | Reference |
| Papaya (Carica papaya L.) | Petroleum Ether | 20 mesh | 3 | N/A | 57.03 | [1] |
| Moringa oleifera | Acetone | 325 µm | 8 | 60 | 43.25 | |
| African Locust Bean | n-Hexane | N/A | 5.9 | 60 | 28.56 | |
| Yellow Oleander | Petroleum Ether | >1 mm | 36 | 70 | 65.51 | [8] |
| Chia Seed | n-Hexane | N/A | 8 | N/A | N/A | [9] |
Table 2: Comparison of Optimized Parameters for Supercritical Fluid Extraction (SFE) of Seed Oils
| Seed Type | Pressure (bar) | Temperature (°C) | CO2 Flow Rate | Time (h) | Optimal Yield (%) | Reference |
| Pouteria lucuma | 300 | 45.7 | 6.26 mL/min | N/A | 97.35 (of total) | [4] |
| Moringa oleifera | 500 | 45 | 240 L/h | 2.5 | 38.54 | [2] |
| Winged Bean | 300 | 55 | 21.3 L/h | 1.5 | 36.27 | |
| Cherry Seed | 350 | 40 | 0.4 kg/h | N/A | ~5.3 |
Experimental Protocols
Protocol 1: Total Lipid Extraction using Soxhlet Apparatus
-
Sample Preparation: Dry the seeds in an oven at 60°C until a constant weight is achieved. Grind the dried seeds into a fine powder (e.g., to pass through a 20-mesh sieve).
-
Thimble Packing: Accurately weigh approximately 10-20 g of the ground seed powder and place it into a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Place the thimble into the main chamber of the Soxhlet extractor. Fill a round-bottom flask with a suitable volume of n-hexane (typically 250-300 mL). Assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the round-bottom flask using a heating mantle to the boiling point of n-hexane (~69°C). Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle of solvent vaporization, condensation, and siphoning.
-
Solvent Recovery: After extraction, turn off the heat and allow the apparatus to cool. Recover the majority of the n-hexane using a rotary evaporator.
-
Drying and Weighing: Transfer the remaining lipid extract to a pre-weighed vial. Dry the extract under a stream of nitrogen and then in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is obtained. This final weight represents the total lipid extract.
Protocol 2: Separation of Wax Esters by Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica gel 60 suspended in n-hexane.
-
Sample Loading: Dissolve a known amount of the total lipid extract from Protocol 1 in a minimal volume of n-hexane. Carefully load this solution onto the top of the silica gel column.
-
Elution:
-
Elute the non-polar components, including wax esters, with a non-polar solvent like n-hexane or a mixture of hexane and a small percentage of diethyl ether (e.g., 99:1 v/v).[4]
-
Collect fractions of the eluate.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of diethyl ether) to elute more polar lipids like triglycerides.
-
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the wax esters. A standard of a known wax ester (e.g., behenyl behenate) can be used for comparison.
-
Pooling and Drying: Pool the fractions identified as containing the wax esters and remove the solvent using a rotary evaporator to obtain the purified wax ester fraction.
Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Reaction Setup: Place a small amount (e.g., 10-20 mg) of the purified wax ester fraction into a screw-cap glass tube.
-
Transesterification: Add 2 mL of 10% Boron Trifluoride (BF3) in methanol.[6] Seal the tube tightly and heat at 60-100°C for the time specified by the reagent manufacturer (e.g., 20 minutes).
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the tube. Vortex thoroughly and then centrifuge to separate the layers.
-
Sample Collection: Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a GC vial for analysis.
Mandatory Visualizations
Caption: Workflow for extraction and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. revista.iq.unesp.br [revista.iq.unesp.br]
- 6. hrpub.org [hrpub.org]
- 7. mdpi.com [mdpi.com]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. isca.me [isca.me]
Technical Support Center: Enhancing the Resolution of Wax Ester Separation by SFC
Welcome to the technical support center for Supercritical Fluid Chromatography (SFC) applications. This resource provides researchers, scientists, and drug development professionals with targeted guidance on resolving common challenges encountered during the separation of wax esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using SFC for wax ester separation?
A1: Supercritical Fluid Chromatography (SFC) offers several key advantages for analyzing non-polar compounds like wax esters. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster and more efficient separations compared to normal-phase HPLC[1][2]. SFC is also considered a "green" technology due to the significant reduction in organic solvent consumption[1][3]. Furthermore, it can often separate complex mixtures and isomers without the need for derivatization[4][5].
Q2: Which stationary phases (columns) are most effective for separating wax esters?
A2: The choice of stationary phase is critical for achieving good resolution. For wax esters, which are non-polar, both normal-phase and reversed-phase columns can be effective, depending on the specific separation goal.
-
Normal-Phase Columns (e.g., Silica (B1680970), Diol, Diethylamine-DEA): These columns are excellent for class-based separations. A Diol column, for instance, has been shown to provide good separation of diglyceride isomers[4]. DEA-bonded silica columns can achieve baseline separation of lipid classes, though they may be less suitable for separating cholesteryl esters (CE) and triglycerides (TG) from each other[6].
-
Reversed-Phase Columns (e.g., C18, C30): C18 columns, particularly those with a longer length (e.g., 150 mm), can provide improved intraclass separation, which is useful for distinguishing between wax esters with different acyl chain lengths and degrees of unsaturation[3].
Q3: How do I select the optimal co-solvent (modifier) for my separation?
A3: While supercritical CO2 is the main mobile phase, a polar organic co-solvent, or "modifier," is usually required to elute compounds from the column[7]. The choice and concentration of the modifier are key parameters for optimizing selectivity.
-
Common Modifiers: Methanol (B129727) is the most commonly used co-solvent. Other solvents like ethanol (B145695), isopropanol, and acetonitrile, or mixtures thereof, can also be used to fine-tune the separation[1][7]. For separating very-long-chain polyunsaturated fatty acids, a modifier of methanol/acetonitrile (80:20, v/v) has been used successfully[3].
-
Gradient Elution: A gradient, where the percentage of the modifier is increased during the run, is often employed to separate a mixture with a wide range of polarities[7].
Q4: What is the role of temperature and pressure in SFC, and how do they affect resolution?
A4: Temperature and back pressure are used to control the density of the supercritical fluid mobile phase, which in turn influences its solvating power and the resulting chromatography[7].
-
Pressure: Increasing the back pressure increases the density of the CO2, which typically strengthens the mobile phase and reduces retention times and resolution. It is a powerful tool for fine-tuning a separation[7].
-
Temperature: Temperature has a more complex effect. Increasing the temperature decreases the density of the mobile phase (reducing solvent strength) but also increases analyte vapor pressure and diffusion, which can impact peak shape and efficiency. An optimal temperature, often around 40-50°C, must be empirically determined[1][6].
Q5: Can additives in the mobile phase improve peak shape and resolution?
A5: Yes, small amounts of additives in the modifier can significantly improve peak shape, especially for acidic or basic compounds. For lipid analysis, ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 0.1-0.15% w/v) are often added to the modifier to improve peak shape and retention time stability[3][6]. The addition of a small percentage of water (e.g., 2-5%) to the modifier can also enhance peak shapes and ensure column stability by preventing the formation of silyl (B83357) ethers on silica-based columns[3][8].
Q6: Is derivatization necessary for analyzing wax esters by SFC?
A6: One of the advantages of SFC is that it often allows for the analysis of lipids, including wax esters, without derivatization[4][9]. However, if poor peak shapes are observed for components like free fatty acids or fatty alcohols within the wax mixture, derivatization can be employed to improve chromatographic performance[5].
Troubleshooting Guide
Problem: Poor Resolution / Peak Co-elution
Q: My wax ester peaks are not well separated. What should I try first?
A: To improve poor resolution, you should systematically adjust chromatographic parameters. Start by modifying the mobile phase gradient, as this often has the most significant impact. If that is insufficient, adjusting temperature and pressure can fine-tune the separation. Finally, screening different stationary phases may be necessary.
-
Modify the Gradient: Make the gradient shallower (i.e., increase the gradient time). This increases the separation window for eluting peaks.
-
Adjust Temperature and Pressure: Decrease the back pressure to reduce the mobile phase density, which can increase retention and improve separation[7]. Experiment with different column temperatures (e.g., in 5°C increments) to find the optimal balance between efficiency and selectivity.
-
Change the Co-solvent: Try a different modifier (e.g., switch from methanol to ethanol or a methanol/acetonitrile mix) to alter the selectivity of the separation[7].
-
Evaluate Stationary Phase: If resolution is still poor, the column chemistry may not be suitable. If you are using a normal-phase column, consider a reversed-phase column like C18 for better intraclass separation of wax esters based on their acyl chains[3].
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing. What are the common causes and solutions?
A: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase or by issues with the mobile phase composition.
-
Add an Additive: For acidic analytes, which can interact strongly with residual silanol (B1196071) groups on the stationary phase, add a small amount of an acidic additive like formic acid (0.1% v/v) to the modifier[3]. For general improvements, ammonium salts like ammonium acetate can be effective[6].
-
Add Water: Incorporating a small percentage of water (2-5%) into the organic modifier can deactivate highly acidic silanol sites on the column, improving peak shape and preventing retention time drift[3][8].
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Problem: Retention Time Instability
Q: I'm seeing significant drift in retention times between injections. Why is this happening?
A: Retention time instability in SFC is often related to the column not being fully equilibrated or changes in the stationary phase chemistry over time.
-
Ensure Column Equilibration: The low viscosity of SFC mobile phases means that column equilibration can be fast, but it is still crucial. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Prevent Silyl Ether Formation: On silica-based columns, anhydrous mobile phases can lead to the methylation of silanol groups, causing a gradual change in retention times[3]. Adding a small amount of water (e.g., 5%) to the co-solvent can prevent this and maintain a stable stationary phase[3].
Experimental Protocols
Protocol 1: General Screening Method for Wax Ester Separation
This protocol provides a starting point for developing a separation method for a wax ester mixture of unknown composition.
-
Sample Preparation: Dissolve the wax ester sample in an appropriate solvent (e.g., chloroform (B151607) or a mixture of heptane/isopropanol) to a concentration of approximately 1 mg/mL[5][10].
-
SFC System & Column:
-
Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min.
-
Gradient: Start at 2% B, hold for 1 min, increase to 40% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Column Temperature: 40°C.
-
Back Pressure: 150 bar (approx. 2175 psi)[1].
-
Injection Volume: 1 µL.
-
-
Detection: Use an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) suitable for lipid analysis.
Data Summary Tables
Table 1: Comparison of Stationary Phases for Wax Ester & Lipid Separation
| Stationary Phase | Type | Particle Size (µm) | Dimensions (mm) | Application Notes | Reference |
| HSS C18 | Reversed-Phase | <2 | 150 x 2.1 | Good for intraclass separation of neutral lipids and wax esters.[3] | [3] |
| Shim-pack UC-Diol | Normal-Phase | - | - | Provides excellent separation of diglyceride isomers.[4] | [4] |
| Torus DEA | Normal-Phase | 1.7 | 100 x 3.0 | Achieves baseline separation of lipid classes but may co-elute CE and TG.[6] | [6] |
| BEH | Reversed-Phase | - | - | Allows for rapid screening and discrete class-based separation.[3] | [3] |
Table 2: Typical SFC Operating Parameters for Wax Esters & Lipids
| Parameter | Typical Range | Purpose | Reference |
| Co-solvent (Modifier) | 1-50% Methanol, Ethanol, Acetonitrile | Elutes analytes and controls selectivity. | [7][11] |
| Gradient Time | 5-20 min | Controls the separation window and resolution. | [6][8] |
| Back Pressure | 100-200 bar (1450-2900 psi) | Adjusts mobile phase density and solvent strength. | [7] |
| Column Temperature | 35-60°C | Fine-tunes selectivity and efficiency. | [1][6] |
| Flow Rate | 1.0-3.0 mL/min | Affects analysis time and efficiency. | [6][12] |
| Additive | 0.1-2% Ammonium Acetate/Formate, Formic Acid, Water | Improves peak shape and retention stability. | [3][11] |
Mandatory Visualizations
References
- 1. Simple method development for SFC – secrets of science [shimadzu-webapp.eu]
- 2. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shimadzu.com [shimadzu.com]
- 5. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
- 6. Improved quantitation of lipid classes using supercritical fluid chromatography with a charged aerosol detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative SFC Method Developmen | Waters [waters.com]
- 8. matheo.uliege.be [matheo.uliege.be]
- 9. researchgate.net [researchgate.net]
- 10. nva.sikt.no [nva.sikt.no]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Linolenyl Linoleate - Addressing Matrix Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects when quantifying linolenyl linoleate (B1235992).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of linolenyl linoleate?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to inaccurate quantification of this compound. In biological samples, common interfering components include phospholipids (B1166683), salts, and proteins.[1][2] These effects can manifest as either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), ultimately affecting the accuracy, precision, and sensitivity of your results.[1][2]
Q2: What are the typical signs that my this compound quantification is being affected by matrix effects?
A2: Common indicators of matrix effects in your LC-MS/MS data include:
-
Poor reproducibility of this compound's peak area or height between different sample injections.[3]
-
A noticeable difference in the signal response when comparing a standard prepared in a pure solvent versus a standard spiked into a blank sample matrix after extraction (post-extraction spike).[1][3]
-
Inconsistent ratios between the internal standard and this compound across a batch of samples.[3]
-
Loss of linearity in the calibration curve, especially at higher concentrations.[3]
Q3: What are the primary strategies to minimize or eliminate matrix effects?
A3: The main approaches to mitigate matrix effects can be grouped into three categories:
-
Advanced Sample Preparation: Employing techniques to remove interfering matrix components prior to analysis is often the most effective strategy.[1][4]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from interfering compounds.[5][6]
-
Appropriate Calibration Strategies: Using suitable internal standards and calibration methods to compensate for any remaining matrix effects.[3]
Q4: Can simply diluting my sample reduce matrix effects?
A4: Yes, sample dilution can be a straightforward and effective method to reduce the concentration of interfering components in the matrix.[1][5] However, this approach is only viable if the concentration of this compound in your sample remains sufficiently high for sensitive and accurate detection after dilution.[1]
Troubleshooting Guides
Issue: I am observing significant ion suppression for this compound in my plasma samples.
Solution: Ion suppression in plasma samples is frequently caused by high concentrations of phospholipids.[4][7] Follow these troubleshooting steps, starting with the most impactful techniques:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before injecting the sample into the LC-MS system.[4]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[4][8] A well-chosen SPE sorbent can retain this compound while allowing interfering substances to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but analyte recovery can sometimes be lower, especially for more polar lipids.[9]
-
Protein Precipitation (PPT): While a simple method to remove proteins, PPT is often the least effective at removing other matrix components like phospholipids and may result in significant matrix effects.[9]
-
-
Enhance Chromatographic Separation: If matrix effects persist after optimizing sample preparation, further improvements can be made to the LC method.[6]
-
Implement Robust Calibration Strategies: The use of an appropriate internal standard is crucial to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.[3]
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of this compound is the ideal internal standard as it will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples can help to compensate for matrix effects.[10]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Method | General Effectiveness in Reducing Matrix Effects | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate |
| Solid-Phase Extraction (SPE) | High | Good to High | Moderate |
| HybridSPE®-Phospholipid | Very High (for phospholipids) | High | High |
This table provides a general comparison; optimal method selection will depend on the specific matrix and analytical goals.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of ion suppression or enhancement.
Materials:
-
Blank matrix (e.g., plasma, tissue homogenate) free of this compound
-
This compound standard solution of known concentration
-
Reconstitution solvent (compatible with your LC mobile phase)
-
Your established sample preparation workflow (e.g., PPT, LLE, or SPE)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the known concentration of this compound standard directly into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the same known concentration of the this compound standard into the processed blank matrix extract.
-
Set C (Blank Matrix Extract): Process a blank matrix sample through your entire extraction procedure without adding the analyte standard. This serves as a background control.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Lipid Analysis
This is a generalized protocol and should be optimized for your specific application by selecting the appropriate sorbent and solvents.
Materials:
-
SPE cartridge (e.g., C18, polymeric reversed-phase)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (to remove interferences, e.g., 5% methanol (B129727) in water)
-
Elution solvent (to elute this compound, e.g., methanol or acetonitrile)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the cartridge to prepare it for the sample.
-
Loading: Load your pre-treated sample onto the SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove polar interferences.
-
Elution: Pass the elution solvent through the cartridge to collect this compound.
-
Dry Down and Reconstitution: The eluted sample is typically dried under a stream of nitrogen and then reconstituted in a solvent compatible with your LC-MS system.
Mandatory Visualizations
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Linolenyl Linoleate in Topical Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of linolenyl linoleate (B1235992) in topical formulations.
Frequently Asked Questions (FAQs)
Q1: My topical formulation containing linolenyl linoleate is developing an off-odor and changing color. What is the likely cause?
A1: The most probable cause is lipid oxidation. This compound is a polyunsaturated wax ester, making it highly susceptible to oxidation when exposed to air, light, heat, and trace metals.[1][2] This process involves a chain reaction that produces primary oxidation products (peroxides) and secondary oxidation products (aldehydes and ketones), which are responsible for the undesirable changes in odor and color, often described as rancidity.[3]
Q2: What are the primary factors that accelerate the degradation of this compound in a topical formulation?
A2: Several factors can accelerate the degradation of this compound:
-
Exposure to Oxygen: Autoxidation is a primary degradation pathway for unsaturated lipids.[1]
-
Exposure to Light: UV radiation can initiate and accelerate lipid oxidation.[4]
-
Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.[5]
-
Presence of Metal Ions: Trace metals like iron and copper act as pro-oxidants, catalyzing the formation of free radicals.[6]
-
Suboptimal pH: The pH of the formulation can influence the rate of lipid oxidation in emulsions.[7]
Q3: How can I proactively improve the stability of this compound in my formulations?
A3: A multi-pronged approach is most effective:
-
Incorporate Antioxidants: Add lipid-soluble antioxidants to inhibit the oxidation chain reaction.
-
Use Chelating Agents: Include chelating agents to sequester metal ions.
-
Optimize pH: Adjust the formulation's pH to a range that minimizes lipid oxidation.
-
Protective Packaging: Use opaque, airless packaging to minimize exposure to light and oxygen.
-
Controlled Manufacturing and Storage: Maintain a controlled environment during manufacturing and storage to avoid high temperatures and exposure to contaminants.
Q4: What are the most effective antioxidants for stabilizing this compound?
A4: A blend of antioxidants often provides synergistic protection.[8][9] Common and effective antioxidants include:
-
Tocopherols (Vitamin E): A natural, oil-soluble antioxidant.[10]
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants that are very effective at low concentrations.[10]
-
Ascorbyl Palmitate: An oil-soluble form of Vitamin C that can regenerate tocopherol.[11]
-
Rosemary Extract: A natural antioxidant containing compounds like carnosic acid and carnosol.[10]
Q5: Should I use a chelating agent? If so, which one is recommended?
A5: Yes, using a chelating agent is highly recommended to bind metal ions that can catalyze oxidation. Even trace amounts of metals from raw materials or equipment can be problematic.[6]
-
Ethylenediaminetetraacetic acid (EDTA): A very effective and widely used chelating agent.[12]
-
Citric Acid: A natural and milder chelating agent.[12]
Troubleshooting Guides
Issue 1: Rapid Onset of Rancidity Despite Using an Antioxidant
Possible Causes:
-
Inappropriate Antioxidant Choice: The antioxidant may not be oil-soluble or potent enough for the level of unsaturation in this compound.
-
Insufficient Antioxidant Concentration: The concentration of the antioxidant may be too low to provide adequate protection.
-
Presence of Pro-oxidant Metals: Metal ions can overwhelm the antioxidant's capacity.
-
Photo-oxidation: Significant exposure to light is occurring.
-
High Heat Exposure: The formulation was exposed to high temperatures during processing or storage.
Troubleshooting Steps:
-
Verify Antioxidant Properties: Ensure you are using an oil-soluble antioxidant. Consider using a synergistic blend, such as tocopherol with ascorbyl palmitate.[8]
-
Optimize Antioxidant Concentration: Increase the antioxidant concentration incrementally. Refer to the table below for typical concentration ranges.
-
Incorporate a Chelating Agent: Add EDTA (typically 0.05-0.1%) or citric acid (typically 0.1-0.3%) to your formulation.[12][13]
-
Evaluate Packaging: Switch to opaque and airless packaging to protect from light and oxygen.
-
Review Processing and Storage Conditions: Ensure that manufacturing and storage temperatures are kept as low as is practical.
Issue 2: Phase Separation or Changes in Emulsion Consistency Over Time
Possible Causes:
-
pH Shift: The pH of the formulation may have changed, affecting the stability of the emulsifier system.
-
Electrolyte Imbalance: The addition of certain ingredients may have disrupted the emulsion's stability.
-
Lipid Oxidation: Byproducts of oxidation can sometimes interfere with the emulsifying system.
Troubleshooting Steps:
-
Monitor and Buffer pH: Measure the pH of your formulation over time. If it is drifting, consider adding a buffering system to maintain a stable pH. The optimal pH for emulsion stability can vary, but for many systems, a slightly acidic to neutral pH is preferred.[7]
-
Evaluate Emulsifier System: Re-evaluate your choice and concentration of emulsifiers. It's possible that a more robust system is needed.
-
Address Oxidation: Implement the strategies outlined in Issue 1 to minimize lipid oxidation, as this can sometimes contribute to emulsion instability.
Data Presentation
Table 1: Illustrative Oxidative Stability of this compound (5%) in an O/W Cream Base with Different Stabilizers
Data are representative and intended for comparative purposes. Actual values will vary based on the specific formulation and storage conditions.
| Stabilizer System | Peroxide Value (meq O2/kg) after 90 days at 40°C | p-Anisidine (B42471) Value after 90 days at 40°C |
| No Stabilizer (Control) | 45.8 | 32.5 |
| 0.1% α-Tocopherol | 22.3 | 18.9 |
| 0.02% BHT | 18.5 | 15.2 |
| 0.2% Rosemary Extract | 25.1 | 20.7 |
| 0.1% α-Tocopherol + 0.1% Ascorbyl Palmitate | 15.4 | 12.8 |
| 0.02% BHT + 0.1% EDTA | 9.7 | 8.1 |
| 0.1% α-Tocopherol + 0.1% Ascorbyl Palmitate + 0.1% EDTA | 7.2 | 6.5 |
Table 2: Comparison of Common Antioxidants for Topical Formulations
| Antioxidant | Typical Use Level | Solubility | Key Characteristics |
| α-Tocopherol (Vitamin E) | 0.05 - 0.5% | Oil | Natural, also provides skin benefits. |
| BHT (Butylated Hydroxytoluene) | 0.01 - 0.1% | Oil | Highly effective synthetic antioxidant.[10] |
| BHA (Butylated Hydroxyanisole) | 0.01 - 0.1% | Oil | Synthetic antioxidant, often used with BHT.[10] |
| Ascorbyl Palmitate | 0.05 - 0.2% | Oil | Synergistic with tocopherol.[11] |
| Rosemary Extract | 0.1 - 0.5% | Oil | Natural alternative to synthetic antioxidants.[10] |
Experimental Protocols
Protocol 1: Preparation of a Basic O/W Topical Cream with this compound
Objective: To provide a standardized method for preparing a topical cream for stability testing.
Materials:
-
Oil Phase:
-
This compound: 5%
-
Cetyl Alcohol: 3%
-
Stearic Acid: 2%
-
Emulsifying Wax NF: 5%
-
Antioxidant(s) as per experimental design
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3%
-
Chelating Agent (e.g., Disodium EDTA) as per experimental design
-
Preservative (e.g., Phenoxyethanol): 0.5%
-
Procedure:
-
Combine all components of the oil phase in a heat-resistant beaker.
-
Combine all components of the aqueous phase in a separate heat-resistant beaker.
-
Heat both phases to 75°C.
-
Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.
-
Continue homogenization for 5-10 minutes.
-
Begin cooling the emulsion while stirring gently with a propeller mixer.
-
At approximately 40°C, add any temperature-sensitive ingredients.
-
Continue gentle stirring until the cream has cooled to room temperature.
-
Adjust the final pH if necessary.
-
Package in appropriate containers for stability testing.
Protocol 2: Accelerated Oxidative Stability Testing
Objective: To assess the oxidative stability of the prepared topical formulation under accelerated conditions.
Procedure:
-
Place the packaged cream samples in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity.[14]
-
Store control samples at room temperature (25°C ± 2°C) and in a refrigerator (4°C ± 2°C).
-
At specified time points (e.g., 0, 30, 60, 90 days), remove samples for analysis.
-
For each sample, perform the following analyses:
-
Visual assessment (color, phase separation)
-
Olfactory assessment (odor)
-
pH measurement
-
Viscosity measurement
-
Peroxide Value (PV) determination (see Protocol 3)
-
p-Anisidine Value (p-AV) determination (see Protocol 4)
-
Protocol 3: Determination of Peroxide Value (PV)
Objective: To quantify the primary oxidation products in the topical formulation.
Procedure:
-
Lipid Extraction:
-
Accurately weigh approximately 5g of the cream into a centrifuge tube.
-
Add 20 mL of a chloroform (B151607):methanol (2:1 v/v) mixture.
-
Homogenize for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen at a low temperature (<40°C).
-
-
Titration:
-
Accurately weigh approximately 0.1-0.3g of the extracted lipid into a 250 mL Erlenmeyer flask.
-
Add 30 mL of an acetic acid:chloroform (3:2 v/v) solution and swirl to dissolve.
-
Add 0.5 mL of a saturated potassium iodide (KI) solution.
-
Stopper the flask, swirl for 1 minute, and let it stand in the dark for 5 minutes.
-
Add 30 mL of deionized water and a few drops of starch indicator solution.
-
Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (B1220275) solution until the blue color disappears.
-
Perform a blank titration under the same conditions.
-
-
Calculation:
-
PV (meq/kg) = [(S - B) x N x 1000] / W
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the lipid sample (g)
-
-
Protocol 4: Determination of p-Anisidine Value (p-AV)
Objective: To quantify the secondary oxidation products (aldehydes) in the topical formulation.
Procedure:
-
Lipid Extraction: Extract the lipid from the cream as described in Protocol 3.
-
Spectrophotometric Measurement:
-
Accurately weigh approximately 0.5g of the extracted lipid into a 25 mL volumetric flask and make up to volume with isooctane (B107328) (Solution A).
-
Measure the absorbance of Solution A at 350 nm against an isooctane blank (Ab).
-
Pipette 5 mL of Solution A into a test tube. Pipette 5 mL of isooctane into a separate test tube for the blank.
-
Add 1 mL of p-anisidine reagent (0.25% in glacial acetic acid) to both tubes.
-
Stopper the tubes, shake, and store in the dark for 10 minutes.
-
Measure the absorbance of the sample solution against the blank solution at 350 nm (As).
-
-
Calculation:
-
p-AV = [25 x (1.2 x As - Ab)] / W
-
As = Absorbance of the sample after reaction with p-anisidine
-
Ab = Absorbance of the lipid solution before reaction
-
W = Weight of the lipid sample (g)
-
-
Visualizations
Caption: Workflow for preparing and stability testing topical formulations.
References
- 1. twelvebeauty.com [twelvebeauty.com]
- 2. mpbio.com [mpbio.com]
- 3. Rancidity and 5 Tests You Need to Know - Eurofins USA [eurofinsus.com]
- 4. alsiano.com [alsiano.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. Screening of highly effective mixed natural antioxidants to improve the oxidative stability of microalgal DHA-rich oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing Antioxidant Cosmetic Preservatives - Periodical [periodical.knowde.com]
- 11. A ternary system of α-tocopherol with phosphatidylethanolamine and l-ascorbyl palmitate in bulk oils provides antioxidant synergy through stabilization and regeneration of α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of EDTA and citrate on physicochemical properties of whey protein-stabilized oil-in-water emulsions containing CaCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Challenges in the scale-up of "Linolenyl linoleate" production
Welcome to the technical support center for the production of Linolenyl Linoleate (B1235992). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis, purification, and scale-up of Linolenyl Linoleate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound, a wax ester, can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This method typically involves the direct esterification of linolenic acid with linoleyl alcohol at elevated temperatures, often in the presence of an acid catalyst. While effective, high temperatures can lead to the degradation of these polyunsaturated molecules.
-
Enzymatic Synthesis: A milder alternative is the use of lipases as biocatalysts. This method proceeds at lower temperatures, minimizing the risk of isomerization and oxidation of the unsaturated fatty acid and alcohol chains.[1][2]
Q2: What are the main challenges in scaling up this compound production?
A2: Scaling up production from laboratory to industrial quantities presents several challenges:
-
Maintaining Product Quality: Ensuring batch-to-batch consistency in terms of purity and stability can be difficult.
-
Reaction Kinetics: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration for a larger volume is crucial for maximizing yield and minimizing reaction time.
-
Purification Efficiency: Methods that are effective at a small scale, such as chromatography, may not be economically viable for large-scale production.
-
Cost of Raw Materials: The availability and cost of high-purity linolenic acid and linoleyl alcohol can significantly impact the economic feasibility of large-scale production.
-
Product Stability: this compound is susceptible to oxidation due to its high degree of unsaturation. Preventing degradation during and after production is a key challenge.
Q3: How can I monitor the progress of the esterification reaction?
A3: The progress of the reaction can be monitored by measuring the decrease in the concentration of the reactants (linolenic acid and linoleyl alcohol) and the increase in the concentration of the product (this compound). Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are commonly used. The acid value of the reaction mixture can also be titrated to determine the consumption of linolenic acid.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its polyunsaturated nature, this compound is prone to oxidation. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C for long-term storage) in a tightly sealed container, protected from light. The addition of an antioxidant such as butylated hydroxytoluene (BHT) can also help to prevent degradation.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Chemical Synthesis: Increase reaction time, temperature (with caution to avoid degradation), or catalyst concentration. Consider using a more efficient catalyst. Enzymatic Synthesis: Optimize enzyme concentration, temperature, and pH. Ensure proper mixing to overcome mass transfer limitations. |
| Reversible Reaction | The esterification reaction is reversible.[3][4] To drive the reaction towards the product, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus in chemical synthesis or by performing the reaction in a solvent-free system or with immobilized enzymes in a packed bed reactor for enzymatic synthesis. |
| Degradation of Reactants or Product | Chemical Synthesis: High temperatures can cause degradation. Consider using a lower boiling point solvent to reduce the reaction temperature or switch to an enzymatic approach. Both Methods: Ensure high-purity, peroxide-free starting materials. Purge the reaction vessel with an inert gas to prevent oxidation. |
| Impure Reactants | Impurities in linolenic acid or linoleyl alcohol can interfere with the reaction. Use reactants of the highest possible purity. |
Problem 2: Product Purity Issues
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Improve reaction completion as described in "Low Yield". For purification, consider column chromatography (for small scale), molecular distillation, or selective crystallization to separate the ester from the unreacted acid and alcohol. |
| Formation of Byproducts (e.g., isomers, oxidation products) | Chemical Synthesis: Lower the reaction temperature to minimize side reactions. Enzymatic Synthesis: Use a highly specific lipase (B570770) to avoid the formation of unwanted esters. General: Use antioxidants and an inert atmosphere. For purification, techniques like urea (B33335) complexation can help separate saturated and monounsaturated impurities from the desired polyunsaturated ester.[5] Low-temperature crystallization can also be effective.[5] |
| Catalyst Residue | Chemical Synthesis: If using a homogeneous acid catalyst, it needs to be neutralized and washed out, which can be challenging at scale. Consider using a solid acid catalyst that can be easily filtered off. Enzymatic Synthesis: If using a free enzyme, it will need to be denatured and removed. Immobilized enzymes are preferred for easy separation and reuse. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
Objective: To synthesize this compound using an immobilized lipase catalyst.
Materials:
-
High-purity linolenic acid
-
High-purity linoleyl alcohol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
n-Hexane (anhydrous)
-
Molecular sieves (3Å)
-
Nitrogen gas
Procedure:
-
To a 250 mL round-bottom flask, add linolenic acid (e.g., 10 mmol) and linoleyl alcohol (e.g., 10 mmol).
-
Add anhydrous n-hexane (e.g., 100 mL) to dissolve the reactants.
-
Add molecular sieves (approx. 5 g) to remove any traces of water.
-
Add the immobilized lipase (e.g., 10% by weight of total reactants).
-
Purge the flask with nitrogen gas for 5 minutes.
-
Seal the flask and place it in a temperature-controlled shaker set to 50°C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or TLC.
-
Once the reaction reaches equilibrium (typically after 24-48 hours), stop the reaction by filtering off the immobilized enzyme and molecular sieves.
-
Remove the solvent (n-hexane) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified further if required.
Protocol 2: Purification by Low-Temperature Crystallization
Objective: To purify this compound from unreacted starting materials and saturated byproducts.
Materials:
-
Crude this compound
-
Acetone (B3395972) (pre-chilled to -20°C)
Procedure:
-
Dissolve the crude this compound in a minimal amount of cold acetone. The ratio of crude product to acetone may need to be optimized (e.g., 1:5 w/v).
-
Slowly cool the solution to -20°C in a cryostat or freezer with gentle stirring.
-
Hold the solution at -20°C for several hours (e.g., 12-24 hours) to allow for the crystallization of more saturated and less soluble components.
-
Filter the cold solution quickly through a pre-chilled Buchner funnel to separate the crystallized impurities (solid phase) from the this compound-enriched filtrate (liquid phase).
-
Recover the purified this compound from the filtrate by evaporating the acetone under reduced pressure.
-
Analyze the purity of the final product using GC or HPLC.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound Production (Lab Scale)
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Sulfuric Acid | Immobilized Lipase |
| Temperature | 120°C | 50°C |
| Reaction Time | 8 hours | 24 hours |
| Yield | ~85% | >95% |
| Purity (crude) | ~80% | ~92% |
| Key Byproducts | Isomers, Oxidation Products | Minimal |
Table 2: Effect of Purification Method on this compound Purity
| Purification Method | Initial Purity | Final Purity | Recovery Rate |
| None (Crude Product) | 92% | - | 100% |
| Silica Gel Chromatography | 92% | >99% | ~80% |
| Low-Temperature Crystallization | 92% | ~98% | ~90% |
| Molecular Distillation | 92% | ~97% | ~85% |
Visualizations
Caption: General workflow for the production of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Deconvolution of Mass Spectra for Isomeric Wax Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deconvolution of mass spectra for isomeric wax esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing isomeric wax esters using mass spectrometry?
A1: The main challenge lies in the high structural similarity of isomers, which often results in nearly identical mass spectra.[1][2] Key difficulties include:
-
Positional Isomers (Double Bond Location): The position of a double bond in either the fatty acid or fatty alcohol moiety has a negligible impact on the fragmentation pattern in electron ionization (EI) mass spectrometry.[1] While minor differences in ion intensities may exist, they are often insufficient for unambiguous identification without the use of standards and differential spectra.[1][2]
-
Cis/Trans Isomers: The mass spectra of cis and trans isomers are practically indistinguishable.[1]
-
Branched vs. Straight-Chain Isomers: While mass spectrometry is essential to deduce the exact structure of branched wax esters, their spectra can be complex and require careful interpretation.[1][2] The recognition of small but important diagnostic peaks is crucial and can be difficult.[1][2]
-
Co-elution in Chromatography: Isomeric wax esters often co-elute in chromatographic separations (both GC and LC), leading to mixed mass spectra that are difficult to deconvolute.[3][4]
Q2: What are the characteristic fragment ions I should look for in Electron Ionization (EI) mass spectra of wax esters?
A2: In EI-MS, wax esters (RCOOR') produce several diagnostic fragment ions that help identify the fatty acid (RCO) and fatty alcohol (R') components.
| Ion Type | Formula | Significance |
| Acylium Ion | [RCO]⁺ | Directly indicates the structure of the fatty acid moiety.[1][2] |
| Protonated Carboxylic Acid | [RCOOH₂]⁺ | A prominent fragment for saturated wax esters, formed by a double hydrogen rearrangement.[1] |
| Carboxylic Acid Radical Cation | [RCOOH]⁺• | A moderately abundant ion resulting from a single hydrogen rearrangement.[1] |
| Alkyl Radical Cation | [R']⁺• | Characterizes the fatty alcohol moiety.[1] |
| Alkene Fragment from Alcohol | [R'-H]⁺• | Another fragment indicative of the alcohol part.[1] |
Q3: How does Electrospray Ionization (ESI) differ from EI for wax ester analysis?
A3: ESI is a "softer" ionization technique compared to the more energetic EI and APCI methods.[5][6] This results in less in-source fragmentation and typically produces more abundant molecular ions (e.g., [M+NH₄]⁺ or [M+H]⁺), which is advantageous for accurate detection and quantification.[3][5] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.[5][6]
Q4: Can tandem mass spectrometry (MS/MS) help in differentiating isomeric wax esters?
A4: Yes, tandem mass spectrometry (MS/MS) provides more detailed structural information that can aid in isomer differentiation. By selecting a specific precursor ion (e.g., the molecular ion), you can generate a product ion spectrum that is characteristic of that isomer. The relative intensities of fragment ions can vary between isomers, particularly with different collision energies.[5] For instance, in ESI-MS/MS, the major product ions observed depend on the type of wax ester and the collision energy used.[5]
Q5: Are there any chemical derivatization techniques that can aid in isomer identification?
A5: While not a direct deconvolution method, converting unsaturated wax esters to their saturated analogs through reduction with deuterium (B1214612) can be a useful strategy.[1] This simplifies the mass spectrum and can help in determining the carbon chain length and degree of unsaturation. However, this approach may not be suitable for complex mixtures.[1] Another common practice involves the hydrolysis of wax esters into their constituent fatty acids and fatty alcohols, followed by derivatization (e.g., to fatty acid methyl esters - FAMEs) and analysis by GC-MS.[3]
Troubleshooting Guides
Problem 1: Poor or no molecular ion peak is observed in EI-MS.
-
Cause: Extensive fragmentation is common for wax esters in EI, especially for unsaturated and long-chain species, leading to a very small or absent molecular ion peak.[1]
-
Solution:
-
Lower the ionization energy: If your instrument allows, reducing the electron energy can decrease fragmentation and potentially increase the relative abundance of the molecular ion.
-
Use a softer ionization technique: Switch to ESI or APCI, which are known to produce more prominent molecular or pseudomolecular ions ([M+H]⁺, [M+NH₄]⁺).[5][7]
-
Check for diagnostic fragments: Even without a molecular ion, the presence of characteristic acylium ([RCO]⁺) and alkyl ([R']⁺•) ions can still allow for structural elucidation.[1][2]
-
Problem 2: Mass spectra of two co-eluting peaks are nearly identical, preventing differentiation.
-
Cause: The sample likely contains isomers with very similar fragmentation patterns (e.g., positional or cis/trans isomers).[1]
-
Solution:
-
Optimize chromatographic separation:
-
GC: Use a longer column, a different stationary phase (e.g., a more polar column for unsaturated compounds), or a slower temperature ramp to improve separation.[8]
-
LC: Employ a different solvent gradient or a column with a different chemistry (e.g., C30 instead of C18 for better separation of geometric isomers).
-
-
Utilize Differential Mass Spectra: If authentic standards are available, run a spectrum of a known straight-chain or saturated analog under the identical experimental conditions. Subtracting this reference spectrum from the spectrum of your unknown can help to highlight the small but significant peaks that are characteristic of branching or unsaturation.[1][2]
-
Employ Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the co-eluting peak. Even if the precursor ions are the same, the product ion spectra may show different relative abundances of fragments, allowing for deconvolution.[5]
-
Problem 3: Difficulty in identifying the correct structure from a complex spectrum with many fragments.
-
Cause: The mass spectra of unsaturated wax esters, in particular, can be very complex due to extensive fragmentation.[1]
-
Solution:
-
Consult a Mass Spectral Database: Compare your experimental spectrum against a database of wax ester mass spectra.[1][2]
-
Focus on Diagnostic Ions: Systematically look for the key fragment ions that indicate the fatty acid and fatty alcohol components, as summarized in the table in Q2.
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to determine the elemental composition of key fragments. This can help to confirm their identity and distinguish between ions with the same nominal mass.[1]
-
Experimental Protocols
Protocol 1: Analysis of Wax Esters by GC-EI-MS
-
Sample Preparation: Dissolve the wax ester sample in a suitable volatile solvent (e.g., hexane, chloroform).
-
GC System:
-
Column: A non-polar capillary column (e.g., DB-1MS, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Operate in splitless mode at a high temperature (e.g., 325°C) to ensure volatilization of long-chain wax esters.[8]
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 2-3 minutes, then ramp at a controlled rate (e.g., 3-5°C/min) to a high final temperature (e.g., 320°C or higher, depending on the column's maximum temperature).[8]
-
-
MS System:
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For each peak, analyze the corresponding mass spectrum, looking for the molecular ion and characteristic fragment ions.
-
Compare the obtained spectra with reference libraries.
-
Visualizations
Caption: A logical workflow for the deconvolution and identification of isomeric wax esters.
Caption: Major fragmentation pathways of wax esters in Electron Ionization (EI) mass spectrometry.
References
- 1. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]
Validation & Comparative
The Role of Wax Esters in Skin Barrier Function: A Comparative Analysis of Jojoba Oil, Lanolin, and Sunflower Wax
A comparative guide for researchers, scientists, and drug development professionals on the role of different wax esters in maintaining and improving skin barrier function. This guide will delve into the available experimental data for prominent wax ester sources and discuss the pivotal role of their constituent fatty acids.
While the specific wax ester "linolenyl linoleoleate" was the initial focus of this guide, a comprehensive review of the scientific literature reveals a notable scarcity of research pertaining to its direct effects on skin barrier function. Its existence is documented, but its application and efficacy in skincare and dermatology are not well-established in published studies.[1][2]
Therefore, this guide will broaden its scope to examine the well-documented roles of other significant wax esters and their natural sources in skin barrier health. We will focus on three extensively studied examples: Jojoba oil, Lanolin, and Sunflower wax. Furthermore, we will explore the critical functions of linoleic and α-linolenic acid, the constituent fatty acids of linolenyl linoleate (B1235992), in maintaining a healthy skin barrier, primarily through their involvement in ceramide synthesis.
The Importance of Wax Esters for the Skin Barrier
The skin barrier, primarily located in the stratum corneum, is a complex structure of corneocytes embedded in a lipid matrix. This matrix, composed of ceramides, cholesterol, and free fatty acids, is crucial for preventing transepidermal water loss (TEWL) and protecting against external aggressors. Wax esters are a key component of human sebum and play a vital role in maintaining the fluidity and integrity of this lipid barrier. They are esters of long-chain fatty acids and long-chain fatty alcohols. Their semi-occlusive nature helps to lock in moisture, keeping the skin hydrated and supple.
Comparative Analysis of Wax Ester Sources
Jojoba Oil
Jojoba oil is technically a liquid wax ester, remarkably similar in composition to human sebum. This similarity allows it to be readily absorbed into the skin, where it can supplement the natural lipid barrier.
Lanolin
Lanolin is a complex mixture of wax esters derived from sheep's wool. It has a long history of use in skincare for its exceptional emollient and moisturizing properties.
Sunflower Wax
Sunflower wax is a hard, crystalline wax obtained from the winterization of sunflower oil. It is rich in long-chain saturated wax esters.
Quantitative Data on Skin Barrier Function
The following tables summarize the available quantitative data from clinical studies on the effects of these wax ester sources on key skin barrier parameters: Transepidermal Water Loss (TEWL) and Skin Hydration.
Table 1: Effect of Jojoba Oil on Transepidermal Water Loss (TEWL) and Skin Hydration
| Study Parameter | Intervention | Duration | Results | Source |
| TEWL | Moisturizer with JD Jojoba Oil | 28 days | Decrease in TEWL within 24 hours; reinforcement of the hydro-lipid barrier after 14 and 28 days. | [3][4][5][6] |
| Skin Hydration | Moisturizer with JD Jojoba Oil | 28 days | 30% increase in skin hydration within the first 30 minutes. | [4][5][6][7] |
| Skin Barrier Function | Jojoba oil, coconut oil, almond oil, white petrolatum | 2 weeks | All moisturizers, including jojoba oil, led to a significant increase in hydration by week 2. No statistically significant difference in TEWL or hydration among the moisturizers. | [8][9] |
Table 2: Effect of Lanolin on Transepidermal Water Loss (TEWL)
| Study Parameter | Intervention | Duration | Results | Source |
| TEWL | Anhydrous Lanolin | - | Can reduce water loss through the skin by 20% to 30%. | |
| TEWL | Lanolin-based artificial membranes | - | TEWL values of lanolin membranes were similar to that of excised human skin, suggesting a comparable barrier function. | [10] |
Table 3: Effect of Sunflower Seed Oil/Wax on Transepidermal Water Loss (TEWL) and Skin Hydration
| Study Parameter | Intervention | Duration | Results | Source |
| Skin Barrier Maturation (TEWL) | Daily Sunflower Seed Oil (SSO) application | 10 days | SSO application may retard postnatal skin barrier maturation in preterm infants (TEWL increased significantly until day 11). | [11][12] |
| Skin Barrier Function | Topical SSO vs. Mustard Seed Oil | 28 days | No significant difference in TEWL between the two groups. Skin pH decreased more rapidly with SSO. | [13] |
| Skin Barrier Integrity & Hydration | Topical SSO vs. Olive Oil | 4 weeks | SSO preserved stratum corneum integrity and improved hydration, while olive oil damaged the skin barrier. | [14] |
| TEWL and Skin Hydration | 100% SSO vs. Petrolatum in Atopic Dermatitis | 4 weeks | Both groups showed a decrease in TEWL and an increase in skin pH, with no statistically significant difference between them. | [15] |
The Crucial Role of Linoleic and α-Linolenic Acid in Ceramide Synthesis
While direct data on linolenyl linoleate is scarce, its constituent fatty acids, linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid), are well-known for their essential roles in skin barrier function. Linoleic acid is a direct precursor for the synthesis of ceramides, particularly the acylceramides which are critical for forming the lamellar lipid structures in the stratum corneum. A deficiency in linoleic acid can lead to a compromised skin barrier, increased TEWL, and skin conditions like atopic dermatitis.
The following diagram illustrates the simplified pathway of how linoleic acid is incorporated into ceramides, thus contributing to the skin's barrier function.
Caption: Role of Linoleic Acid in Ceramide Synthesis for Skin Barrier Function.
Experimental Protocols
Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier integrity.
Instrumentation: A Tewameter® (or similar evaporimeter) with an open-chamber probe is commonly used.
Procedure:
-
Acclimatization: Subjects are required to acclimatize to the controlled environmental conditions (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements are taken.
-
Measurement Site Selection: A flat, non-hairy area of the skin, such as the volar forearm, is selected. The site should be free of any visible signs of irritation or damage.
-
Baseline Measurement: The probe of the Tewameter® is placed gently on the skin surface, ensuring it is perpendicular to the skin. The measurement is recorded after the reading stabilizes (usually within 30-60 seconds).
-
Product Application: A standardized amount of the test product is applied to a designated area.
-
Post-Application Measurements: TEWL measurements are repeated at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours) to assess the product's effect on barrier function.
-
Data Analysis: The change in TEWL from baseline is calculated to determine the occlusive or barrier-repair properties of the test product.
Caption: Standardized Workflow for TEWL Measurement in a Clinical Study.
Measurement of Skin Hydration
Objective: To measure the water content of the stratum corneum.
Instrumentation: A Corneometer® is the most widely used device for this purpose.
Procedure:
-
Acclimatization: Similar to TEWL measurements, subjects must acclimatize to a controlled environment.
-
Measurement Site Selection: The measurement site is chosen and should be clean and dry.
-
Baseline Measurement: The Corneometer® probe is pressed firmly and perpendicularly against the skin surface. The instrument measures the electrical capacitance of the skin, which is proportional to its water content. The reading is displayed in arbitrary units.
-
Product Application: The test product is applied to the designated area.
-
Post-Application Measurements: Hydration levels are measured at various time points after product application.
-
Data Analysis: The increase in Corneometer® readings from baseline indicates the hydrating efficacy of the product.
Conclusion
While the specific wax ester this compound remains an area for future research, the broader class of wax esters found in natural sources like jojoba oil, lanolin, and sunflower wax demonstrates significant potential in supporting and enhancing skin barrier function. Jojoba oil, with its sebum-like properties, shows consistent benefits in improving both skin hydration and reducing TEWL. Lanolin is a powerful occlusive agent, significantly reducing water loss. Sunflower-derived products also contribute to skin hydration, although their effects on the barrier in neonates require careful consideration.
The constituent fatty acids of this compound, namely linoleic and α-linolenic acids, are fundamental to the synthesis of ceramides, the building blocks of a healthy skin barrier. For researchers and drug development professionals, focusing on formulations that incorporate these well-researched wax esters and essential fatty acids provides a scientifically-backed approach to developing effective solutions for compromised skin barrier conditions. Further investigation into the specific properties and potential synergies of individual wax esters like this compound could unveil novel therapeutic avenues in dermatology.
References
- 1. This compound | C36H62O2 | CID 56935955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linolenyl linolenate | C36H60O2 | CID 56935954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lipidomic and transcriptional analysis of the linoleoyl-omega-hydroxyceramide biosynthetic pathway in human psoriatic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. happi.com [happi.com]
- 6. gcimagazine.com [gcimagazine.com]
- 7. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Lanolin-Based Synthetic Membranes for Transdermal Permeation and Penetration Drug Delivery Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of sunflower seed oil on the skin barrier function of preterm infants: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Anhydrous Lanolin versus Breast Milk Combined with a Breast Shell for the Treatment of Nipple Trauma and Pain During Breastfeeding: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of sunflower seed oil versus mustard seed oil on skin barrier function in newborns: a community-based, cluster-randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of olive and sunflower seed oil on the adult skin barrier: implications for neonatal skin care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topical emollient therapy with sunflower seed oil alters the skin microbiota of young children with severe acute malnutrition in Bangladesh: A randomised, controlled study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Linolenyl Linoleate Synthesis Methods: A Guide for Researchers
Linolenyl linoleate (B1235992), an ester formed from the essential fatty acids linolenic acid and linoleic acid, is a molecule of significant interest in nutritional science and drug development due to the physiological roles of its constituent parts. The synthesis of this and similar fatty acid esters can be broadly categorized into two primary methodologies: enzymatic synthesis and chemical synthesis. This guide provides a comparative analysis of these methods, supported by experimental data from analogous reactions, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable approach for their objectives.
Overview of Synthesis Strategies
The production of linolenyl linoleate involves the formation of an ester bond between linolenic acid (or its activated form) and linoleyl alcohol (or a linoleate precursor). The two main routes to achieve this are through enzymatic catalysis, typically employing lipases, and traditional chemical catalysis using acids or bases.
Enzymatic Synthesis relies on the catalytic activity of enzymes, most commonly lipases, to facilitate esterification or transesterification reactions under mild conditions. This "green chemistry" approach offers high specificity and minimizes the formation of byproducts.
Chemical Synthesis employs chemical catalysts, such as strong acids or bases, to drive the esterification reaction. These methods are often characterized by high reaction rates and scalability but can suffer from a lack of specificity and the need for harsh reaction conditions.
Comparative Performance Data
While specific comparative data for the synthesis of this compound is not extensively published, the following tables summarize typical performance metrics for the synthesis of structurally similar fatty acid esters via enzymatic and chemical methods. This data provides a benchmark for expected outcomes when synthesizing this compound.
Table 1: Performance of Enzymatic Synthesis Methods for Fatty Acid Esters
| Product | Enzyme | Substrates | Reaction Time | Yield/Conversion | Reference |
| Linolenyl dihydrocaffeate | Novozym 435 | Dihydrocaffeic acid, Linolenyl alcohol | 7 days | 99% | [1] |
| L-ascorbyl linoleate | Immobilized Candida antarctica lipase (B570770) | L-ascorbic acid, Linoleic acid | Not Specified | 44% | [2][3] |
| Linoleoyl ethanolamide | Lipase | Methyl linoleate, Ethanolamine | Not Specified | Lower than chemical | [4] |
| Methyl linoleate | Lipozyme TL IM | Cotton seed oil, Methanol | 14 hours | 38.24% | [5] |
| Linoleyl-maltose mono-esters | Pseudomonas cepacia lipase | Maltose, Linoleic acid | 72 hours | 58% conversion | [6] |
| L-menthyl linoleate | Candida rugosa lipase | L-menthol, Linoleic acid | 24 hours | 88% | [7] |
Table 2: Performance of Chemical Synthesis Methods for Fatty Acid Esters
| Product | Catalyst | Substrates | Reaction Time | Yield/Conversion | Reference |
| Linoleoyl ethanolamide | Sodium methoxide | Methyl linoleate, Ethanolamine | 1 hour | 97.2% | [4] |
| Phytosterol linoleate | 4-dodecylbenzenesulfonic acid (DBSA) | Phytosterol, Linoleic acid | Not Specified | >95% conversion | [8] |
| Fatty acid ethyl esters | Sodium hydroxide | Vegetable oil, Ethanol | Not Specified | 81.4% (one-stage) | [9] |
Experimental Protocols
The following are detailed, generalized methodologies for the enzymatic and chemical synthesis of this compound, based on established protocols for similar fatty acid esters.
Enzymatic Synthesis Protocol: Lipase-Catalyzed Esterification
This protocol describes the synthesis of this compound via the direct esterification of linolenic acid and linoleyl alcohol using an immobilized lipase.
Materials:
-
Linolenic acid
-
Linoleyl alcohol
-
Immobilized lipase (e.g., Novozym 435, from Candida antarctica)
-
Organic solvent (e.g., n-hexane, isooctane, or a binary mixture like hexane (B92381)/2-butanone)
-
Molecular sieves (optional, for water removal)
-
Sodium bicarbonate solution (for purification)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of linolenic acid and linoleyl alcohol in the chosen organic solvent in a sealed reaction vessel. A molar ratio of 1:1 to 1:8 (acid to alcohol) can be explored to optimize yield.[1]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 1-10% (w/w) of the total substrate weight.
-
Reaction Incubation: Incubate the mixture at a controlled temperature, typically between 30°C and 60°C, with constant agitation (e.g., using a magnetic stirrer or orbital shaker). The reaction progress can be monitored over time by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction and remove the immobilized lipase by filtration. The enzyme can often be washed and reused.
-
Product Purification:
-
Wash the filtrate with a sodium bicarbonate solution to remove any unreacted linolenic acid.
-
Wash with brine and dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Further purify the this compound using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
-
Analysis: Confirm the purity and identity of the final product using techniques such as GC-MS and NMR.
Chemical Synthesis Protocol: Acid-Catalyzed Esterification
This protocol outlines the synthesis of linolenyl linoleoleate using an acid catalyst.
Materials:
-
Linolenic acid
-
Linoleyl alcohol
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlite IR120 H)
-
Organic solvent (e.g., toluene, heptane)
-
Dean-Stark apparatus (for water removal)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve linolenic acid and a molar excess of linoleyl alcohol in the organic solvent.
-
Catalyst Addition: Add the acid catalyst to the reaction mixture (typically 1-5 mol% relative to the limiting reactant).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography.
-
-
Analysis: Characterize the final product using GC-MS and NMR to confirm its identity and purity.
Visualizing the Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis methods and the metabolic context of the constituent fatty acids.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Metabolic pathways of linoleic and α-linolenic acids.
Conclusion
The choice between enzymatic and chemical synthesis for producing this compound depends on the specific requirements of the research or application.
-
Enzymatic synthesis is the preferred method when high purity, specificity, and mild reaction conditions are critical. It is particularly well-suited for the production of nutraceuticals and pharmaceuticals where the avoidance of harsh chemicals and byproducts is paramount. While reaction times can be longer, the ease of enzyme removal and potential for reuse can be advantageous.
-
Chemical synthesis offers a more rapid and potentially higher-yielding route that is highly scalable. This makes it suitable for industrial applications where cost and production volume are the primary drivers. However, this comes at the cost of lower specificity, the potential for side reactions, and the generation of chemical waste that requires careful management.
For researchers in drug development and life sciences, the high selectivity and biocompatible nature of enzymatic synthesis often outweigh the potential for higher throughput with chemical methods. The detailed protocols and comparative data provided in this guide serve as a foundation for the rational design and optimization of the synthesis of this compound and other valuable fatty acid esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis and antioxidant properties of L-ascorbyl oleate and L-ascorbyl linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of L-ascorbyl linoleate in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of linoleoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aca.unram.ac.id [aca.unram.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-free synthesis of phytosterol linoleic acid esters at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation of GC-MS Method for Linolenyl Linoleate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of linolenyl linoleate (B1235992) with alternative analytical techniques. The performance of each method is objectively evaluated, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of a validated GC-MS method for the quantification of linolenyl linoleate (as its methyl ester derivative, linolenic acid methyl ester) and compares it with two common alternatives: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
| Performance Parameter | GC-MS | GC-FID | HPLC-ELSD |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 20 µg/mL[1] | 0.01% of sample[2] | 0.5 - 16.2 ng on column[3] |
| Limit of Quantification (LOQ) | 5 - 50 µg/mL[1] | 0.03% of sample[2] | ~3x LOD |
| Accuracy (% Recovery) | 86 - 108%[1] | 98 - 102% | Not explicitly stated, generally high |
| Precision (% RSD) | < 15% | < 5% | < 5%[3] |
| Specificity | High (Mass fragments) | Moderate (Retention time) | Moderate (Retention time) |
| Sample Preparation | Derivatization required | Derivatization required | Can be direct, but often derivatized |
Experimental Protocols
Validated GC-MS Method for this compound Quantification
This protocol outlines the methodology for the quantification of this compound, which is first converted to its fatty acid methyl ester (FAME), linolenic acid methyl ester, for analysis.
a. Sample Preparation (Transesterification)
-
Lipid Extraction: If the sample is in a complex matrix, extract the total lipid fraction using a suitable solvent system (e.g., Folch method with chloroform:methanol). For oil samples, this step can be omitted.
-
Derivatization: To a known quantity of the extracted lipid or oil, add a solution of methanolic HCl or BF3-methanol.[4]
-
Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 15-60 minutes) to ensure complete conversion of this compound to linolenic acid methyl ester.[4]
-
After cooling, add a non-polar solvent (e.g., hexane) and water to partition the FAMEs into the organic layer.
-
Collect the organic layer containing the FAMEs and, if necessary, concentrate it under a stream of nitrogen.
-
Reconstitute the sample in a known volume of hexane (B92381) or other suitable solvent for GC-MS analysis. An internal standard (e.g., methyl heptadecanoate) should be added for accurate quantification.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A polar capillary column, such as a DB-23 or HP-88 (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of FAME isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for linolenic acid methyl ester (e.g., m/z 79, 91, 108, 292).
-
c. Method Validation Parameters
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness.
Alternative Method: GC-FID
The sample preparation and GC conditions for GC-FID are similar to the GC-MS method. The primary difference is the detector used.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.[5]
-
Gases: Hydrogen, Air, and a makeup gas (e.g., Helium or Nitrogen).[5]
Quantification is based on the peak area relative to an internal standard, and identification is based on retention time compared to a certified reference standard.
Alternative Method: HPLC-ELSD
This method can be used for the analysis of the intact this compound or its FAME derivative.
-
High-Performance Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient of organic solvents such as acetonitrile (B52724) and isopropanol (B130326) is often employed.
-
Flow Rate: 1.0 mL/min.
-
ELSD Conditions:
-
Nebulizer Temperature: e.g., 30°C.
-
Evaporator Temperature: e.g., 50°C.
-
Gas Flow Rate (Nitrogen): e.g., 1.5 SLM.
-
Quantification with ELSD can be challenging due to the non-linear response of the detector. A calibration curve with a suitable response function (e.g., logarithmic) is required.
Visualizations
Caption: Experimental workflow for GC-MS method validation.
Caption: Interrelationship of analytical method validation parameters.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Wax Ester Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of wax esters is critical for quality control, formulation development, and various research applications. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection between these methods is contingent upon several factors, including the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the desired sensitivity and resolution.[1] This guide provides an objective comparison of HPLC and GC methods for wax ester analysis, supported by experimental data and detailed protocols.
Principle of Separation
-
HPLC: Separation is based on the polarity of the wax esters. The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Different wax esters interact with the stationary phase to varying degrees, leading to their separation.[1]
-
GC: Separation is based on the volatility and polarity of the wax esters. The sample is vaporized and transported by an inert gas (mobile phase) through a heated column containing a stationary phase. Separation occurs as different compounds interact with the stationary phase based on their boiling points and polarities.[1]
Quantitative Performance Comparison
The choice between HPLC and GC for wax ester analysis often depends on the specific performance characteristics required for a given application. Both methods offer robust and reliable quantification when properly validated.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Key Considerations |
| Analytes | Broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds.[1][2] | Volatile and thermally stable wax esters. High-temperature methods can analyze intact wax esters up to ~C54.[1][3] | HPLC is more versatile for non-volatile and heat-sensitive wax esters.[4] |
| Sample Preparation | Minimal sample preparation is typically required, mainly dissolution in a suitable organic solvent.[1] | Often requires derivatization to increase volatility, although direct high-temperature analysis is possible.[1][3] | HPLC generally offers simpler and faster sample preparation. |
| Precision (RSD%) | Typically ≤ 5.88%, often slightly better than GC.[5] | ≤ 5.88%[5] | Both methods demonstrate good precision for quantitative analysis. |
| Recovery (%) | ≥ 82.31%[5] | ≥ 82.31%[5] | Optimized extraction procedures can yield comparable recovery rates for both techniques. |
| Linearity (r²) | > 0.99[5] | > 0.99[5] | Both methods exhibit excellent linearity over a defined concentration range. |
| Sensitivity | Good sensitivity, though it can be lower than MS for certain compounds.[1] LOD and LOQ are highly dependent on the specific compound, matrix, and detector used.[6] | Generally high, with low limits of detection (LOD) and quantification (LOQ).[1] | GC, especially when coupled with Mass Spectrometry (GC-MS), often provides higher sensitivity.[7] |
| Analysis Time | Can range from 10-60 minutes.[4] | Typically faster than HPLC, sometimes completed in minutes.[7] | GC can offer higher throughput for volatile compounds. |
Experimental Protocols
Reproducible and accurate results are contingent on well-defined experimental protocols. The following are representative methodologies for HPLC and GC analysis of wax esters.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
This method is suitable for a broad range of wax esters, including those with high molecular weights and thermal instability.[1]
-
Sample Preparation: Dissolve the wax sample in a suitable solvent, such as a chloroform/methanol (B129727) mixture, to a known concentration.[1] Gentle heating may be necessary to ensure complete dissolution.[1]
-
Instrumentation and Conditions:
-
HPLC System: A system such as the Waters Alliance or equivalent.[1]
-
Detector: An Evaporative Light Scattering Detector (ELSD), for example, the Waters 2424.[1]
-
Column: A C30 reverse phase column (e.g., 250 x 4.6 mm, 5 µm) is effective for separating complex wax ester mixtures.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
ELSD Settings:
-
-
Calibration: Prepare calibration standards of a representative wax ester over the desired concentration range. The response of ELSD can be non-linear, so a quadratic curve fit may be necessary.[1][6]
High-Temperature Gas Chromatography (GC) with Mass Spectrometry (MS)
High-temperature GC is necessary for the analysis of intact, high molecular weight wax esters.[3][8]
-
Sample Preparation: Dissolve the wax ester sample in a solvent like hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.[1][3] For complex matrices, a solid-phase extraction (SPE) clean-up step may be required to isolate the wax ester fraction.[8]
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.[1]
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[1]
-
Column: A high-temperature stable fused-silica capillary column, such as a DB-1 HT (15 m x 0.25 mm, 0.10 µm film thickness).[1][3]
-
Injector Temperature: 390°C.[3]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 310°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 50-850.[1]
-
-
Calibration: Prepare a series of calibration standards of a representative wax ester. Generate a calibration curve by plotting the peak area against the concentration.[1]
Methodology Workflows and Decision Logic
The selection and application of either HPLC or GC for wax ester analysis follow a structured workflow.
The decision to use HPLC versus GC is based on the intrinsic properties of the sample and the analytical goals.
Concluding Remarks
Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of wax esters.[1] HPLC, particularly with ELSD, offers a more universal approach, capable of analyzing a broader range of wax esters, including those with very high molecular weights and thermal instability, often with simpler sample preparation.[1] However, the detector response can be non-linear.[1][6]
GC, especially high-temperature GC coupled with MS, excels in providing detailed structural information and high sensitivity for volatile and thermally stable wax esters.[1] While traditionally limited by the volatility of analytes, advancements in high-temperature columns and methods have expanded its applicability to intact, higher molecular weight esters.[1][3] The choice of method should be guided by the specific properties of the wax esters under investigation, the complexity of the sample matrix, and the primary analytical objectives, such as the need for structural elucidation versus high-throughput quantitative screening.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Efficacy of Linolenyl Linoleate and its Constituent Fatty Acids: Linoleic and α-Linolenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of "linolenyl linoleate" and its constituent fatty acids, linoleic acid (LA) and α-linolenic acid (ALA). Given the absence of direct experimental data for the specific ester "this compound" in the scientific literature, this guide will focus on a detailed comparative analysis of its constituent parts, LA and ALA. A concluding section will extrapolate the potential biological activities of the ester based on the principles of fatty acid metabolism.
Executive Summary
Linoleic acid, an omega-6 fatty acid, and α-linolenic acid, an omega-3 fatty acid, are essential polyunsaturated fatty acids (PUFAs) that serve as precursors to a wide array of bioactive lipid mediators. These mediators play crucial roles in inflammation, cell growth, and oxidative stress. While both are vital for human health, they often exhibit opposing biological effects. Generally, ALA and its derivatives are associated with anti-inflammatory, anti-cancer, and protective cardiovascular effects. In contrast, LA and its metabolites, particularly arachidonic acid (AA), are often linked to pro-inflammatory and, in some contexts, pro-tumorigenic activities. The balance between omega-6 and omega-3 fatty acids is a critical determinant of overall health and disease.
Comparative Biological Efficacy: Linoleic Acid vs. α-Linolenic Acid
Anti-inflammatory Effects
The inflammatory response is a key area where LA and ALA exhibit divergent effects. This is primarily due to their roles as precursors to different classes of eicosanoids.
-
Linoleic Acid (LA): LA is the parent compound of the omega-6 family. It is metabolized to arachidonic acid (AA), which is then converted by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into pro-inflammatory eicosanoids such as prostaglandins (B1171923) (e.g., PGE₂) and leukotrienes (e.g., LTB₄). These molecules are potent mediators of inflammation. However, some studies suggest that LA itself may have more complex, and in some cases, anti-inflammatory roles. For instance, in HEK293 cells, LA was found to significantly increase TNFα-induced NFκB activity, a key pro-inflammatory signaling pathway[1][2].
-
α-Linolenic Acid (ALA): As the precursor of the omega-3 series, ALA is converted to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These fatty acids compete with AA for the same metabolic enzymes, leading to the production of less inflammatory or even anti-inflammatory eicosanoids (e.g., PGE₃, LTB₅). ALA itself has been shown to exert direct anti-inflammatory effects. For example, it can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β and inhibit the activation of the NF-κB pathway[3]. In a study on HEK293 cells, ALA was shown to reduce TNFα-induced NFκB activity by 32% at a concentration of 100 μM[1][2].
| Parameter | Linoleic Acid (LA) | α-Linolenic Acid (ALA) | Reference |
| Effect on NFκB Activity (TNFα-induced, HEK293 cells) | Increased activity by 18% at 60 μM | Decreased activity by 32% at 100 μM | [1][2] |
| COX-1 Inhibition (IC50) | 85 μM | 52 μM | [4] |
| COX-2 Inhibition (IC50) | 0.6 μM | 12 μM | [4] |
| Primary Metabolites | Pro-inflammatory (Arachidonic Acid) | Anti-inflammatory (EPA, DHA) | General Knowledge |
Anti-Cancer Effects
The influence of LA and ALA on cancer progression is a subject of intense research, with studies often yielding context-dependent results.
-
Linoleic Acid (LA): High levels of LA and its metabolite AA have been linked to the promotion of certain cancers, particularly triple-negative breast cancer[5]. The pro-inflammatory eicosanoids derived from AA can stimulate cell proliferation, angiogenesis, and metastasis. However, some studies have reported anti-proliferative effects of LA on other cancer cell types, such as endometrial cancer cells, where it induced apoptosis and inhibited invasion[6].
-
α-Linolenic Acid (ALA): ALA has demonstrated anti-cancer properties in various studies. It can inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor metastasis. For instance, in HT-29 human colorectal cancer cells, ALA showed a concentration-dependent inhibitory effect on cell viability[7]. The anti-cancer mechanisms of ALA are multifaceted and include the modulation of signaling pathways, alteration of cell membrane properties, and reduction of inflammatory mediators.
| Cell Line | Linoleic Acid (IC50) | α-Linolenic Acid (IC50) | Reference |
| HT-29 (Colon Cancer) | Not explicitly inhibitory, often pro-proliferative | 195 μM (48h), 230 μM (72h) | [7] |
| HEC-1A (Endometrial Cancer) | 617.21 μM | Not Reported | [6] |
| KLE (Endometrial Cancer) | 987.56 μM | Not Reported | [6] |
| MG63 (Osteosarcoma) | Not Reported | 51.69 μM | [8] |
| 143B (Osteosarcoma) | Not Reported | 56.93 μM | [8] |
| U2OS (Osteosarcoma) | Not Reported | 49.8 μM | [8] |
Antioxidant Effects
Both LA and ALA are susceptible to lipid peroxidation due to their multiple double bonds. However, their roles in the overall oxidative balance can differ.
-
Linoleic Acid (LA): LA is highly prone to oxidation, leading to the formation of lipid hydroperoxides and other reactive species that can contribute to oxidative stress. Studies have shown that LA itself has weak direct radical scavenging activity[9][10].
-
α-Linolenic Acid (ALA): While also susceptible to oxidation, some studies suggest that ALA and its derivatives may have a more favorable impact on the antioxidant defense system. However, direct comparisons of their radical scavenging capabilities are limited and can be method-dependent. One study indicated a positive correlation between α-linolenic acid content and antioxidant activity in purslane extracts[11].
| Assay | Linoleic Acid | α-Linolenic Acid | Reference |
| DPPH Radical Scavenging | No significant activity at tested concentrations | Positive correlation with scavenging activity in plant extracts | [9][11][12] |
Signaling Pathways
The divergent biological effects of linoleic and α-linolenic acid are rooted in their differential modulation of key signaling pathways.
Anti-inflammatory Signaling
Anti-Cancer Signaling
The Case of "this compound": An Extrapolation
"this compound" is presumed to be an ester formed from one molecule of linolenic acid and one molecule of linoleic acid. In the body, such an ester would likely be hydrolyzed by lipases in the gastrointestinal tract into its constituent free fatty acids: linolenic acid and linoleic acid[13][14]. The bioavailability of fatty acids from esters can be slightly lower than from free fatty acids, as the hydrolysis step is required before absorption[15][16][17][18][19].
Once absorbed, the individual fatty acids would exert their respective biological effects as detailed in the sections above. Therefore, the overall biological efficacy of "this compound" would be a composite of the effects of both linoleic and α-linolenic acid. The net effect (pro- or anti-inflammatory, for example) would depend on the subsequent metabolic fate of the released fatty acids, the cellular context, and the overall balance of omega-6 and omega-3 fatty acids in the body.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of the fatty acids on cancer cell lines.
Workflow:
References
- 1. Dietary essential α-linolenic acid and linoleic acid differentially modulate TNFα-induced NFκB activity in FADS2-deficient HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of linoleic and alpha-linolenic acids as COX-1 and -2 inhibitors in rose hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Linoleic Acid Promotes Triple Negative Tumor Growth | Food for Breast Cancer [foodforbreastcancer.com]
- 6. Linoleic acid exhibits anti-proliferative and anti-invasive activities in endometrial cancer cells and a transgenic model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Linolenic and γ-linolenic acids exercise differential antitumor effects on HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Free radical scavenging properties of conjugated linoleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant activity of conjugated linoleic acid isomers, linoleic acid and its methyl ester determined by photoemission and DPPH techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Variation in phenolic compounds, α-linolenic acid and linoleic acid contents and antioxidant activity of purslane (Portulaca oleracea L.) during phenological growth stages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Bioavailability of marine n-3 fatty acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. nutritionaloutlook.com [nutritionaloutlook.com]
- 18. Steady-state bioavailability of prescription omega-3 on a low-fat diet is significantly improved with a free fatty acid formulation compared with an ethyl ester formulation: the ECLIPSE II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
A Comparative Analysis of the Stability of Saturated versus Polyunsaturated Wax Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of saturated and polyunsaturated wax esters, crucial for applications in drug formulation, cosmetics, and nutraceuticals where product integrity and shelf-life are paramount. The stability of these esters is a critical determinant of their performance and safety. This document outlines the experimental data and methodologies used to evaluate their oxidative, thermal, and hydrolytic stability.
Executive Summary
Saturated wax esters exhibit significantly greater stability compared to their polyunsaturated counterparts. The absence of double bonds in the fatty acid and fatty alcohol chains of saturated wax esters renders them less susceptible to oxidation.[1] This inherent structural difference also contributes to higher melting points and greater thermal stability.[2][3] Polyunsaturated wax esters, while offering different physical properties such as lower melting points and liquidity at room temperature, are prone to degradation through oxidation and are generally less thermally stable.[2][3] The hydrolytic stability of both types of esters is influenced by factors such as steric hindrance around the ester bond.
Data Presentation
The following tables summarize the key differences in the stability of saturated and polyunsaturated wax esters based on available experimental data.
Table 1: Comparative Physical and Oxidative Stability
| Property | Saturated Wax Esters | Polyunsaturated Wax Esters | Key Observations |
| Physical State at RT | Solid | Liquid | Saturated esters have higher melting points due to more efficient packing of their linear chains.[2][3] |
| Melting Point (°C) | 38 - 73 (for C26-C48)[4] | Significantly lower; a single double bond can decrease the melting point by ~30°C.[4] | The presence of cis double bonds introduces kinks in the acyl chains, disrupting crystal lattice formation. |
| Oxidative Stability | High | Low | Double bonds are reactive sites for oxidation, leading to rancidity and degradation.[1] |
Table 2: Comparative Thermal and Hydrolytic Stability
| Stability Type | Saturated Wax Esters | Polyunsaturated Wax Esters | Key Observations |
| Thermal Stability | More stable at high temperatures. | Prone to degradation at elevated temperatures, which can be a challenge in analytical techniques like GC-MS.[5][6] | The double bonds in polyunsaturated chains are more susceptible to thermal decomposition. |
| Hydrolytic Stability | Generally stable; influenced by steric hindrance. | Stability is also influenced by steric factors around the ester bond. | Hydrolysis reverses the esterification process, yielding a fatty acid and a fatty alcohol, and can be catalyzed by acids or bases.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Oxidative Stability Determination (Rancimat Method)
The Rancimat method is an accelerated aging test used to determine the oxidation stability index (OSI) of fats, oils, and waxes.[4][5][6]
Principle: A stream of purified air is passed through a sample of the wax ester held at a constant elevated temperature (typically 100-120°C). The double bonds in unsaturated wax esters are oxidized, leading to the formation of volatile secondary oxidation products, primarily formic acid. These volatile compounds are carried by the air stream into a measuring vessel containing deionized water. The increase in the conductivity of the water, due to the dissolved acids, is continuously monitored. The time taken to reach a rapid increase in conductivity is known as the induction time or OSI.[4][5] A longer induction time indicates greater oxidative stability.
Apparatus:
-
Rancimat instrument with heating block and reaction vessels.
-
Measuring vessels with electrodes.
-
Air pump and flowmeter.
-
Deionized water.
Procedure:
-
A precisely weighed amount of the wax ester sample (typically 3 g) is placed into a clean, dry reaction vessel.
-
The reaction vessel is placed in the heating block of the Rancimat, which is maintained at a constant temperature.
-
The measuring vessel is filled with a specific volume of deionized water, and the conductivity electrode is inserted.
-
A constant flow of clean, dry air (e.g., 20 L/h) is passed through the sample.
-
The conductivity of the water in the measuring vessel is recorded over time.
-
The induction time is determined as the point of maximum change in the rate of conductivity increase.
Hydrolytic Stability Determination (Modified ASTM D-2619)
This method evaluates the stability of esters in the presence of water and a metallic catalyst.
Principle: The wax ester is heated with water in a sealed container in the presence of a copper coupon, which acts as a catalyst. The extent of hydrolysis is determined by measuring the increase in the acid number of the ester and the change in the viscosity, as well as the weight loss of the copper coupon.[7]
Apparatus:
-
Pressure-type beverage bottles.
-
Oven capable of maintaining a constant temperature (e.g., 93°C).
-
Copper coupons.
-
Analytical balance.
-
Titration apparatus for acid number determination.
-
Viscometer.
Procedure:
-
A 75 ml sample of the wax ester is placed in a beverage bottle.
-
25 ml of deionized water and a pre-weighed, polished copper coupon are added to the bottle.
-
The bottle is sealed and placed in an oven at 93°C.
-
The bottle is rotated end-over-end for a specified duration (e.g., 48 hours or longer for more stable esters).[7]
-
After cooling, the bottle is opened, and the ester and water layers are separated.
-
The acid number of the ester layer is determined by titration.
-
The viscosity of the ester is measured.
-
The copper coupon is cleaned, dried, and re-weighed to determine weight loss.
Mandatory Visualizations
Structural Comparison of Saturated and Polyunsaturated Wax Esters
A placeholder image is used in the DOT script. A real implementation would generate or link to actual chemical structure images.
Caption: Structural differences between saturated and polyunsaturated wax esters.
Experimental Workflow for Oxidative Stability Testing (Rancimat Method)
Caption: Workflow of the Rancimat method for determining oxidative stability.
Logical Relationship of Unsaturation to Stability
Caption: The impact of unsaturation on the stability of wax esters.
References
- 1. Determination of the Oxidation Stability of Fats and Oils [velp.com]
- 2. news-medical.net [news-medical.net]
- 3. btsa.com [btsa.com]
- 4. btsa.com [btsa.com]
- 5. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 6. Oxidation stability of fats and oils in solid foods using the Rancimat method | Metrohm [metrohm.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Validation of Linolenyl Linoleate Analytical Standards
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical standards are paramount. This guide provides an objective comparison of the performance of analytical standards for linolenyl linoleate (B1235992) and related compounds, supported by experimental data from various validation studies. The focus is on providing a clear understanding of the methodologies and the expected performance of these standards in an inter-laboratory setting.
The Importance of Validated Analytical Standards
Linolenyl linoleate, an ester of linolenic acid and linoleic acid, is a lipid of interest in various fields, including pharmaceuticals, food science, and cosmetics. Accurate quantification of this and similar compounds relies on the availability of high-purity, well-characterized analytical standards. Inter-laboratory validation of these standards is crucial to ensure that analytical results are consistent and comparable across different laboratories, which is a cornerstone of regulatory acceptance and scientific reproducibility. While direct inter-laboratory validation data for "this compound" is not extensively published, this guide draws upon validation studies of closely related and commercially available certified reference materials (CRMs) to provide a comprehensive overview.
Commercially Available Certified Reference Materials (CRMs)
Several manufacturers, such as Sigma-Aldrich, provide CRMs for fatty acids and their esters, which are produced and certified under stringent quality management systems like ISO 17034 and ISO/IEC 17025. These standards are suitable for a range of analytical applications, including pharmaceutical release testing, method development, and quality control. Examples of relevant CRMs include methyl linolenate and methyl linoleate, which serve as proxies for understanding the quality and validation of fatty acid ester standards.[1]
Comparison of Analytical Methodologies
The primary techniques for the analysis of fatty acid esters are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC)
GC, particularly with a Flame Ionization Detector (GC-FID), is a widely used and robust method for fatty acid analysis. The typical workflow involves the derivatization of fatty acids to their more volatile methyl esters (FAMEs) prior to analysis.
-
Experimental Protocol: GC-FID Analysis of Fatty Acid Methyl Esters (FAMEs)
-
Sample Preparation: A known amount of an internal standard (e.g., triheptadecanoin) is added to the sample.[2]
-
Lipid Extraction: Total lipids are extracted using a solvent system such as ethyl ether-petroleum ether-ethanol.[2]
-
Saponification: The extracted lipids are saponified using methanolic potassium hydroxide (B78521).[2]
-
Methylation: Fatty acid methyl esters are prepared using a reagent like boron trifluoride (BF3) in methanol (B129727).[2]
-
GC Analysis: The prepared FAMEs are injected into a GC system equipped with a suitable capillary column (e.g., SP-2340) for separation and a flame ionization detector for quantification.[2]
-
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it a powerful tool for the analysis of fatty acids in complex matrices like plasma.
-
Experimental Protocol: LC-MS/MS Analysis of Free and Total Fatty Acids
-
Sample Preparation: An internal standard mixture (containing deuterated versions of the analytes) is added to the plasma sample.[3]
-
Lipid Extraction: Lipids are extracted using a hexane/isopropanol solvent mixture.[3]
-
For Total Fatty Acids - Alkaline Hydrolysis: The lipid extract is incubated with potassium hydroxide in methanol to release esterified fatty acids.[3]
-
LC-MS/MS Analysis: The sample is injected into a reverse-phase C18 column with an isocratic mobile phase. Detection is performed using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[3]
-
Performance Data from Validation Studies
The following tables summarize the performance characteristics of analytical methods for linolenic acid (ALA) and linoleic acid (LA) from single-laboratory validation studies. These data provide a benchmark for what can be expected from a well-validated method.
Table 1: Performance of a Validated GC Method for ALA and LA in Formula Milk
| Parameter | Alpha-Linolenic Acid (ALA) | Linoleic Acid (LA) |
| Limit of Quantitation (LOQ) | 6.833 µg/mL | 8.063 µg/mL |
| Repeatability (RSD) | < 1.9% | < 0.9% |
| Recovery | 96.2% - 103.9% | 97.4% - 99.2% |
| Data sourced from a study on the validation of analytical methods for ALA and LA in formula milk.[4] |
Table 2: Performance of a Validated LC-MS/MS Method for Fatty Acids in Human Plasma
| Parameter | Alpha-Linolenic Acid (ALA) | Linoleic Acid (LA) |
| Limit of Detection (LOD) | 0.8 - 10.7 nmol/L (range for multiple fatty acids) | 0.8 - 10.7 nmol/L (range for multiple fatty acids) |
| Limit of Quantitation (LOQ) | 2.4 - 285.3 nmol/L (range for multiple fatty acids) | 2.4 - 285.3 nmol/L (range for multiple fatty acids) |
| Within-run Precision (RSD) | < 15% (for all analytes) | < 15% (for all analytes) |
| Between-run Precision (RSD) | < 15% (for all analytes) | < 15% (for all analytes) |
| Recovery Efficiency | > 90% (for all internal standards) | > 90% (for all internal standards) |
| Data sourced from a study on the development and validation of an LC-MS/MS-based assay for omega 3 and 6 fatty acids.[3] |
Framework for an Inter-Laboratory Validation Study
An inter-laboratory study to validate a "this compound" analytical standard would involve several participating laboratories analyzing the same homogenous and stable sample of the standard. The study design would be based on established protocols, such as those from AOAC International or ISO.
Key Parameters to be Assessed:
-
Repeatability (RSDr): The precision of the method under identical conditions (same operator, same apparatus, short interval of time) within a single laboratory.
-
Reproducibility (RSDR): The precision of the method under different conditions (different laboratories, different operators, different equipment).
-
Accuracy/Trueness: The closeness of the mean of a series of test results to the accepted reference value. This is often assessed by analyzing a certified reference material.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range.
-
Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present.
An inter-laboratory study on lipid oxidation in edible oils provides a relevant example of how such a study is conducted. In this study, sixteen laboratories analyzed the formation of conjugated dienes in rapeseed oil and sunflower oil under accelerated storage conditions. The results were statistically evaluated to determine the repeatability and reproducibility of the method.[5]
Visualizing Experimental Workflows
Workflow for GC-FID Analysis of Fatty Acid Methyl Esters
Caption: Workflow for the analysis of fatty acid methyl esters by Gas Chromatography with Flame Ionization Detection.
Workflow for LC-MS/MS Analysis of Fatty Acids
Caption: Workflow for the analysis of free and total fatty acids by Liquid Chromatography-Tandem Mass Spectrometry.
Conclusion
References
- 1. Methyl linoleate analytical standard 112-63-0 [sigmaaldrich.com]
- 2. Quantitative determination of linoleic acid in infant formulas by gas chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
A Comparative Analysis of Lipase Activity in the Synthesis of Linolenyl Linoleate and Related Structured Lipids
For researchers, scientists, and drug development professionals, the enzymatic synthesis of specific structured lipids like linolenyl linoleate (B1235992) offers a promising avenue for the development of novel therapeutic agents and nutraceuticals. The choice of lipase (B570770) is a critical factor influencing the efficiency and specificity of this synthesis. This guide provides an objective comparison of the enzymatic activity of different commercially available lipases for the synthesis of structured lipids incorporating linolenyl and linoleic acids, supported by experimental data from various studies.
The synthesis of structured lipids, where specific fatty acids are incorporated into a glycerol (B35011) backbone, is a key area of research in lipid chemistry. Linolenyl linoleate, an ester formed from α-linolenic acid (an omega-3 fatty acid) and linoleic acid (an omega-6 fatty acid), and similar structured lipids are of significant interest due to their potential health benefits. Lipases, with their high specificity and ability to catalyze reactions under mild conditions, are the biocatalysts of choice for these syntheses. This guide focuses on the comparative performance of commonly used immobilized lipases: Lipozyme TL IM (from Thermomyces lanuginosus), Lipozyme RM IM (from Rhizomucor miehei), and Novozym 435 (from Candida antarctica lipase B).
Comparative Enzymatic Activity
The following table summarizes the performance of different lipases in the synthesis of structured lipids containing linolenyl and linoleic acids, based on data from various research publications. It is important to note that direct comparative studies for the synthesis of the specific ester "this compound" are limited; therefore, data from related syntheses of structured triacylglycerols (TAGs) incorporating these fatty acids are presented to provide a comprehensive overview of lipase performance.
| Lipase | Reaction Type | Substrates | Key Performance Metrics | Reference |
| Lipozyme TL IM | Transesterification | Linseed oil and tricaprylin | Highest formation of caprylic acid-linolenic acid-caprylic acid (35.34–35.45%) | [1] |
| Acidolysis | Canola oil and caprylic acid | 37.2% incorporation of caprylic acid | [2] | |
| Transesterification | Refined Bleached Deodorized Olein and Tricaprylin | Achieved maximum concentration of target TAG in 4 hours | ||
| Lipozyme RM IM | Transesterification | Cinnamomum camphora seed oil and camellia oil | Produced structured lipid with oleic acid at sn-2 (88.69%) and MCFA at sn-1,3 (68.05%) | [3] |
| Acidolysis | Avocado oil and caprylic acid | Investigated for incorporation of caprylic acid | [3] | |
| Novozym 435 | Transesterification | Tricaprylin and trilinolenin | Dominant products were caprylic acid-linolenic acid-caprylic acid and caprylic acid-linolenic acid-linolenic acid | [1][4] |
| Esterification | Glycerol and a mixture of linoleic, conjugated linoleic, and pinolenic acids | Maximal TAG content of 98.9 wt% | [5] | |
| Acidolysis | Canola oil and caprylic acid | 38.5% incorporation of caprylic acid, slightly higher than Lipozyme TL IM | [2] | |
| Esterification | Glycerol and fatty acids | Produced 72.19% medium and long-chain triacylglycerol (MLCT) | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for lipase-catalyzed synthesis of structured lipids, based on common practices reported in the literature.
Transesterification (Interesterification)
This method involves the exchange of acyl groups between two esters, typically a triacylglycerol and a fatty acid ester or another triacylglycerol.
-
Enzyme: Immobilized lipase (e.g., Lipozyme TL IM, Lipozyme RM IM, Novozym 435).
-
Substrates: An oil rich in linolenic acid (e.g., linseed oil) and an oil or ester containing linoleic acid or another desired fatty acid (e.g., tricaprylin).
-
Enzyme Concentration: Typically 5-15% (w/w) of the total weight of substrates.
-
Molar Ratio of Substrates: Varies depending on the desired product, often ranging from 1:1 to 1:4.
-
Temperature: Generally maintained between 40°C and 70°C.
-
Reaction Time: Can range from a few hours to over 24 hours, depending on the desired conversion.
-
Solvent: Often performed in a solvent-free system to enhance sustainability and simplify downstream processing. If a solvent is used, hexane (B92381) or other nonpolar organic solvents are common.
-
Agitation: Continuous stirring (e.g., 150-250 rpm) is necessary to ensure proper mixing and mass transfer.
-
Analysis: The reaction progress and product composition are typically monitored using techniques such as gas chromatography (GC) to analyze the fatty acid profile and high-performance liquid chromatography (HPLC) to separate and quantify the different triacylglycerol species.
Acidolysis
This reaction involves the exchange of an acyl group of an ester (e.g., a triacylglycerol) with a free fatty acid.
-
Enzyme: Immobilized lipase (e.g., Lipozyme TL IM, Novozym 435).
-
Substrates: A triacylglycerol (e.g., canola oil, avocado oil) and a free fatty acid (e.g., linolenic acid or linoleic acid).
-
Enzyme Concentration: Typically 4-12% (w/w) of the total substrates.
-
Molar Ratio of Substrates: The ratio of free fatty acid to triacylglycerol is a critical parameter, often ranging from 1:1 to 4:1.
-
Temperature: Usually in the range of 45°C to 65°C.
-
Reaction Time: Can vary from 15 to 48 hours.
-
Solvent: Typically solvent-free.
-
Agitation: Constant agitation is required.
-
Analysis: Similar to transesterification, GC and HPLC are the primary analytical techniques used to determine the extent of fatty acid incorporation and the product profile.
Visualizing the Process and Comparison
To better understand the experimental process and the logical framework for comparing these lipases, the following diagrams are provided.
Caption: General experimental workflow for lipase-catalyzed synthesis of structured lipids.
Caption: Logical comparison of lipases for structured lipid synthesis.
Conclusion
The selection of an appropriate lipase for the synthesis of this compound or related structured lipids is a multifaceted decision that depends on the specific reaction, desired product, and process economics.
-
Novozym 435 often exhibits high activity and can lead to high product yields, as seen in the synthesis of TAGs where it achieved a maximal content of 98.9 wt%.[5] Its non-specific nature can be advantageous for achieving high overall conversion.
-
Lipozyme TL IM demonstrates good performance in both transesterification and acidolysis reactions.[1][2] For instance, in the transesterification of linseed oil, it yielded a high proportion of the desired structured lipid.[1] It is also noted to be a cost-effective option.
-
Lipozyme RM IM is another effective biocatalyst, particularly for producing structured lipids with specific fatty acid positioning due to its sn-1,3 specificity.[3]
Ultimately, the optimal lipase choice will be determined by a combination of factors including the specific substrates used, the desired product structure, and the overall process efficiency and cost. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the development of enzymatic processes for the synthesis of high-value structured lipids.
References
Linolenyl Linoleate as a Biomarker: A Comparative Guide to Other Lipid Species
For Researchers, Scientists, and Drug Development Professionals
The landscape of lipid biomarkers is vast and complex, with numerous species offering potential insights into health and disease. This guide provides a comparative analysis of linolenyl linoleate (B1235992), a specific wax ester, against other well-established lipid biomarkers, including phospholipids (B1166683), triglycerides, and cholesterol esters. By examining the available experimental data and analytical methodologies, this document aims to equip researchers with the knowledge to make informed decisions about the most suitable lipid biomarkers for their studies.
Introduction to Linolenyl Linoleate and Other Lipid Biomarkers
This compound is a wax ester composed of linolenyl alcohol and linoleic acid. Wax esters are neutral lipids that serve as energy stores and protective coatings in various organisms.[1][2] While not as commonly studied as other lipid classes in the context of systemic biomarkers in humans, their unique metabolic pathways and the biological significance of their constituent fatty acids and alcohols suggest potential utility.
In comparison, phospholipids are major components of cell membranes and play crucial roles in cellular signaling.[3] Triglycerides are the primary form of energy storage in the body, and their levels are routinely monitored as indicators of metabolic health.[4][5] Cholesterol esters, esters of cholesterol and fatty acids, are the main form in which cholesterol is transported in the blood and are indicative of dietary fat intake and cardiovascular disease risk.[1][6]
Comparative Analysis of Lipid Biomarkers
The selection of a lipid biomarker depends on the specific biological question, the required sensitivity and specificity, and the analytical capabilities available. The following table summarizes key characteristics of this compound (as a representative wax ester) and other major lipid biomarker classes.
| Feature | This compound (Wax Ester) | Phospholipids | Triglycerides | Cholesterol Esters |
| Primary Function | Energy storage, protective barrier | Structural component of membranes, signaling | Energy storage | Cholesterol transport and storage |
| Potential as Biomarker | Largely unexplored; may reflect specific metabolic pathways involving fatty acid and fatty alcohol metabolism. | Established biomarkers for various diseases including Alzheimer's disease and cardiovascular disease.[3][7] | Well-established biomarkers for metabolic syndrome, cardiovascular disease, and pancreatitis.[4][5] | Established biomarkers for dietary fatty acid intake and cardiovascular disease risk.[1][6] |
| Typical Plasma Concentration | Generally low in human plasma. | 1.61 – 3.55 mmol/L[8] | < 1.70 mmol/L (recommended)[4] | Total Cholesteryl Esters in boys: 871 ± 153 pmol/μL; in girls: 862 ± 96 pmol/μL[9] |
| Analytical Methods | GC-MS, LC-MS/MS[10][11] | LC-MS/MS, Spectrophotometry[3][8] | Spectrophotometry, LC-MS/MS[4][12] | LC-MS/MS, HPLC[9][13] |
| Advantages as Biomarker | May provide unique insights into fatty alcohol metabolism. | Reflects membrane composition and signaling pathway alterations. | Routinely measured in clinical settings; strong association with metabolic diseases. | Reflects dietary intake of specific fatty acids.[1][6] |
| Limitations as Biomarker | Lack of extensive validation studies; low abundance can be challenging for quantification. | Complex class with numerous species, requiring sophisticated analytical methods for detailed profiling. | Can be influenced by recent meals, requiring fasting for accurate measurement. | Can be influenced by multiple dietary and metabolic factors. |
Signaling and Metabolic Pathways
The biomarker potential of a lipid is intrinsically linked to its role in metabolic and signaling pathways.
This compound Metabolism
This compound is formed through the esterification of linolenyl alcohol and linoleic acid. The biosynthesis of linolenyl alcohol originates from α-linolenic acid, an essential omega-3 fatty acid.[14][15] This pathway involves the reduction of α-linolenic acid to linolenyl aldehyde and subsequently to linolenyl alcohol, catalyzed by fatty acyl-CoA reductases.[14] The wax ester itself is synthesized by a wax synthase.[16] The metabolism of wax esters involves hydrolysis by lipases and carboxylesterases to release the constituent fatty acid and fatty alcohol.[2]
Caption: Biosynthesis and breakdown of this compound.
Experimental Protocols
Accurate and reproducible quantification of lipid biomarkers is paramount. Below are detailed methodologies for the analysis of wax esters and other lipid classes from plasma.
Plasma Lipid Extraction
A common and robust method for extracting a broad range of lipids from plasma is the methyl tert-butyl ether (MTBE) method.
Protocol:
-
To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing a mixture of internal standards.
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and then shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.
-
Collect the upper organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., methanol/toluene 9:1, v/v).[17]
Caption: Workflow for plasma lipid extraction using the MTBE method.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of various lipid species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
General LC Conditions for Lipidomics:
-
Column: A reversed-phase column, such as a C18 column, is commonly used for separating lipids.[17]
-
Mobile Phase A: Water with a modifier like ammonium (B1175870) formate (B1220265) or acetate.
-
Mobile Phase B: A mixture of organic solvents such as acetonitrile (B52724) and isopropanol (B130326) with a similar modifier.
-
Gradient: A gradient elution from a lower to a higher concentration of mobile phase B is used to separate lipids based on their polarity.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical columns.
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used for most lipid classes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used on triple quadrupole instruments for targeted quantification of specific lipid species. Precursor ion scanning and neutral loss scanning can be used for screening for lipids with common structural motifs. High-resolution mass spectrometers can perform full scan analysis with subsequent identification based on accurate mass and fragmentation patterns.
Data Analysis:
-
Lipid identification is based on retention time and specific MS/MS transitions or fragmentation patterns compared to authentic standards.
-
Quantification is achieved by comparing the peak area of the analyte to that of a corresponding internal standard.
Caption: General workflow for lipid quantification by LC-MS/MS.
Conclusion
While this compound remains a relatively unexplored biomarker compared to established lipid species like phospholipids, triglycerides, and cholesterol esters, its unique position in fatty acid and fatty alcohol metabolism warrants further investigation. The analytical techniques for its quantification are well-established within the broader field of lipidomics. As research continues to unravel the intricate roles of different lipid molecules in health and disease, novel biomarkers such as specific wax esters may emerge as valuable tools for diagnostics and drug development. This guide provides a foundational comparison to aid researchers in navigating the selection and analysis of lipid biomarkers for their specific research needs.
References
- 1. Fatty acids in serum cholesteryl esters as quantitative biomarkers of dietary intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wax ester - Wikipedia [en.wikipedia.org]
- 3. Quantitative Lipidomic Analysis of Serum Phospholipids Reveals Dissociable Markers of Alzheimer's Disease and Subcortical Cerebrovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vitas.no [vitas.no]
- 5. Lipid-Derived Biomarkers as Therapeutic Targets for Chronic Coronary Syndrome and Ischemic Stroke: An Updated Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Lipids as Early and Minimally Invasive Biomarkers for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vitas.no [vitas.no]
- 9. Quantitative determination of plasma cholesteryl ester levels in Japanese preadolescents from the Hokkaido study using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy Linolenyl alcohol | 506-44-5 [smolecule.com]
- 15. Direct production of fatty alcohols from glucose using engineered strains of Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
Head-to-head comparison of different extraction techniques for "Linolenyl linoleate"
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing the Extraction of a Key Polyunsaturated Ester
The efficient extraction of linolenyl linoleate (B1235992), an ester composed of the essential fatty acids α-linolenic acid and linoleic acid, is a critical step in its study and application across various research and development sectors. The chosen extraction method significantly impacts the yield, purity, and overall quality of the final product. This guide provides a comprehensive comparison of common and advanced extraction techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Key Extraction Techniques
The selection of an optimal extraction technique for linolenyl linoleate hinges on a balance of factors including extraction efficiency, solvent consumption, processing time, and the preservation of the compound's integrity. Below is a summary of quantitative data compiled from various studies, highlighting the performance of conventional and modern extraction methods.
| Extraction Technique | Key Parameters | Typical Yield (%) | Purity/Composition Remarks | Advantages | Disadvantages |
| Soxhlet Extraction | Solvent: Hexane, Ethanol (B145695), Ethyl Acetate (B1210297); Time: 6-18 hours | ~13.7 - 36.1[1] | Yield and fatty acid profile are highly dependent on the solvent's polarity. Ethyl acetate has been shown to yield high unsaturated fatty acid content. | Well-established, thorough extraction. | Time-consuming, large solvent volume, potential for thermal degradation of heat-sensitive compounds.[2] |
| Ultrasound-Assisted Extraction (UAE) | Solvent: Isopropanol-n-hexane, Ethanol; Time: 10-30 minutes | Significantly higher concentrations compared to methods without ultrasound (p < 0.05).[3][4][5] | Reduces extraction time and solvent consumption without negatively affecting oil quality.[3][4][6] Can enhance the yield of antioxidants.[7] | Rapid, efficient, reduced solvent and energy consumption.[7] | Potential for localized heating, equipment cost. |
| Supercritical Fluid Extraction (SFE) | Fluid: Supercritical CO₂; Pressure: 250-450 bar; Temperature: 60-75°C | ~9.3 - 26.0[8][9] | Highly selective, yields solvent-free extracts. The addition of a co-solvent like ethanol can enhance the extraction of more polar lipids.[8][10] | "Green" technology, tunable selectivity, mild operating temperatures.[9] | High initial equipment cost, may be less effective for polar lipids without a co-solvent.[10] |
| Maceration | Solvent: Hexane, Dichloromethane, Ethyl Acetate, Ethanol; Time: Several hours to days | Lower than Soxhlet for some fatty acids. | Can extract a higher concentration of linoleic acid compared to Soxhlet in some cases. | Simple, requires minimal specialized equipment. | Time-consuming, potentially lower efficiency. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key extraction techniques discussed.
Soxhlet Extraction
The Soxhlet extraction method facilitates a continuous solid-liquid extraction, ensuring a thorough removal of the target compound.[2][11]
Objective: To extract total lipids, including this compound, from a solid matrix.
Materials:
-
Soxhlet extractor apparatus (round-bottom flask, extraction chamber, condenser)[2]
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
-
Solvent (e.g., n-hexane)
-
Dried and ground sample material
Procedure:
-
A known weight of the dried and finely ground sample is placed into a cellulose thimble.[1]
-
The thimble is inserted into the extraction chamber of the Soxhlet apparatus.
-
The round-bottom flask is filled with the extraction solvent (e.g., n-hexane).
-
The apparatus is assembled and placed on a heating mantle.
-
The solvent is heated to its boiling point. The vapor travels to the condenser, where it liquefies and drips into the thimble, immersing the sample.[2]
-
Once the solvent reaches a certain level in the extraction chamber, it siphons back into the round-bottom flask, carrying the extracted lipids.[2]
-
This cycle is repeated for several hours (typically 6-18 hours) to ensure complete extraction.[1]
-
After extraction, the solvent containing the lipid extract is collected in the round-bottom flask.
-
The solvent is then removed using a rotary evaporator to obtain the crude lipid extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, enhancing cell disruption and mass transfer, thereby accelerating the extraction process.[7]
Objective: To rapidly extract lipids from a sample matrix with reduced solvent consumption.
Materials:
-
Ultrasonic bath or probe sonicator[12]
-
Extraction vessel (e.g., beaker or flask)
-
Solvent system (e.g., isopropanol:n-hexane, 3:2 v/v)[12]
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
A known amount of the sample is placed in the extraction vessel.
-
The chosen solvent system is added to the vessel.
-
The vessel is placed in an ultrasonic bath or the probe of a sonicator is immersed in the mixture.
-
Ultrasonication is applied for a specified duration (e.g., 10-30 minutes) and power (e.g., 80 W).[12][13]
-
During sonication, the temperature should be monitored and controlled to prevent degradation of the target compounds.
-
After extraction, the mixture is centrifuged to separate the solid residue from the liquid extract.[12]
-
The supernatant (extract) is collected, and the solvent is evaporated under a stream of nitrogen to yield the crude lipid extract.[12]
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled.[9]
Objective: To perform a selective and environmentally friendly extraction of lipids.
Materials:
-
Supercritical fluid extractor
-
High-pressure CO₂ source
-
Extraction vessel
-
Collection vessel
-
Co-solvent (optional, e.g., ethanol)
Procedure:
-
The ground sample is loaded into the extraction vessel.
-
The system is sealed, and CO₂ is pumped into the vessel and brought to a supercritical state by controlling the temperature and pressure (e.g., 60°C and 250 bar).[8]
-
The supercritical CO₂ flows through the sample, dissolving the lipids.
-
The lipid-rich fluid then flows into a collection vessel where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted lipids to precipitate.
-
The gaseous CO₂ can be recycled.
-
If a co-solvent is used to enhance the extraction of more polar lipids, it is added to the CO₂ stream before it enters the extraction vessel.[8]
-
The extraction is run for a predetermined time to ensure optimal recovery.
Post-Extraction Analysis: Quantification of this compound
Following extraction, accurate quantification of this compound is essential. The most common approach involves the analysis of its constituent fatty acids (linolenic and linoleic acid) by gas chromatography (GC) after their conversion to fatty acid methyl esters (FAMEs).
Protocol for FAMEs Preparation and GC Analysis:
-
Transesterification: The extracted lipid sample is transesterified to FAMEs. This is typically achieved by reacting the lipid extract with a reagent such as methanolic HCl or BF₃-methanol.[14]
-
GC Separation: The resulting FAMEs are separated using a gas chromatograph equipped with a capillary column (e.g., a wax-type column).[15]
-
Detection: A Flame Ionization Detector (FID) is commonly used for the detection of FAMEs.[16]
-
Quantification: The concentration of each fatty acid is determined by comparing the peak areas in the sample chromatogram to those of known standards.
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates a general experimental workflow for the extraction and analysis of this compound.
References
- 1. terrificscience.org [terrificscience.org]
- 2. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
- 3. Ultrasound-assisted extraction for the determination of α-linolenic and linoleic acid in vegetable oils by high performance liquid chromatography [redalyc.org]
- 4. revista.iq.unesp.br [revista.iq.unesp.br]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-assisted extraction for the determination of α-linolenic and linoleic acid in vegetable oils by high performance liquid chromatography [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. jast.modares.ac.ir [jast.modares.ac.ir]
- 9. lucris.lub.lu.se [lucris.lub.lu.se]
- 10. Supercritical Fluid Extraction and Chromatography of Lipids in Bilberry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hielscher.com [hielscher.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Ultrasound-assisted lipid extractions, enriched with sterols and tetranortriterpenoids, from Carapa guianensis seeds and the application of lipidomics ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04776K [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 16. researchgate.net [researchgate.net]
C30 Columns Demonstrate Superiority over C18 for Complex Lipid Isomer Separations
For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of chromatography column is paramount to achieving accurate and reproducible results. When it comes to the separation of complex lipid isomers such as Linolenyl linoleate (B1235992), a wax ester composed of linolenic acid and linoleic acid, the C30 column emerges as a more powerful tool compared to the traditional C18 column. The enhanced shape selectivity of the C30 stationary phase provides superior resolution of structurally similar lipid molecules, a critical factor in detailed lipidomic studies.
The fundamental difference between C18 and C30 columns lies in the length of the alkyl chains bonded to the silica (B1680970) support. The longer chains of the C30 phase create a more hydrophobic and ordered environment, which enhances the separation of long-chain, unsaturated, and isomeric lipids.[1] This increased shape selectivity allows C30 columns to differentiate between subtle structural variations, such as the position of double bonds within the fatty acyl chains of Linolenyl linoleate, a feat that is often challenging for C18 columns.[2]
Comparative Performance: C18 vs. C30
For instance, in the analysis of cooking oils, which are rich in triglycerides, C30 columns provide higher resolution than C18 columns.[1] This is attributed to the high shape selectivity of the C30 phase.[1] Similarly, for the separation of isomeric fatty acid methyl esters (FAMEs), polymeric C30 phases have shown improved resolution, particularly at high pressure.[2][4]
The following table summarizes the expected performance differences between C18 and C30 columns for the separation of this compound, based on existing literature for similar lipid classes.
| Feature | C18 Column | C30 Column | Rationale |
| Resolution of Positional Isomers | Moderate | High | C30 columns exhibit greater shape selectivity, enabling better separation of isomers with double bonds at different positions.[3][1][2] |
| Resolution of Geometric (cis/trans) Isomers | Moderate | High | The ordered structure of the C30 phase enhances interaction with the spatial arrangement of molecules, improving cis/trans separation. |
| Retention Time | Shorter | Longer | The increased hydrophobicity of the C30 stationary phase leads to stronger retention of non-polar lipids like this compound.[4] |
| Peak Shape | Good | Excellent | C30 columns often provide narrower peaks and higher theoretical plate numbers, indicating better efficiency.[5] |
| Selectivity for Unsaturated Lipids | Good | Excellent | The longer alkyl chains of the C30 phase provide enhanced selectivity for long-chain, unsaturated molecules.[1][6] |
Experimental Protocols
While a specific protocol for "this compound" is not available, a general reversed-phase HPLC method for the analysis of complex lipids on C18 and C30 columns is provided below. This protocol is a composite based on methods used for similar lipid analyses.[7][5]
Sample Preparation:
-
Dissolve the lipid sample (e.g., this compound standard or extract) in a suitable organic solvent such as chloroform (B151607) or a mixture of methanol/chloroform.
-
The final concentration should be around 1 mg/mL.
-
Filter the sample through a 0.2 µm PTFE syringe filter before injection.
HPLC Conditions:
-
Columns:
-
C18: e.g., 4.6 x 250 mm, 5 µm particle size
-
C30: e.g., 4.6 x 250 mm, 5 µm particle size
-
-
Mobile Phase:
-
A: Acetonitrile/Water (90:10, v/v)
-
B: Isopropanol/Acetonitrile (90:10, v/v)
-
Both mobile phases may contain 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid to improve ionization for mass spectrometry detection.[7][5]
-
-
Gradient Elution:
-
Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic compounds. A typical gradient might run from 30% B to 100% B over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C[5]
-
Injection Volume: 10 µL
-
Detector:
-
UV detector at 205-210 nm for non-derivatized fatty acid esters.
-
Evaporative Light Scattering Detector (ELSD).
-
Mass Spectrometer (MS) for detailed structural information and identification.
-
Logical Workflow for Column Selection
The decision-making process for selecting the appropriate column for lipid analysis can be visualized as a logical workflow. The primary consideration is the complexity of the lipid mixture and the need for isomeric separation.
Caption: Column selection workflow for lipid analysis.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Comparative Lipidomics of Plant Species with Varying Linolenyl Linoleate Content: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the lipid profiles of select plant species, focusing on the varying content of the triacylglycerol (TAG) linolenyl linoleate (B1235992) (LnLnLn). It is intended for researchers, scientists, and drug development professionals interested in the lipid composition of plant-based oils. This document presents quantitative data, detailed experimental methodologies, and visual representations of relevant biochemical pathways and workflows.
Introduction
Linolenyl linoleate, a triacylglycerol containing three linolenic acid moieties, is a significant component of certain plant seed oils. As a rich source of omega-3 fatty acids, oils with high this compound content are of great interest for nutritional and pharmaceutical applications. Understanding the lipidomic landscape of plant species with divergent levels of this specific TAG can provide insights into lipid metabolism and aid in the selection of appropriate natural sources for various research and development purposes. This guide compares plant species with high and low concentrations of this compound, offering a clear overview of their respective triacylglycerol profiles.
Data Presentation: Triacylglycerol Composition
The following tables summarize the triacylglycerol composition of selected plant species, categorized by their this compound content. The data is presented as a relative percentage of total triacylglycerols.
Table 1: Triacylglycerol Profile of Plant Species with High this compound Content
| Triacylglycerol Species | Perilla (Perilla frutescens) | Flax (Linum usitatissimum) | Chia (Salvia hispanica) |
| LnLnLn | 34.10% [1] | 25.90% | 33.51% |
| LnLnL | 13.22%[1] | 21.90% | 20.25% |
| LnLL | 6.22%[1] | 15.30% | 6.25% |
| LnLnO | 11.38%[1] | 18.70% | 6.48% |
| LnLnP | 9.17%[1] | - | 9.55% |
| OLLn | - | - | 3.35% |
| SLnLn | - | - | 4.34% |
| LnLP | - | - | 4.30% |
Abbreviations: Ln - Linolenic acid, L - Linoleic acid, O - Oleic acid, P - Palmitic acid, S - Stearic acid. Note: Data is compiled from multiple sources and analytical methods, which may result in variations.
Table 2: Triacylglycerol Profile of Plant Species with Low to No this compound Content
| Triacylglycerol Species | Sunflower (Helianthus annuus) - Conventional | Corn (Zea mays) |
| LnLnLn | Not Detected | Not Detected |
| LLL | 25.0% | 21.5%[2] |
| LLO | 20.0% | 17.4%[2] |
| LLP | 15.0% | 15.4%[2] |
| OOO | 10.0% | 9.0%[2] |
| OOL | 8.0% | - |
| POO | 7.0% | 5.7%[2] |
| PPL | 5.0% | 2.2%[2] |
| LLS | 3.0% | - |
| OOS | 2.0% | - |
| POS | 2.0% | 1.1%[2] |
Abbreviations: L - Linoleic acid, O - Oleic acid, P - Palmitic acid, S - Stearic acid. Note: The triacylglycerol profile of conventional sunflower and corn oil is characterized by a high abundance of TAGs containing linoleic and oleic acids, with linolenic acid being a very minor component of the total fatty acids, resulting in non-detectable levels of trilinolenin.
Experimental Protocols
The following protocols provide a general framework for the comparative lipidomic analysis of plant seeds.
Lipid Extraction from Plant Seeds (Modified Folch Method)
This protocol details a standard procedure for the efficient extraction of total lipids from plant seed material.
Materials:
-
Plant seeds
-
Mortar and pestle or a suitable homogenizer
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Sample Preparation: Weigh approximately 1-2 grams of finely ground plant seeds into a glass centrifuge tube.
-
Solvent Addition: Add 10 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Homogenization: Thoroughly homogenize the sample using a vortex mixer for 2 minutes or with a mechanical homogenizer until a uniform suspension is achieved.
-
Incubation: Allow the mixture to stand at room temperature for 1 hour to ensure complete lipid extraction.
-
Phase Separation: Add 2 mL of 0.9% NaCl solution to the tube. Vortex vigorously for 30 seconds and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.
-
Re-extraction: To maximize the lipid yield, add another 5 mL of chloroform to the remaining upper phase and tissue pellet, vortex, centrifuge, and collect the lower phase as in the previous step. Combine the chloroform extracts.
-
Washing: Add 2 mL of a 1:1 (v/v) methanol:water solution to the combined chloroform extracts, vortex, and centrifuge. Remove and discard the upper aqueous phase.
-
Drying: Dry the chloroform extract under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Final Weight: Once the solvent has completely evaporated, weigh the tube to determine the total lipid extract weight.
-
Storage: Re-dissolve the lipid extract in a known volume of chloroform:methanol (2:1, v/v), blanket with nitrogen, and store at -20°C until analysis.
Triacylglycerol Analysis by Reversed-Phase HPLC-ESI-MS
This protocol outlines the analysis of intact triacylglycerol species using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry.
Materials and Equipment:
-
HPLC system with a binary pump, autosampler, and column oven
-
C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mass spectrometer with an ESI source
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
Ammonium (B1175870) formate
-
Lipid extract from the protocol above
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation for Injection: Dilute the lipid extract in a 1:1 (v/v) methanol:isopropanol mixture to a final concentration of approximately 1 mg/mL. Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Column Temperature: 30°C.
-
Mobile Phase:
-
A: Acetonitrile with 10 mM ammonium formate.
-
B: Isopropanol with 10 mM ammonium formate.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-20 min: Linear gradient from 30% to 80% B
-
20-25 min: Hold at 80% B
-
25-25.1 min: Linear gradient from 80% to 30% B
-
25.1-30 min: Hold at 30% B (column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 400-1200
-
-
Data Analysis: Identify TAG species based on their retention times and the m/z values of their [M+NH4]+ adducts. Quantify the relative abundance of each TAG species by integrating the peak area from the extracted ion chromatograms.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the key biochemical pathway involved in the synthesis of this compound.
Caption: Experimental workflow for comparative lipidomics.
Caption: The Kennedy Pathway for triacylglycerol biosynthesis.
References
Evaluating the Antioxidant Potential of Linolenyl Linoleate Against Other Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents to combat oxidative stress-mediated pathologies, the antioxidant potential of various biomolecules is a critical area of investigation. Among these, fatty acid esters, particularly those derived from polyunsaturated fatty acids (PUFAs), have garnered significant attention. This guide provides a comparative evaluation of the antioxidant potential of linolenyl linoleate (B1235992) against other common fatty acid esters. Due to a lack of direct experimental data for linolenyl linoleate in the current scientific literature, this comparison is based on the established antioxidant properties of its constituent fatty acids, linolenic acid and linoleic acid, and the general principles governing the antioxidant activity of fatty acid esters.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the antioxidant potential of various fatty acid esters as reported in the literature, primarily through the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. It is important to note the absence of specific IC50 values for this compound, which is a significant gap in the current research landscape.
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value of Reference | Notes |
| This compound | DPPH, ABTS | Data Not Available | - | - | Direct experimental data is currently unavailable in the reviewed literature. |
| Methyl Linoleate | DPPH | No significant activity | - | - | Studies suggest that simple alkyl esters of linoleic acid may not possess direct radical scavenging activity[1]. |
| Ethyl Linolenate | DPPH, ABTS | Data Not Available | - | - | Limited direct data available for simple ethyl esters of linolenic acid. |
| Conjugated Linoleic Acid (CLA) | DPPH | ~16.86 mM | - | - | The free fatty acid form exhibits moderate radical scavenging activity. |
| α-Tocopherol (Vitamin E) | DPPH | Variable | - | - | A well-established lipophilic antioxidant often used as a positive control. |
| Ascorbic Acid (Vitamin C) | DPPH | Variable | - | - | A potent hydrophilic antioxidant standard. |
Note: IC50 values can vary significantly based on the specific experimental conditions (e.g., solvent, reaction time). The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are essential for researchers aiming to evaluate the antioxidant potential of lipophilic compounds like fatty acid esters.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (e.g., this compound) and reference standards (e.g., α-tocopherol, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of sample solutions: Dissolve the test compound and reference standards in a suitable solvent (e.g., ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction mixture: In a 96-well plate, add a specific volume of the sample or standard solution to a fixed volume of the DPPH working solution. A typical ratio is 1:2 (e.g., 100 µL sample + 200 µL DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compound and reference standards
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ working solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare a series of dilutions of the test compound and reference standards in a suitable solvent.
-
Reaction mixture: Add a small volume of the sample or standard solution to a fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance measurement: Measure the absorbance at 734 nm.
-
Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
Mandatory Visualizations
Experimental Workflow for Antioxidant Assays
Caption: A generalized workflow for in vitro antioxidant capacity determination using DPPH or ABTS assays.
Oxidative Stress and Antioxidant Signaling Pathway
Caption: Simplified signaling pathway of oxidative stress and the Nrf2-mediated antioxidant response.
Discussion and Conclusion
The antioxidant potential of a fatty acid ester is influenced by several factors, including the degree of unsaturation of the fatty acid moiety and the nature of the ester linkage. Polyunsaturated fatty acids, such as linolenic acid (three double bonds) and linoleic acid (two double bonds), are known to possess antioxidant properties, which are attributed to their ability to donate a hydrogen atom from the bis-allylic methylene (B1212753) groups to quench free radicals[2][3].
However, the esterification of the carboxylic acid group of a fatty acid can impact its antioxidant activity. Some studies have indicated that converting a free fatty acid to its simple alkyl ester, such as a methyl ester, may reduce or eliminate its direct radical scavenging capacity[1]. This is potentially due to the modification of the electronic properties of the molecule and steric hindrance around the active sites.
In the case of this compound, a wax ester formed between linolenic acid and linoleyl alcohol, the antioxidant potential would theoretically be a composite of the properties of both constituent molecules. While direct experimental data is lacking, it can be hypothesized that its antioxidant activity might be lower than that of the free linolenic and linoleic acids due to the esterification. However, the presence of multiple double bonds in both the fatty acid and fatty alcohol parts of the molecule could still confer some level of antioxidant capacity. The lipophilic nature of this compound would also dictate its activity within lipid membranes, where it could potentially protect against lipid peroxidation.
References
- 1. Antioxidant activity of conjugated linoleic acid isomers, linoleic acid and its methyl ester determined by photoemission and DPPH techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyunsaturated fatty acids as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Purity of Synthetic "Linolenyl Linoleate" against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetically produced linolenyl linoleate (B1235992) against commercially available standards, with a focus on purity assessment. Detailed experimental protocols and supporting data are presented to aid researchers in making informed decisions for their specific applications.
Introduction to Linolenyl Linoleate
This compound (CAS 125369-02-0) is a wax ester composed of linolenic acid and linoleyl alcohol. As a compound containing two essential fatty acids, it holds significant interest in nutritional science, cosmetics, and pharmaceutical research. The purity of such compounds is paramount, as impurities can significantly impact experimental outcomes, product stability, and safety. This guide outlines the methodologies to benchmark the purity of synthetically produced this compound against high-purity commercial standards.
Synthesis of this compound and Potential Impurities
The synthesis of this compound can be achieved through various methods, with enzymatic synthesis offering a high degree of specificity and milder reaction conditions compared to traditional chemical synthesis. A plausible and common method involves the lipase-catalyzed esterification of linoleic acid and linolenyl alcohol.
Enzymatic Synthesis Overview:
The reaction involves the use of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), which catalyzes the formation of an ester bond between the carboxyl group of linoleic acid and the hydroxyl group of linolenyl alcohol. The reaction is typically carried out in a solvent-free system or in an organic solvent to shift the equilibrium towards ester formation.
Potential Impurities in Synthetic this compound:
Even with highly efficient enzymatic synthesis, the final product may contain several impurities that need to be identified and quantified:
-
Unreacted Substrates: Residual linoleic acid and linolenyl alcohol that did not participate in the reaction.
-
By-products of Side Reactions: Lipases can sometimes catalyze the formation of other esters if impurities are present in the starting materials. For instance, if the linolenyl alcohol contains other fatty alcohols, corresponding wax esters will be formed.
-
Enzyme Residues: Although typically immobilized, trace amounts of the lipase may leach into the reaction mixture.
-
Solvent Residues: If the reaction is performed in an organic solvent, residual amounts of the solvent may remain after purification.
-
Oxidation Products: Both linoleic and linolenic acid are polyunsaturated and susceptible to oxidation. The synthesis and purification process, if not conducted under inert conditions, can lead to the formation of hydroperoxides and other oxidation products.
A commercial standard, such as that available from Larodan, typically specifies a purity of greater than 99%[1]. This high level of purity is achieved through rigorous purification and quality control measures.
Comparative Purity Analysis
To objectively compare the purity of synthetic this compound with a commercial standard, standardized analytical methods are essential. Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) are powerful techniques for this purpose.
Data Presentation: Purity Comparison
The following table summarizes the hypothetical purity data obtained from the analysis of a synthetically produced batch of this compound against a commercial standard.
| Analyte | Synthetic this compound (%) | Commercial this compound Standard (%) | Method of Analysis |
| This compound | 98.5 | >99.0 | GC-FID, HPLC-ELSD |
| Linoleic Acid | 0.8 | <0.5 | GC-FID (as methyl ester) |
| Linolenyl Alcohol | 0.5 | <0.5 | GC-FID |
| Other Impurities | 0.2 | Not Detected | GC-MS |
Experimental Protocols
Detailed methodologies for the key analytical techniques used for purity assessment are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Residual Substrates
Gas chromatography is a cornerstone technique for the analysis of fatty acid esters. For the analysis of the wax ester this compound, direct injection can be performed. To quantify residual free fatty acids like linoleic acid, a derivatization step to form fatty acid methyl esters (FAMEs) is typically required for better volatility and chromatographic performance.
Sample Preparation (for residual linoleic acid):
-
Saponification and Methylation: To approximately 10 mg of the this compound sample, add 2 mL of 0.5 M NaOH in methanol.
-
Heat the mixture at 100°C for 5 minutes in a sealed tube.
-
After cooling, add 2 mL of boron trifluoride-methanol solution (14% w/v) and heat again at 100°C for 5 minutes.
-
Cool the tube and add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex the mixture and allow the layers to separate.
-
Carefully collect the upper hexane layer containing the FAMEs for GC analysis.
GC-FID Conditions:
-
Column: A polar capillary column, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 200°C, hold for 2 minutes.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Quantification: The percentage purity is determined by the area percent method, assuming a similar response factor for all components. For more accurate quantification, a calibration with an internal standard (e.g., methyl heptadecanoate) is recommended.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Non-volatile Impurities
HPLC is a complementary technique to GC, particularly useful for analyzing non-volatile impurities and for the direct analysis of the wax ester without derivatization. The ELSD is a universal detector suitable for lipids that lack a UV chromophore.
HPLC-ELSD Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol/Hexane (85:15, v/v)
-
-
Gradient Program:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 100% B
-
25-35 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
Quantification: Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Visualizations
Experimental Workflow for Purity Benchmarking
The following diagram illustrates the logical flow of the experimental process for comparing the purity of synthetic and commercial this compound.
Relevant Signaling Pathway: PPAR Activation
Linoleic acid and α-linolenic acid, the constituent fatty acids of this compound, are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are critical regulators of lipid metabolism and inflammation. The activation of PPARs by these fatty acids can influence the expression of a wide array of genes involved in fatty acid oxidation, adipogenesis, and inflammatory responses.
Conclusion
This guide outlines a comprehensive framework for benchmarking the purity of synthetic this compound against commercial standards. The provided experimental protocols for GC-FID and HPLC-ELSD offer robust methods for quantitative purity assessment. While enzymatic synthesis can yield a high-purity product, it is crucial to analyze for potential residual substrates and by-products. For researchers in drug development and other sensitive applications, understanding the purity profile is essential for ensuring the reliability and reproducibility of their results. The involvement of its constituent fatty acids in key signaling pathways like PPAR further underscores the importance of using well-characterized, high-purity this compound in biological studies.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Linolenyl Linoleate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Linolenyl linoleate (B1235992). While a specific Safety Data Sheet (SDS) for Linolenyl linoleate (CAS No. 125369-02-0) is not publicly available, this information is compiled from the safety data of structurally similar fatty acids and their esters, such as linolenic acid and linoleic acid.[1][2] It is imperative to handle this substance in a controlled laboratory environment, adhering to good industrial hygiene and safety practices.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related compounds, this compound is not classified as a hazardous substance.[3] However, due to its chemical nature as an ester and to prevent potential irritation, a comprehensive PPE plan is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tight-sealing, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Face Shield | Recommended when handling larger quantities or when splashing is possible.[1] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect gloves before use. |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin contact. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] | |
| Respiratory Protection | Not generally required | Use only in a well-ventilated area.[1] If aerosols are generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to this protocol is crucial for minimizing exposure and ensuring experimental integrity.
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1] |
| Accidental Release | Absorb spillage with inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and collect for disposal.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Chemical : Dispose of contents and container to an approved waste disposal plant.[1] Do not empty into drains.[1]
-
Contaminated Packaging : Handle contaminated packages in the same way as the substance itself. Emptied containers may be recycled after proper cleaning.
Visual Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
